molecular formula C43H65FN6O10 B1681048 Solithromycin CAS No. 760981-83-7

Solithromycin

Cat. No.: B1681048
CAS No.: 760981-83-7
M. Wt: 845.0 g/mol
InChI Key: IXXFZUPTQVDPPK-ZAWHAJPISA-N
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Description

Solithromycin is an aminoglycoside.
This compound is a ketolide antibiotic undergoing clinical development for the treatment of community-acquired pneumonia (CAP) and other infections.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
an antibacterial fluoroketolide;  structure in first source

Properties

IUPAC Name

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFZUPTQVDPPK-ZAWHAJPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65FN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028410
Record name Solithromycin
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Molecular Weight

845.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760981-83-7
Record name Solithromycin
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Record name Solithromycin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09308
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Record name Solithromycin
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Record name SOLITHROMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Solithromycin's Mechanism of Action on Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solithromycin is a fourth-generation macrolide, and the first fluoroketolide, engineered to combat the growing threat of antibiotic-resistant bacteria, particularly those causing community-acquired bacterial pneumonia (CABP).[1][2] Its enhanced potency stems from a unique and robust mechanism of action centered on the bacterial ribosome. Unlike its predecessors, this compound establishes multiple points of contact with the 50S ribosomal subunit, leading to potent inhibition of protein synthesis and impairment of ribosome biogenesis.[1][3] This document provides an in-depth technical overview of this compound's molecular interactions with the bacterial ribosome, summarizes key quantitative data, details relevant experimental protocols for its study, and visually represents its mechanism and associated workflows.

Core Mechanism of Action

This compound exerts its antibacterial effect by targeting the large 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][4][5][6] The core mechanism involves a dual-pronged attack: the inhibition of protein translation and the disruption of ribosomal subunit assembly.[3][4]

Multi-Site Binding to 23S rRNA

The enhanced efficacy of this compound over older macrolides and even the first-generation ketolide, telithromycin, is attributed to its ability to bind to three distinct sites within the 23S ribosomal RNA (rRNA) of the 50S subunit.[3][7] This multi-site interaction increases its binding affinity and allows it to overcome common resistance mechanisms, such as erm-mediated methylation of the primary macrolide binding site.[1]

  • Domain V Interaction (Primary Macrolide Site): Like all macrolides, this compound's desosamine (B1220255) sugar interacts with the universally conserved A2058/A2059 region in the central loop of domain V of the 23S rRNA.[3][8][9] This region is part of the peptidyl transferase center (PTC) and the entrance to the nascent peptide exit tunnel (NPET).[8]

  • Domain II Interaction (Ketolide Extension): Similar to telithromycin, this compound possesses an extended alkyl-aryl side chain.[3][10] This side chain forms a crucial stacking interaction with base pair A752-U2609 in domain II of the 23S rRNA.[3][8] This secondary anchor point significantly increases the drug's affinity for the ribosome.[11]

  • C-2 Fluoro Interaction (Unique to this compound): The defining feature of this compound is a fluorine atom at the C-2 position of its lactone ring.[3][4] This fluorine provides a third, distinct interaction with the ribosome, further strengthening its binding and contributing to its potent activity, even against strains resistant to other ketolides.[3][4][12]

This tripartite binding anchors this compound firmly within the NPET, effectively blocking the elongation of the nascent polypeptide chain and halting protein synthesis.[8][13]

Inhibition of 50S Ribosomal Subunit Assembly

Beyond inhibiting the function of mature ribosomes, this compound also interferes with their biogenesis.[4][5][6] Like other ketolides, it is an effective inhibitor of the formation of the 50S ribosomal subunit.[4][14] Studies have shown that in the presence of this compound, the rate of 50S subunit synthesis is significantly reduced, and the turnover of 23S rRNA is stimulated.[4][5][6] This secondary mechanism of action contributes to its overall antibacterial efficacy.

Binding Kinetics and Bactericidal Activity

While many macrolides are bacteriostatic, this compound exhibits bactericidal activity against key pathogens like Streptococcus pneumoniae.[7][10] Research indicates that this cidality is not due to a higher binding affinity—its equilibrium dissociation constant is comparable to the bacteriostatic macrolide erythromycin—but rather to its significantly slower rate of dissociation from the ribosome.[10] The extended alkyl-aryl side chain is critical for this sluggish "off-rate," prolonging the inhibition of translation to a point that becomes lethal for the bacterium.[10]

G Figure 1: this compound's multi-site interaction with the 50S ribosome. cluster_ribosome Bacterial 70S Ribosome cluster_50S 23S rRNA r50S 50S Subunit AssemblyBlock Impairment of 50S Subunit Assembly r50S->AssemblyBlock r30S 30S Subunit DomainV Domain V (A2058/A2059) Inhibition Inhibition of Protein Synthesis DomainV->Inhibition DomainII Domain II (A752/U2609) DomainII->Inhibition FluoroSite C-2 Fluoro Site FluoroSite->Inhibition This compound This compound This compound->DomainV Site 1: Desosamine Sugar This compound->DomainII Site 2: Alkyl-aryl chain This compound->FluoroSite Site 3: Fluorine atom This compound->AssemblyBlock Inhibits Biogenesis

Caption: this compound's multi-site interaction with the 50S ribosome.

Quantitative Data Summary

The potency of this compound has been quantified across various bacterial species and experimental systems. The following tables summarize key inhibitory and binding parameters.

Table 1: 50% Inhibitory Concentrations (IC50) of this compound [4][5][6]

Bacterial SpeciesParameter InhibitedMean IC50 (ng/mL)
Streptococcus pneumoniaeCell Viability, Protein Synthesis, Growth Rate7.5
50S Subunit Formation15
Staphylococcus aureusCell Viability, Protein Synthesis, Growth Rate40
50S Subunit Formation (MSSA)65
50S Subunit Formation (MRSA)93
Haemophilus influenzaeCell Viability, Protein Synthesis, Growth Rate125
50S Subunit Formation230

Table 2: Comparative Ribosome Binding Affinity [10]

AntibioticBacterial RibosomeApparent Dissociation Constant (Kd)Bactericidal Activity
This compoundS. pneumoniae5.1 ± 1.1 nMBactericidal
ErythromycinS. pneumoniae4.9 ± 0.6 nMBacteriostatic

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key biochemical and microbiological assays. Detailed methodologies for three such protocols are provided below.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system.[15][16]

  • Principle: A cell-free extract containing all necessary translational machinery (ribosomes, tRNAs, factors) is programmed with an mRNA template encoding a reporter enzyme (e.g., luciferase). The activity of the synthesized enzyme, measured by luminescence, is directly proportional to the amount of translation that has occurred. The reduction in signal in the presence of an inhibitor is used to determine its potency (IC50).[15][16][17]

  • Materials:

    • Bacterial cell-free extract (e.g., E. coli S30 extract)

    • mRNA template (e.g., Firefly Luciferase mRNA)

    • Amino acid mixture

    • Energy source (ATP, GTP) and regeneration system

    • Reaction buffer

    • This compound (or other inhibitor) stock solutions

    • Luciferin (B1168401) substrate and detection reagent

    • Luminometer

  • Procedure:

    • Reaction Setup: In a microplate well, combine the cell-free extract, reaction buffer, energy source, and amino acids to form a master mix.

    • Inhibitor Addition: Add varying concentrations of this compound (serially diluted) to the appropriate wells. Include a no-inhibitor control (vehicle only) and a no-template control (background).

    • Initiation: Add the reporter mRNA template to all wells except the background control to start the translation reaction.

    • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for protein synthesis.[17]

    • Detection: Cool the plate to room temperature. Add the luciferin substrate according to the manufacturer's protocol.

    • Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-template control) from all readings.

    • Normalize the data by setting the average of the no-inhibitor control to 100% activity.

    • Plot the percent activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

G Figure 2: Workflow for In Vitro Translation Inhibition Assay. start Start prep Prepare Master Mix: - Cell-free extract - Buffer, Energy, Amino Acids start->prep add_drug Aliquot Master Mix Add serial dilutions of this compound prep->add_drug add_mrna Initiate Reaction: Add reporter mRNA template add_drug->add_mrna incubate Incubate at 37°C (60-90 min) add_mrna->incubate detect Add Luciferin Substrate Measure Luminescence incubate->detect analyze Analyze Data: - Normalize to control - Plot dose-response curve detect->analyze end Determine IC50 analyze->end

Caption: Workflow for In Vitro Translation Inhibition Assay.
Ribosome Binding Assay (Nitrocellulose Filter Method)

This assay measures the direct binding of a ligand (e.g., radiolabeled this compound) to ribosomes.

  • Principle: Ribosomes are large ribonucleoprotein complexes that are retained by nitrocellulose filters, whereas small molecules like unbound antibiotics pass through. By using a radiolabeled antibiotic, the amount of ribosome-antibiotic complex formed can be quantified by measuring the radioactivity retained on the filter.[18]

  • Materials:

    • Purified, active 70S ribosomes

    • Radiolabeled this compound (e.g., [14C]-solithromycin)

    • Binding Buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2)

    • Wash Buffer (ice-cold Binding Buffer)

    • Nitrocellulose filters (0.45 µm pore size)

    • Vacuum filtration apparatus

    • Scintillation fluid and counter

  • Procedure:

    • Filter Preparation: Pre-soak nitrocellulose filters in wash buffer for at least 10 minutes.

    • Reaction Setup: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound in binding buffer. Include a "no ribosome" control for each drug concentration to measure non-specific binding.

    • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.[10][18]

    • Filtration: Place a pre-soaked filter on the vacuum apparatus. Apply the reaction mixture to the filter under gentle vacuum.

    • Washing: Immediately wash the filter with 2-3 volumes of ice-cold wash buffer to remove unbound antibiotic.

    • Quantification: Carefully remove the filter, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For each drug concentration, subtract the counts from the corresponding "no ribosome" control to determine the specific binding.

    • Plot the amount of specifically bound antibiotic as a function of the free antibiotic concentration.

    • Analyze the saturation curve to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).

G Figure 3: Workflow for Ribosome Binding Assay. start Start setup Set up Binding Reaction: - Purified Ribosomes - Radiolabeled this compound start->setup incubate Incubate at 37°C to reach equilibrium setup->incubate filter Vacuum Filtration: Apply reaction to nitrocellulose filter incubate->filter wash Wash Filter with ice-cold buffer filter->wash count Quantify Radioactivity using Scintillation Counter wash->count analyze Analyze Data: - Correct for non-specific binding - Plot saturation curve count->analyze end Determine Kd and Bmax analyze->end

Caption: Workflow for Ribosome Binding Assay.
Toe-printing (Primer Extension Inhibition) Analysis

This high-resolution technique maps the precise location where a ribosome is stalled on an mRNA transcript by an antibiotic.

  • Principle: An antibiotic is added to an in vitro translation system, causing ribosomes to stall at a specific codon on the mRNA template. A DNA primer is annealed downstream of the stall site and extended by the enzyme reverse transcriptase. The enzyme proceeds until it encounters the leading edge of the stalled ribosome, at which point it dissociates. The resulting truncated cDNA product, when run on a sequencing gel, reveals a "toe-print" that is 16-17 nucleotides downstream of the first nucleotide of the mRNA codon in the ribosomal P-site, thereby mapping the stall site with single-codon accuracy.[19][20][21]

  • Materials:

    • In vitro coupled transcription-translation system (e.g., PURExpress)

    • DNA template for a specific mRNA

    • This compound or other test antibiotic

    • Radiolabeled DNA primer (complementary to the 3' end of the mRNA)

    • Reverse transcriptase

    • dNTPs

    • High-resolution denaturing polyacrylamide gel

  • Procedure:

    • Translation Reaction: Set up an in vitro translation reaction with the DNA template and the test antibiotic. Incubate at 37°C to allow translation and ribosome stalling.

    • Primer Annealing: Add the radiolabeled primer to the reaction and anneal by heating and cooling.

    • Primer Extension: Add reverse transcriptase and dNTPs to the reaction and incubate to allow for cDNA synthesis. The enzyme will extend the primer until it is blocked by a stalled ribosome.

    • Analysis: Stop the reaction and purify the cDNA products. Run the products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and template.

    • Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled cDNA products.

  • Data Analysis:

    • Identify the band(s) that appear or are enhanced in the presence of the antibiotic.

    • By comparing the position of the "toe-print" band to the sequencing ladder, determine the exact nucleotide where the reverse transcriptase terminated.

    • Count ~16 nucleotides upstream from the termination site to identify the specific mRNA codon located in the P-site of the stalled ribosome.

G Figure 4: Workflow for Toe-printing Analysis. start Start translate In Vitro Translation with mRNA template and this compound start->translate stall Ribosomes stall at specific mRNA codons translate->stall anneal Anneal radiolabeled DNA primer downstream stall->anneal extend Primer Extension: Add Reverse Transcriptase + dNTPs anneal->extend stop RT stops at the leading edge of the stalled ribosome extend->stop analyze Analyze cDNA products on a sequencing gel stop->analyze end Identify Ribosome Stall Site analyze->end

Caption: Workflow for Toe-printing Analysis.

Conclusion

This compound represents a significant advancement in the macrolide class of antibiotics. Its mechanism of action is distinguished by a unique, three-site binding mode to the 50S ribosomal subunit, which translates into potent inhibition of bacterial protein synthesis, disruption of ribosome assembly, and bactericidal activity against key respiratory pathogens. This multi-faceted interaction provides a higher barrier to the development of resistance compared to previous generations of macrolides. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued study and development of ribosome-targeting antibiotics, highlighting the molecular strategies that can be employed to overcome existing resistance challenges.

References

A Technical Guide to the Chemical Structure and Synthesis of Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solithromycin (CEM-101) is a fourth-generation macrolide antibiotic, and the first fluoroketolide, demonstrating potent activity against a broad spectrum of respiratory pathogens, including many resistant strains. This technical guide provides an in-depth overview of the chemical structure of this compound, detailing the key functional groups that contribute to its enhanced efficacy and safety profile compared to earlier-generation macrolides. Furthermore, this document outlines the semi-synthetic pathway for its production from clarithromycin, offering a comprehensive understanding of the chemical transformations involved.

Chemical Structure of this compound

This compound is a semi-synthetic derivative of clarithromycin, characterized by a 14-membered macrolactone ring. Its chemical formula is C43H65FN6O10, and its IUPAC name is (3aS,4R,7S,9R,10R,11R,13R,15R,15aR)-1-[4-[4-(3-aminophenyl)-1H-1,2,3-triazol-1-yl]butyl]-4-ethyl-7-fluorooctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-10-{[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy}-2H-Oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)-tetrone.

The structure of this compound incorporates several key modifications that enhance its antibacterial activity and overcome common resistance mechanisms:

  • Fluorine Atom at C-2: A fluorine atom at the C-2 position of the macrolactone ring provides an additional binding site to the bacterial ribosome, enhancing its activity against telithromycin-resistant strains.

  • Ketone Group at C-3: The replacement of the cladinose (B132029) sugar with a keto group at the C-3 position is a hallmark of ketolides. This modification prevents the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance.

  • 11,12-Carbamate Side Chain: A crucial feature is the extended alkyl-aryl side chain attached at the C-11 and C-12 positions via a cyclic carbamate. This side chain, terminating in a 3-aminophenyl-1,2,3-triazole moiety, provides a third interaction point with the bacterial ribosome, specifically with domain II of the 23S rRNA. This multi-site binding contributes to its high potency and low potential for resistance development. The triazole ring is a key difference from the pyridine-imidazole group of telithromycin, which was associated with adverse effects.

These structural features collectively enable this compound to bind with high affinity to the bacterial 50S ribosomal subunit, effectively inhibiting protein synthesis.

Synthesis of this compound

The most practical and widely described method for the synthesis of this compound is a semi-synthetic route starting from the readily available macrolide, clarithromycin. A notable six-step synthesis has been reported with a total yield of approximately 33.8%. This pathway involves a series of strategic chemical transformations to introduce the key structural features of this compound.

Quantitative Data for the Semi-Synthetic Route
StepReactionKey ReagentsYield (%)
1Elimination and Cladinose Removal--
2Hydroxyl ProtectionBenzoyl chloride, triethylamine97.0
3OxidationNaClO, TEMPO, NaBr-
4C-H FluorinationN-Fluorobis(phenyl)sulfonimide (NFSI), Potassium tert-butoxide67.0
5Michael Addition and Cyclization with Side ChainCarbonyl diimidazole (CDI), Side Chain A-
6DeprotectionMethanol-
Overall - - 33.8

Note: Yields for all individual steps were not consistently available in the reviewed literature.

Experimental Protocols for the Semi-Synthetic Route

Step 1: Elimination and Cladinose Removal from Clarithromycin to Intermediate 1

This initial step involves the removal of the cladinose sugar from the C-3 position and the elimination of the hydroxyl group at C-1 of clarithromycin. This is a common transformation in the synthesis of ketolides.

Step 2: Protection of the Glycosyl Hydroxyl Group (Intermediate 1 to Intermediate 2)

The hydroxyl group on the desosamine (B1220255) sugar of Intermediate 1 is protected to prevent unwanted side reactions in subsequent steps.

  • Methodology: Intermediate 1 is dissolved in dichloromethane. Triethylamine and benzoyl chloride are added, and the reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24 hours. The completion of the reaction is monitored by thin-layer chromatography.

  • Yield: 97.0%

Step 3: Oxidation of the Macrocyclic Hydroxyl Group (Intermediate 2 to Intermediate 3)

The hydroxyl group at the C-7 position of the macrolactone ring is oxidized to a ketone.

  • Methodology: A greener oxidation method using NaClO/TEMPO/NaBr is employed, which avoids the use of heavy metals and toxic byproducts associated with traditional methods like Swern oxidation.

Step 4: C-H Fluorination (Intermediate 3 to Intermediate 4)

A fluorine atom is introduced at the C-6 position of the macrolactone ring.

  • Methodology: Intermediate 3 is dissolved in tetrahydrofuran (B95107) and cooled to -30°C under a nitrogen atmosphere. Potassium tert-butoxide is added portion-wise, followed by the portion-wise addition of N-Fluorobis(phenyl)sulfonimide (NFSI). The reaction is stirred for 1 hour at -30°C and then for 2 hours at room temperature. The reaction is quenched with a 5% sodium bicarbonate solution and extracted with ethyl acetate. The product is purified by column chromatography.

  • Yield: 67.0%

Step 5: Michael Addition and Annulation with the Side Chain (Intermediate 4 to Intermediate 5)

The characteristic side chain of this compound is introduced via a Michael addition and subsequent cyclization.

  • Methodology: Intermediate 4 is reacted with carbonyl diimidazole (CDI) and the pre-synthesized side chain (Side Chain A) in a one-pot reaction. The side chain itself is synthesized separately, often culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form the triazole ring. This reaction is typically carried out in a solvent such as DMF at room temperature.

Step 6: Deprotection to Yield this compound (Intermediate 5 to Final Product)

The protecting group on the desosamine sugar is removed to yield the final this compound molecule.

  • Methodology: The deprotection is achieved by treating Intermediate 5 with methanol.

Visualizations

Semi-Synthetic Pathway of this compound

Solithromycin_Synthesis Clarithromycin Clarithromycin Int1 Intermediate 1 Clarithromycin->Int1  Step 1:  Elimination &  Cladinose Removal Int2 Intermediate 2 (Protected Hydroxyl) Int1->Int2  Step 2:  Hydroxyl  Protection Int3 Intermediate 3 (Oxidized) Int2->Int3  Step 3:  Oxidation Int4 Intermediate 4 (Fluorinated) Int3->Int4  Step 4:  C-H Fluorination Int5 Intermediate 5 (Side Chain Attached) Int4->Int5  Step 5:  Michael Addition &  Cyclization This compound This compound Int5->this compound  Step 6:  Deprotection

Caption: A simplified overview of the six-step semi-synthetic route to this compound from clarithromycin.

Mechanism of Action of this compound

Solithromycin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis Domain_V Domain V Inhibition Inhibition Domain_II Domain II C2_Binding_Site C-2 Binding Site This compound This compound This compound->Domain_V Binds to A2058/A2059 cleft This compound->Domain_II Side chain binds to A752-U2609 This compound->C2_Binding_Site Fluorine interacts This compound->Inhibition Inhibition->Protein_Synthesis Blocks peptide chain elongation

Caption: this compound's mechanism of action, highlighting its multi-site binding to the bacterial 50S ribosomal subunit, leading to the inhibition of protein synthesis.

Solithromycin as a fourth-generation macrolide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Solithromycin: A Fourth-Generation Macrolide

Executive Summary

This compound is a novel, fourth-generation macrolide, and the first fluoroketolide, engineered to address the escalating challenge of antimicrobial resistance in common respiratory pathogens.[1][2][3] Its unique chemical structure, featuring a fluorine atom at the C-2 position and an aminophenyl-1,2,3-triazole side chain, enhances its binding affinity to the bacterial ribosome, allowing it to overcome prevalent macrolide resistance mechanisms.[4][5] this compound works by inhibiting bacterial protein synthesis through a distinct binding mechanism to the 50S ribosomal subunit at three separate sites, a feature that distinguishes it from previous macrolide generations.[6][7][8] It has demonstrated potent in vitro activity against a broad spectrum of pathogens responsible for community-acquired bacterial pneumonia (CABP), including macrolide-resistant Streptococcus pneumoniae.[9][10] Phase 3 clinical trials showed non-inferiority to fluoroquinolones in treating CABP.[1][11] However, concerns regarding hepatotoxicity have impacted its path to regulatory approval, highlighting the need for further safety characterization.[1][3] This guide provides a comprehensive technical overview of this compound's pharmacology, mechanism, clinical data, and the experimental protocols used in its evaluation.

Classification and Chemical Structure

This compound is scientifically classified as a fluoroketolide, a subclass of ketolides, which are themselves advanced, semi-synthetic derivatives of macrolides.[4][7][12] It is often referred to as a fourth-generation macrolide due to its significant structural and functional advancements over predecessors like erythromycin (B1671065) (first-gen), azithromycin (B1666446) (second-gen), and telithromycin (B1682012) (third-gen/ketolide).[1][13]

Key structural modifications that enhance its antimicrobial properties include:

  • C-3 Keto Group: Like other ketolides, the replacement of the L-cladinose sugar at the C-3 position with a keto group provides stability in acidic environments and prevents induction of the most common macrolide resistance mechanism, Erm-mediated ribosomal methylation (MLSB resistance).[5]

  • C-11/C-12 Alkyl-Aryl Side Chain: This extensive side chain provides a second, strong interaction point with the 23S rRNA in the ribosome, enhancing binding affinity.[5][8]

  • C-2 Fluorine Atom: This hallmark feature provides a third, novel interaction site with the ribosome, further increasing binding tightness and conferring activity against some strains that have developed resistance to other ketolides.[4][5][8]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1] This is achieved by binding with high affinity to the 23S rRNA of the large 50S bacterial ribosomal subunit. Unlike older macrolides that bind to a single site, this compound interacts with three distinct sites within the peptide exit tunnel, effectively blocking peptide elongation.[6][7][8]

  • Domain V: The desosamine (B1220255) sugar interacts with the A2058/A2059 region, the canonical binding site for all macrolides.[8]

  • Domain II: The C-11/C-12 alkyl-aryl side chain forms an interaction near base pair A752, similar to telithromycin.[8]

  • Domain IV/V Interface: The C-2 fluorine atom creates a third point of contact, enhancing the overall binding affinity and potency.[4][8]

This multi-site binding not only halts protein synthesis but also impairs the formation and assembly of new 50S ribosomal subunits.[4][14][15]

Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Ribosome 23S rRNA DomainV Domain V (Primary Macrolide Site) DomainII Domain II (Ketolide Site) DomainIV_V Domain IV/V Interface (Fluoroketolide Site) Inhibition Inhibition of Protein Synthesis DomainV->Inhibition DomainII->Inhibition DomainIV_V->Inhibition This compound This compound This compound->DomainV Site 1: Desosamine Sugar This compound->DomainII Site 2: Alkyl-Aryl Side Chain This compound->DomainIV_V Site 3: C-2 Fluorine Assembly_Block Impaired Ribosome Assembly Inhibition->Assembly_Block Downstream Effect Resistance_Mechanisms cluster_bacteria Bacterial Cell Ribosome Ribosome (Target Site) erm_gene erm Gene erm_gene->Ribosome Methylates Target mef_gene mef Gene EffluxPump Efflux Pump mef_gene->EffluxPump Encodes OlderMacrolides Older Macrolides EffluxPump->OlderMacrolides Ejected This compound This compound This compound->Ribosome Strong, Multi-Site Binding This compound->EffluxPump Evades Efflux OlderMacrolides->Ribosome Weak, Single-Site Binding OlderMacrolides->EffluxPump Removed from cell Clinical_Development_Workflow Preclinical Preclinical Studies (In Vitro & Animal Models) Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 (Dose-Ranging & Efficacy in CABP) Phase1->Phase2 Phase3 Phase 3 (SOLITAIRE-ORAL, SOLITAIRE-IV) (Pivotal Non-Inferiority vs. Moxifloxacin) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA/EMA Phase3->NDA FDA_Review FDA Review (Efficacy acknowledged, but... hepatotoxicity concerns raised) NDA->FDA_Review Post_Marketing Further Safety Studies Requested (e.g., 9,000-patient study) FDA_Review->Post_Marketing

References

The Interaction of Solithromycin with the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solithromycin, a fourth-generation macrolide antibiotic and the first fluoroketolide, represents a significant advancement in the fight against antibacterial resistance. Its potent activity stems from its enhanced interaction with the 50S ribosomal subunit, the primary target for macrolide antibiotics. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the 50S ribosome, detailing its binding sites, mechanism of action, and the structural features that contribute to its high affinity and broad-spectrum activity. We present a comprehensive summary of quantitative binding and inhibition data, detailed experimental protocols for studying this interaction, and visualizations of the key molecular pathways and experimental workflows.

Introduction

The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is a prime target for a multitude of antibiotics. Macrolides, a class of antibiotics characterized by a macrocyclic lactone ring, function by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel (NPET), thereby inhibiting protein elongation. The emergence of bacterial resistance to earlier-generation macrolides has necessitated the development of new derivatives with improved efficacy.

This compound (CEM-101) is a novel fluoroketolide that demonstrates potent activity against a wide range of pathogens, including those resistant to other macrolides.[1][2] Its enhanced antimicrobial properties are attributed to unique structural modifications that result in tighter binding to the ribosome. This guide will explore the intricacies of this interaction, providing a valuable resource for researchers and professionals in the field of antibiotic drug development.

Molecular Interaction of this compound with the 50S Ribosomal Subunit

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, primarily interacting with domains II and V of the 23S ribosomal RNA (rRNA).[1][3] Unlike its predecessors, this compound establishes interactions at three distinct sites, contributing to its high binding affinity and its ability to overcome common resistance mechanisms.[2][4]

Binding Sites and Key Interactions:

  • Domain V Interaction (Primary Binding Site): Similar to other macrolides, the desosamine (B1220255) sugar of this compound interacts with the highly conserved A2058/A2059 cleft in domain V of the 23S rRNA.[2][3] This interaction is fundamental to the anchoring of the drug within the NPET.

  • Domain II Interaction (Enhanced Affinity): A key feature of ketolides, including this compound, is the extended alkyl-aryl side chain at the C11-C12 carbamate (B1207046) position. This side chain extends into a crevice in domain II of the 23S rRNA, forming a crucial interaction with the A752-U2609 base pair.[2][5] This interaction, which involves π-stacking with A752, significantly increases the binding affinity compared to older macrolides.

  • C2-Fluorine Interaction (Novel Binding): Unique to this compound is the presence of a fluorine atom at the C-2 position of the lactone ring.[2][4][6] This fluorine atom forms an additional interaction with the ribosome, further enhancing the binding affinity and contributing to its activity against strains resistant to other ketolides like telithromycin.[1][6]

These multi-site interactions result in a significantly slower dissociation rate of this compound from the ribosome compared to bacteriostatic macrolides like erythromycin (B1671065), which is believed to contribute to its bactericidal activity.

Visualization of this compound Binding

Solithromycin_Binding This compound Interaction with the 50S Ribosomal Subunit cluster_50S 50S Ribosomal Subunit cluster_DomainV Domain V cluster_DomainII Domain II cluster_this compound This compound 23S_rRNA 23S rRNA A2058_A2059 A2058/A2059 Cleft A752_U2609 A752-U2609 Base Pair Additional_Site Additional Binding Site Desosamine Desosamine Sugar Desosamine->A2058_A2059 Primary Interaction Alkyl_Aryl Alkyl-Aryl Side Chain Alkyl_Aryl->A752_U2609 Enhanced Affinity C2_Fluorine C2-Fluorine C2_Fluorine->Additional_Site Novel Interaction

Caption: this compound's multi-site interaction with the 50S ribosomal subunit.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][7] By binding within the NPET, it physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome.

In addition to inhibiting protein elongation, this compound has also been shown to interfere with the formation of the 50S ribosomal subunit itself.[1] This dual mechanism of action, targeting both the function and biogenesis of the ribosome, contributes to its potent antibacterial effects.

Signaling Pathway of Inhibition

Inhibition_Pathway This compound's Dual Mechanism of Action This compound This compound 50S_Subunit 50S Ribosomal Subunit This compound->50S_Subunit Binds to NPET Protein_Synthesis Protein Synthesis Elongation This compound->Protein_Synthesis Inhibits Ribosome_Assembly 50S Subunit Assembly This compound->Ribosome_Assembly Inhibits 50S_Subunit->Protein_Synthesis Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Ribosome_Assembly->Bacterial_Growth_Inhibition

Caption: this compound inhibits both protein synthesis and 50S subunit formation.

Quantitative Data

The enhanced binding of this compound translates to potent inhibitory activity against a variety of bacterial pathogens. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound to the Ribosome
LigandRibosome SourceMethodDissociation Constant (Kd)Reference
This compoundS. pneumoniaeEquilibrium Binding5.1 ± 1.1 nM[8]
ErythromycinS. pneumoniaeEquilibrium Binding4.9 ± 0.6 nM[8]
TelithromycinE. coliKinetic and FootprintingKT* = 8.33 nM (high affinity)[9]
Table 2: Inhibitory Concentrations (IC50) of this compound
OrganismParameterIC50 (ng/mL)Reference
Streptococcus pneumoniaeCell Viability, Protein Synthesis, Growth Rate7.5[1][2]
Streptococcus pneumoniae50S Subunit Formation15[1]
Staphylococcus aureus (MSSA)Cell Viability, Protein Synthesis, Growth Rate40[1][2]
Staphylococcus aureus (MSSA)50S Subunit Formation65[1]
Staphylococcus aureus (MRSA)50S Subunit Formation93[1]
Haemophilus influenzaeCell Viability, Protein Synthesis, Growth Rate125[1][2]
Haemophilus influenzae50S Subunit Formation230[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Purification of 50S Ribosomal Subunits

A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and biochemical studies. The following is a general procedure adapted from established methods for bacterial ribosome purification.

Workflow for 50S Ribosomal Subunit Purification

Purification_Workflow Workflow for 50S Ribosomal Subunit Purification Cell_Culture Bacterial Cell Culture (e.g., E. coli, D. radiodurans) Cell_Lysis Cell Lysis (High-pressure homogenization or sonication) Cell_Culture->Cell_Lysis Clarification Clarification (Centrifugation to remove debris) Cell_Lysis->Clarification Ribosome_Pelleting Ribosome Pelleting (Ultracentrifugation through sucrose (B13894) cushion) Clarification->Ribosome_Pelleting Subunit_Dissociation Subunit Dissociation (Low Mg²⁺ buffer) Ribosome_Pelleting->Subunit_Dissociation Sucrose_Gradient Sucrose Density Gradient Ultracentrifugation Subunit_Dissociation->Sucrose_Gradient Fractionation Fractionation and Analysis (A260nm monitoring) Sucrose_Gradient->Fractionation 50S_Pool Pooling of 50S Fractions Fractionation->50S_Pool Concentration Concentration and Storage (-80°C) 50S_Pool->Concentration

Caption: A generalized workflow for the purification of 50S ribosomal subunits.

Detailed Protocol:

  • Cell Growth and Harvest: Grow the desired bacterial strain (e.g., E. coli or Deinococcus radiodurans) to mid-log phase. Harvest cells by centrifugation and store the cell pellets at -80°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT). Lyse the cells using a high-pressure homogenizer or sonication.

  • Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris.

  • Crude Ribosome Pelleting: Layer the clarified supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.

  • Subunit Dissociation: Resuspend the crude ribosome pellet in a buffer with a low magnesium concentration (e.g., 1 mM MgCl₂) to promote the dissociation of 70S ribosomes into 30S and 50S subunits.

  • Sucrose Density Gradient Centrifugation: Layer the dissociated ribosomes onto a linear sucrose gradient (e.g., 10-40%) and ultracentrifuge.

  • Fractionation and Analysis: Fractionate the gradient from the top and monitor the absorbance at 260 nm to identify the peaks corresponding to the 30S and 50S subunits.

  • Pooling and Concentration: Pool the fractions containing the 50S subunits and concentrate them using ultrafiltration.

  • Storage: Store the purified 50S subunits in a suitable buffer at -80°C.

X-ray Crystallography of the this compound-50S Complex

Obtaining a high-resolution crystal structure of the this compound-50S complex provides atomic-level details of the binding interaction.

Detailed Protocol:

  • Complex Formation: Mix purified 50S ribosomal subunits with a molar excess of this compound. Incubate on ice to allow for complex formation.

  • Crystallization: Use the hanging-drop or sitting-drop vapor diffusion method.

    • Reservoir Solution: A typical reservoir solution may contain a precipitant like PEG, a salt, and a buffer (e.g., 10-15% PEG 2000, 0.5-1.0 M NH₄Cl, pH 7.0-8.0).

    • Crystallization Drop: Mix the this compound-50S complex solution with the reservoir solution in a 1:1 ratio.

  • Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 19°C) and monitor for crystal formation.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryo-protectant solution (reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known 50S subunit structure as a search model.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-50S Complex

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state.

Detailed Protocol:

  • Sample Preparation: Apply the purified this compound-50S complex to a glow-discharged cryo-EM grid.

  • Vitrification: Blot the excess liquid to create a thin film and plunge-freeze the grid in liquid ethane.

  • Data Acquisition: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Perform motion correction and contrast transfer function (CTF) estimation.

    • Pick individual particles from the micrographs.

    • Perform 2D and 3D classification to sort the particles into homogeneous classes.

    • Generate a high-resolution 3D reconstruction of the this compound-50S complex.

  • Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the 50S ribosomal subunit.

Detailed Protocol:

  • Reaction Setup: In a series of tubes, incubate a constant concentration of radiolabeled this compound with increasing concentrations of purified 50S ribosomal subunits in a suitable binding buffer.

  • Equilibration: Allow the binding reactions to reach equilibrium.

  • Filtration: Pass the reaction mixtures through a nitrocellulose filter. The 50S subunits and any bound this compound will be retained on the filter, while unbound this compound will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound as a function of the 50S subunit concentration and fit the data to a binding isotherm to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the 50S subunit, providing a complete thermodynamic profile of the interaction.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of purified 50S ribosomal subunits and this compound in the same dialysis buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the 50S subunit solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses to obtain the heat of binding for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound's enhanced interaction with the 50S ribosomal subunit, characterized by its multi-site binding and high affinity, underpins its potent antibacterial activity and its ability to overcome existing resistance mechanisms. The detailed understanding of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation antibiotics. The quantitative data and methodologies presented here provide a comprehensive resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

Solithromycin's Potent Activity Against Atypical Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical pathogens, namely Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila, are significant contributors to community-acquired pneumonia (CAP). Their unique biological characteristics, such as the lack of a cell wall in Mycoplasma and the intracellular lifecycle of Chlamydia and Legionella, render many common antibiotics ineffective. Solithromycin, a novel fluoroketolide, has emerged as a promising therapeutic agent due to its potent in vitro activity against these challenging pathogens. This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological pathways.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis.[1] Like other macrolides, it binds to the 50S ribosomal subunit in bacteria.[1] However, this compound's enhanced potency is attributed to its ability to bind to three distinct sites on the 23S rRNA of the ribosomal subunit.[2] This multi-site binding overcomes common macrolide resistance mechanisms, such as those mediated by erm genes, and results in potent activity even against macrolide-resistant strains.[2]

Quantitative Assessment of In Vitro Activity

The in vitro potency of this compound against atypical pathogens has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) for this compound and comparator antibiotics against Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydophila pneumoniae.

Table 1: In Vitro Activity of this compound and Comparators against Legionella pneumophila

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound≤0.0150.031[3]
Azithromycin0.1251[3]

Table 2: In Vitro Activity of this compound and Comparators against Mycoplasma pneumoniae

AntibioticMIC Range (µg/mL)MIC90 (µg/mL)NotesReference(s)
This compoundNot explicitly stated≤0.000032Highly susceptible[4]
MoxifloxacinNot explicitly stated0.125[4]
Azithromycin≥32 (for resistant strains)64 (for resistant strains)[5]

Table 3: In Vitro Activity of this compound and Comparators against Chlamydophila pneumoniae

AntibioticMIC Range (mg/L)NotesReference(s)
This compoundPotent activity reported[4][6]
Telithromycin0.031 - 0.25[7]
Azithromycin0.015 - 0.5MIC90 of 0.5 µg/ml[8]
ClarithromycinMIC90 of 0.03 µg/ml[9]

Experimental Protocols

The determination of this compound's in vitro activity against atypical pathogens requires specialized laboratory techniques. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution method is a common technique for determining the MIC of this compound against these pathogens.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pathogen Atypical Pathogen Culture (e.g., Legionella on BCYE agar) inoculation Inoculation of Microtiter Plate pathogen->inoculation antibiotic This compound Serial Dilution antibiotic->inoculation media Broth Media Preparation (e.g., BYE-α for Legionella) media->inoculation incubation Incubation (e.g., 37°C for 48-72h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination (Lowest concentration with no visible growth) readout->mic_determination

Experimental workflow for MIC determination.

1. Bacterial Strains and Culture Conditions:

  • Legionella pneumophila : Clinical isolates are cultured on buffered charcoal yeast extract (BCYE) agar (B569324) supplemented with L-cysteine, ferric pyrophosphate, and α-ketoglutarate.

  • Mycoplasma pneumoniae : Strains are grown in SP4 broth or on SP4 agar, which are specialized media for mycoplasma cultivation.[10]

  • Chlamydia pneumoniae : As obligate intracellular bacteria, C. pneumoniae is propagated in susceptible eukaryotic cell lines, such as HeLa or HEp-2 cells, maintained in appropriate culture media (e.g., Eagle's Minimal Essential Medium) supplemented with fetal bovine serum and cycloheximide (B1669411) to inhibit host cell protein synthesis.[11]

2. Broth Microdilution Assay:

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., buffered yeast extract broth for Legionella).[3]

  • A standardized inoculum of the pathogen is prepared and added to each well.

  • For Chlamydia, infected cell lysates are used as the inoculum for fresh cell monolayers in the microtiter plate.

  • The plates are incubated under specific conditions (e.g., 37°C in a humidified atmosphere) for a defined period (typically 48-72 hours).[12]

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism or, in the case of Chlamydia, the formation of inclusions within the host cells.[11][12]

Intracellular Activity Assay (for Legionella and Chlamydia)

To assess the efficacy of this compound against intracellular pathogens, an in vitro infection model is utilized.

  • Cell Culture and Infection:

    • A monolayer of a suitable human cell line (e.g., human lung epithelial cells) is cultured in a multi-well plate.[3]

    • The cells are then infected with a known quantity of the pathogen.

  • Antibiotic Treatment:

    • After allowing time for the bacteria to enter the host cells, the extracellular bacteria are removed, and the cells are treated with varying concentrations of this compound.

  • Quantification of Intracellular Bacteria:

    • At different time points, the host cells are lysed to release the intracellular bacteria.

    • The number of viable bacteria is then quantified by plating the lysate on appropriate culture media and counting the resulting colony-forming units (CFUs).

    • A reduction in CFU counts in this compound-treated cells compared to untreated controls indicates intracellular activity.

Modulation of Host Cell Signaling Pathways

Atypical pathogens have evolved sophisticated mechanisms to manipulate host cell signaling pathways to facilitate their survival and replication. Understanding these interactions provides context for the therapeutic action of antibiotics like this compound.

Legionella pneumophila

Legionella pneumophila utilizes a type IV secretion system to inject effector proteins into the host cell, which subvert various signaling pathways. One critical pathway targeted is the type I interferon (IFN) signaling pathway.[13]

legionella_signaling cluster_host_cell Host Cell IFN_beta IFN-β IFNAR IFNAR IFN_beta->IFNAR binds STAT1_STAT2 STAT1/STAT2 IFNAR->STAT1_STAT2 activates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 forms Nucleus Nucleus ISGF3->Nucleus ISRE ISRE Nucleus->ISRE binds ISGs Interferon-Stimulated Genes (ISGs) (Antimicrobial Response) ISRE->ISGs promotes transcription Legionella Legionella pneumophila T4SS Type IV Secretion System Legionella->T4SS Effectors Effector Proteins T4SS->Effectors injects Effectors->STAT1_STAT2 Inhibits downstream signaling mycoplasma_signaling cluster_host_cell Host Cell TLR Toll-like Receptor (TLR) NF_kB NF-κB Pathway TLR->NF_kB activates Nrf2 Nrf2 Pathway TLR->Nrf2 activates Inflammation Pro-inflammatory Cytokines NF_kB->Inflammation leads to Antioxidant Antioxidant Response Nrf2->Antioxidant leads to Mycoplasma Mycoplasma pneumoniae Mycoplasma->TLR interacts with chlamydia_signaling cluster_host_cell Host Cell Host_Receptor Host Cell Receptor NF_kB_Pathway NF-κB Signaling Pathway Host_Receptor->NF_kB_Pathway activates Inflammatory_Response Inflammatory Response NF_kB_Pathway->Inflammatory_Response modulates Cell_Survival Inhibition of Apoptosis NF_kB_Pathway->Cell_Survival promotes Chlamydia Chlamydia pneumoniae Chlamydia->Host_Receptor binds to

References

Solithromycin for Community-Acquired Pneumonia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide antibiotic, and the first of the fluoroketolide subclass, developed for the treatment of community-acquired bacterial pneumonia (CABP).[1] It exhibits potent in vitro activity against a broad spectrum of pathogens implicated in CABP, including macrolide-resistant strains of Streptococcus pneumoniae, as well as atypical pathogens.[2][3][4][5] This technical guide provides a comprehensive overview of the core data and experimental protocols associated with the clinical evaluation of this compound for CABP.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[3][6][7][8] This binding action results in premature termination of translation and can cause frame-shift errors.[3][5][8] Unlike earlier macrolides that possess one or two binding sites on the ribosome, this compound has three distinct interaction points. This unique binding characteristic is attributed to several structural features:

  • C3-keto group: This modification prevents the induction of methylase enzymes that confer resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[3]

  • C11-12 carbamate (B1207046) side chain: An extended alkyl-aryl side chain enhances binding to domain II of the 23S rRNA.[3][5]

  • C2-fluorine: The presence of a fluorine atom provides an additional binding site to the 23S rRNA, a feature unique to this compound.[3][5]

This multi-site binding contributes to its potent activity, even against bacteria that have developed resistance to other macrolides through target site modification or efflux pumps.[3][5] The mechanism is primarily considered bacteriostatic, but at higher concentrations, ketolides like this compound can be bactericidal, potentially by interfering with the formation of the 50S ribosomal subunit.[3][4][8]

Signaling Pathway Diagram

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Peptide_Exit_Tunnel Peptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Blocks peptide elongation A_Site A-Site P_Site P-Site This compound This compound This compound->23S_rRNA Binds to 3 sites (Domain II, Domain V, C2-F interaction) Bacterial_Cell_Death Bacterial Cell Death / Inhibition of Growth Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of this compound on the bacterial ribosome.

Clinical Efficacy and Safety

The efficacy and safety of this compound for the treatment of CABP have been evaluated in several clinical trials. The pivotal Phase 3 trials, SOLITAIRE-ORAL and SOLITAIRE-IV, compared this compound to the fluoroquinolone moxifloxacin (B1663623).

Quantitative Data from Clinical Trials

Table 1: Efficacy Outcomes in Phase 3 Clinical Trials of this compound for CABP

TrialTreatment ArmNPrimary Endpoint: Early Clinical Response (ECR) at 72 hoursSecondary Endpoint: Clinical Success at Test of Cure (TOC)
SOLITAIRE-ORAL Oral this compound (800 mg Day 1, 400 mg Days 2-5)42678.2%84.5%
Oral Moxifloxacin (400 mg Days 1-7)43477.9%86.6%
SOLITAIRE-IV IV to Oral this compound (400 mg daily)43179.3%Not Reported
IV to Oral Moxifloxacin (400 mg daily)43279.7%Not Reported

Data sourced from multiple references.[7][9][10]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the SOLITAIRE-ORAL Trial

Adverse EventThis compound (n=426)Moxifloxacin (n=434)
Diarrhoea4%6%
Nausea4%4%
Vomiting2%2%
Headache4%3%
Dizziness2%2%

Data sourced from reference[10].

In the SOLITAIRE-IV trial, infusion site adverse events were more common with this compound (31.3%) compared to moxifloxacin (5.4%).[9] It is important to note that the FDA raised concerns about the limited number of patients in the initial studies to adequately characterize the risk of hepatic adverse events.[3]

Experimental Protocols

The following outlines the general methodology employed in the Phase 3 clinical trials for this compound in the treatment of CABP.

SOLITAIRE-ORAL: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial
  • Objective: To compare the efficacy and safety of oral this compound with oral moxifloxacin for the treatment of CABP.[10]

  • Patient Population: Adults (≥18 years) with a clinical and radiographic diagnosis of CABP, classified as Pneumonia Outcomes Research Team (PORT) risk class II, III, or IV.[10]

  • Intervention:

    • This compound group: 800 mg of this compound orally on day 1, followed by 400 mg orally on days 2-5, and a placebo on days 6-7.[10]

    • Moxifloxacin group: 400 mg of moxifloxacin orally on days 1-7.[10]

  • Primary Outcome: The primary endpoint was the early clinical response (ECR) at 72 hours after the first dose. ECR was defined as an improvement in at least two of the four cardinal symptoms of CABP (cough, chest pain, sputum production, and dyspnea) with no worsening of any symptom.[3][10]

  • Secondary Outcome: Clinical success at the test-of-cure (TOC) visit.[3]

  • Statistical Analysis: A non-inferiority analysis was conducted with a pre-specified margin of 10%.[10]

SOLITAIRE-IV: A Phase 3, Randomized, Double-Blind Trial
  • Objective: To evaluate the safety and efficacy of intravenous (IV) to oral this compound compared to IV to oral moxifloxacin in patients with moderate to severe CABP.[7]

  • Patient Population: 863 patients with moderate to severe CABP.[7][9]

  • Intervention:

    • This compound group: 400 mg of this compound administered intravenously for a minimum of one day, with the option to switch to 800 mg oral this compound on the first day of oral therapy followed by 400 mg daily for a total treatment duration of 7 days.[9]

    • Moxifloxacin group: 400 mg of moxifloxacin administered intravenously for a minimum of one day, with the option to switch to 400 mg oral moxifloxacin daily for a total treatment duration of 7 days.[9]

  • Primary Outcome: Early clinical response (ECR) at 72 hours, defined similarly to the SOLITAIRE-ORAL trial.[7]

Experimental Workflow Diagram

Patient_Screening Patient Screening (CABP Diagnosis, PORT Score) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A 1:1 Ratio Treatment_Arm_B Treatment Arm B (e.g., Moxifloxacin) Randomization->Treatment_Arm_B Day_1 Day 1: First Dose Administered Treatment_Arm_A->Day_1 Treatment_Arm_B->Day_1 Day_3 Day 3 (72h): Assess Early Clinical Response (ECR) Day_1->Day_3 End_of_Treatment End of Treatment (Day 5 or 7) Day_3->End_of_Treatment Test_of_Cure Test of Cure (TOC) Visit (Short-term follow-up) End_of_Treatment->Test_of_Cure Safety_Follow_up Safety Follow-up (Days 28-35) Test_of_Cure->Safety_Follow_up

References

Solithromycin's Foothold on the Ribosome: A Technical Guide to 23S rRNA Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin, a fourth-generation macrolide and the first fluoroketolide, represents a significant advancement in the fight against antibacterial resistance. Its enhanced potency, particularly against macrolide-resistant strains of Streptococcus pneumoniae, stems from its unique and robust interactions with the bacterial ribosome. This technical guide provides an in-depth exploration of the binding sites of this compound on the 23S ribosomal RNA (rRNA), a critical component of the large 50S ribosomal subunit. By inhibiting protein synthesis at this crucial juncture, this compound effectively halts bacterial growth and proliferation.[1] This document details the specific nucleotide interactions, presents quantitative binding data, outlines the experimental methodologies used to elucidate these interactions, and provides visualizations of the binding pathways.

Mechanism of Action: A Three-Point Anchor on the 23S rRNA

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Unlike its predecessors, which typically have one or two primary binding sites, this compound boasts three distinct interaction points with the 23S rRNA. This tripartite binding contributes to its high affinity and its ability to overcome common resistance mechanisms.[2]

The binding sites are located within two key domains of the 23S rRNA:

  • Domain V: This is the primary binding region for all macrolides, located at the heart of the peptidyl transferase center.

  • Domain II: This region provides an additional interaction site for the ketolide class of macrolides.

The three key interactions of this compound are:

  • The Desosamine (B1220255) Sugar Interaction in Domain V: The desosamine sugar moiety of this compound interacts with the A2058/A2059 cleft in domain V of the 23S rRNA.[2] This interaction is characteristic of the macrolide class.

  • The Alkyl-Aryl Side Chain Interaction with Domains II and V: this compound possesses an extended alkyl-aryl side chain that forms a crucial interaction with the base pair formed by nucleotides A752 in domain II and U2609 in domain V.[2] This interaction is similar to that of the ketolide telithromycin (B1682012).

  • The C2-Fluorine Moiety's Unique Contribution: The presence of a fluorine atom at the C-2 position of the lactone ring provides a third, unique binding site on the ribosome.[2] This additional interaction significantly enhances the binding affinity of this compound and contributes to its potent activity against macrolide-resistant bacteria.

Quantitative Analysis of this compound Binding

The affinity and inhibitory potential of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd)5.1 ± 1.1 nMS. pneumoniae ribosomes[3]
50% Inhibitory Concentration (IC50)
- Cell Viability7.5 ng/mLStreptococcus pneumoniae[1]
40 ng/mLStaphylococcus aureus[1]
125 ng/mLHaemophilus influenzae[1]
- Protein Synthesis7.5 ng/mLStreptococcus pneumoniae[1]
40 ng/mLStaphylococcus aureus[1]
125 ng/mLHaemophilus influenzae[1]
- 50S Subunit Formation15 ng/mLStreptococcus pneumoniae[1]
65-93 ng/mLStaphylococcus aureus[1]
230 ng/mLHaemophilus influenzae[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

OrganismMIC Range (μg/mL)Reference
Haemophilus influenzae0.5 - 2[4]

Experimental Protocols for Elucidating Binding Sites

The precise mapping of this compound's binding sites on the 23S rRNA has been achieved through a combination of high-resolution structural biology techniques and biochemical assays.

X-ray Crystallography of the this compound-Ribosome Complex

X-ray crystallography provides an atomic-level view of the interaction between a ligand and its target. The following protocol is a representative methodology for the crystallization of a macrolide-ribosome complex.

a. Preparation of Ribosomes:

  • Bacterial cells (e.g., Thermus thermophilus or Deinococcus radiodurans) are cultured and harvested during the mid-logarithmic growth phase.

  • Cells are lysed, and ribosomes are isolated through a series of differential centrifugation and sucrose (B13894) gradient steps to separate the 70S ribosomes from other cellular components.

  • The 70S ribosomes are then dissociated into 50S and 30S subunits, and the 50S subunits are further purified.

b. Formation of the this compound-50S Complex:

  • Purified 50S ribosomal subunits are incubated with a molar excess of this compound to ensure saturation of the binding sites.

c. Crystallization:

  • The this compound-50S complex is crystallized using the vapor diffusion method (either sitting or hanging drop).

  • Crystallization screens are performed with various precipitants (e.g., polyethylene (B3416737) glycols of different molecular weights), salts, and buffering conditions to identify optimal crystallization conditions.

d. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved using molecular replacement, using a previously determined ribosome structure as a search model.

  • The electron density map is then used to model the this compound molecule and its interactions with the 23S rRNA.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible complexes like the ribosome.

a. Sample Preparation:

  • A purified solution of the this compound-70S ribosome complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

b. Data Collection:

  • The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

  • A large number of images (micrographs) of individual ribosome particles in different orientations are collected.

c. Image Processing and 3D Reconstruction:

  • Individual particle images are computationally extracted from the micrographs.

  • The particles are classified and aligned to generate 2D class averages.

  • A 3D reconstruction of the ribosome-solithromycin complex is generated from the 2D class averages.

d. Model Building and Analysis:

  • An atomic model of the complex is built into the 3D density map, allowing for the detailed analysis of the this compound binding site and its interactions with the 23S rRNA.

Chemical Footprinting

Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid by probing for changes in the accessibility of the RNA backbone or bases to chemical modification.

a. End-labeling of 23S rRNA:

  • The 5' or 3' end of the 23S rRNA is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

b. Binding Reaction:

  • The labeled 23S rRNA is incubated with varying concentrations of this compound to allow for binding.

c. Chemical or Enzymatic Probing:

  • The rRNA-solithromycin complexes are treated with a chemical probe (e.g., dimethyl sulfate (B86663) - DMS, which modifies accessible adenines and cytosines) or an RNase that cleaves at specific, accessible sites.

d. Analysis of Cleavage Products:

  • The RNA is purified, and the cleavage products are separated by denaturing polyacrylamide gel electrophoresis.

  • An autoradiogram or fluorescent scan of the gel reveals a "footprint," a region of protection from cleavage, which corresponds to the binding site of this compound.

Visualizing the Interaction: this compound's Binding Pathway

The following diagrams, generated using the DOT language, illustrate the key interactions and experimental workflows.

Solithromycin_Binding_Site cluster_this compound This compound cluster_23S_rRNA 23S rRNA This compound This compound Desosamine Desosamine Sugar This compound->Desosamine AlkylAryl Alkyl-Aryl Side Chain This compound->AlkylAryl C2F C2-Fluorine This compound->C2F A2058_A2059 A2058/A2059 Cleft Desosamine->A2058_A2059 Interaction 1 A752_U2609 A752-U2609 Base Pair AlkylAryl->A752_U2609 Interaction 2 AdditionalSite Additional Binding Site C2F->AdditionalSite Interaction 3 DomainV Domain V DomainV->A2058_A2059 DomainII Domain II DomainII->A752_U2609

Caption: this compound's three-point binding to the 23S rRNA.

XRay_Crystallography_Workflow start Isolate 50S Ribosomal Subunits complex Form this compound-50S Complex start->complex crystallize Crystallize Complex (Vapor Diffusion) complex->crystallize data_collection X-ray Diffraction Data Collection crystallize->data_collection structure_solution Structure Solution (Molecular Replacement) data_collection->structure_solution analysis Analyze Binding Site Interactions structure_solution->analysis

Caption: Workflow for X-ray crystallography of the ribosome complex.

Chemical_Footprinting_Workflow start End-label 23S rRNA bind Incubate with This compound start->bind probe Chemical/Enzymatic Probing bind->probe separate Separate Fragments (PAGE) probe->separate analyze Identify Footprint (Protected Region) separate->analyze

Caption: Chemical footprinting workflow to identify binding sites.

Conclusion

The enhanced antibacterial activity of this compound is directly attributable to its unique tripartite interaction with the 23S rRNA of the bacterial ribosome. By establishing a firm anchor at three distinct sites within domains II and V, this compound effectively overcomes common macrolide resistance mechanisms. The detailed understanding of these binding interactions, elucidated through advanced structural and biochemical techniques, provides a robust framework for the rational design of next-generation antibiotics. This technical guide serves as a comprehensive resource for researchers dedicated to combating the growing threat of antimicrobial resistance.

References

Solithromycin: A Technical Deep Dive into its Bacteriostatic and Bactericidal Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solithromycin, a fourth-generation macrolide and the first fluoroketolide, has demonstrated significant promise in combating a range of respiratory pathogens, including multi-drug resistant strains. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. While this mechanism is traditionally associated with bacteriostatic activity, evidence suggests that this compound can also exhibit bactericidal effects, a characteristic attributed to its unique chemical structure and enhanced ribosomal affinity. This technical guide provides a comprehensive analysis of the available data concerning the bacteriostatic versus bactericidal properties of this compound, detailed experimental methodologies for its assessment, and a visual representation of its molecular interactions.

Mechanism of Action: A Dual-Pronged Approach

This compound's potent antimicrobial activity stems from its high-affinity binding to the bacterial 50S ribosomal subunit, effectively halting protein synthesis. This interaction primarily targets the 23S rRNA component, obstructing the peptide exit tunnel and leading to the premature termination of translation. Unlike earlier macrolides, this compound's structure, which includes a fluorine atom at the C-2 position, allows for an additional interaction with the ribosome. This results in a tighter binding and enhanced activity, even against some strains resistant to other macrolides.

While the inhibition of protein synthesis is typically a bacteriostatic mechanism, ketolides like this compound are often considered to possess bactericidal capabilities. This is thought to be due to their additional ability to interfere with the formation of the 50S ribosomal subunit itself. This dual mechanism—inhibiting both the function and assembly of the ribosome—contributes to its potent antibacterial effects.

Below is a diagram illustrating the mechanism of action of this compound.

cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit No_Protein Protein Synthesis Inhibited 50S->No_Protein Inhibits Translocation mRNA mRNA 30S->mRNA Protein Protein Synthesis (Elongation) mRNA->Protein This compound This compound This compound->50S Binds to 23S rRNA (Domain V and II) Ribosome_Assembly Ribosome Subunit Assembly This compound->Ribosome_Assembly Interferes with 50S subunit formation Impaired_Assembly Impaired Assembly Ribosome_Assembly->Impaired_Assembly

Caption: Mechanism of action of this compound.

Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound has been extensively studied against a wide array of respiratory pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) data. A definitive classification of this compound as either bacteriostatic or bactericidal against a specific pathogen is typically determined by the ratio of its Minimum Bactericidal Concentration (MBC) to its MIC. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. While some studies suggest bactericidal action, comprehensive MBC data for this compound is not widely available in the reviewed literature.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Notes
Streptococcus pneumoniae0.060.25Includes macrolide-resistant strains
Haemophilus influenzae12
Staphylococcus aureus (MSSA)0.060.12
Staphylococcus aureus (MRSA)0.12>16
Legionella pneumophila≤0.0150.031
Neisseria gonorrhoeae0.03 - 0.25-QC range

Table 2: this compound 50% Inhibitory Concentration (IC50) Data

Bacterial SpeciesInhibition of Cell Viability (ng/mL)Inhibition of Protein Synthesis (ng/mL)Inhibition of Growth Rate (ng/mL)
Streptococcus pneumoniae7.57.57.5
Staphylococcus aureus404040
Haemophilus influenzae125125125

Experimental Protocols

The determination of this compound's bacteriostatic and bactericidal properties relies on standardized in vitro susceptibility testing methods, primarily broth microdilution for MIC and subsequent subculturing for MBC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Start Start: Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Prepare_Dilutions Prepare serial two-fold dilutions of This compound in cation-adjusted Mueller-Hinton broth Start->Prepare_Dilutions Inoculate Inoculate each well of a microtiter plate with the bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine the MIC: the lowest concentration of this compound that completely inhibits visible bacterial growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC is ascertained to evaluate the bactericidal activity of this compound.

Start_MBC Start: Use microtiter plate from MIC determination Subculture Subculture a fixed volume (e.g., 10 µL) from all clear wells (at and above the MIC) onto antibiotic-free agar (B569324) plates Start_MBC->Subculture Incubate_Agar Incubate agar plates at 35-37°C for 18-24 hours Subculture->Incubate_Agar Count_CFU Count the number of colony-forming units (CFU) on each plate Incubate_Agar->Count_CFU Determine_MBC Determine the MBC: the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum Count_CFU->Determine_MBC End_MBC End Determine_MBC->End_MBC

Caption: Workflow for MBC determination.

Discussion: A Spectrum of Activity

The available data indicate that this compound's classification as bacteriostatic or bactericidal is pathogen-dependent and likely concentration-dependent. While its primary mechanism of inhibiting protein synthesis suggests a bacteriostatic effect, which has been observed against intracellular L. pneumophila, there are also reports of bactericidal activity against key respiratory pathogens like S. pneumoniae, S. aureus, and H. influenzae. The interference with ribosomal assembly may contribute to this bactericidal potential, particularly at higher concentrations of the drug.

The distinction is clinically significant. Bactericidal agents are often preferred for the treatment of severe infections, particularly in immunocompromised patients, and for infections where the host's immune system has limited access, such as endocarditis and meningitis.

Conclusion

This compound is a potent fluoroketolide with a dual mechanism of action that includes both the inhibition of protein synthesis and the interference with ribosomal subunit formation. While traditionally viewed as bacteriostatic, there is evidence to support its bactericidal activity against several key respiratory pathogens. However, a comprehensive understanding of its bactericidal spectrum is currently limited by the lack of extensive, publicly available MBC data. Further studies, including time-kill kinetic assays, are warranted to fully elucidate the bactericidal potential of this compound and to guide its optimal clinical application in an era of increasing antimicrobial resistance.

Pre-clinical safety and toxicology of Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pre-clinical Safety and Toxicology of Solithromycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a fourth-generation macrolide and the first fluoroketolide antibiotic, has been developed for the treatment of community-acquired bacterial pneumonia (CABP). Its pre-clinical safety and toxicology profile has been extensively evaluated to characterize potential risks prior to clinical use. This document provides a comprehensive overview of the non-clinical toxicology studies conducted on this compound, with a focus on hepatotoxicity, reproductive and developmental toxicity, genetic toxicity, and cardiovascular safety. The primary organ of toxicity identified in pre-clinical animal studies was the liver.[1] No evidence of mutagenicity or teratogenicity was observed.

General Toxicology

Repeat-dose toxicity studies in both rodent and non-rodent species identified the liver as the primary target organ for this compound-related toxicity.

Key Findings from Repeat-Dose Toxicity Studies
SpeciesDurationRouteKey Observations
Rat4 weeksOralBiliary inflammation, centrilobular necrosis/degeneration, and mortality.[1]
Monkey13 weeksOralWeight loss, centrilobular hepatocellular vacuolation, Kupffer cell hyperplasia, and moderate increases in AST, ALT, and GGT.[1]

Hepatotoxicity

The most significant toxicological finding in pre-clinical studies was hepatotoxicity.[1]

Mechanism of Hepatotoxicity

In vitro and in vivo studies suggest a multi-faceted mechanism for this compound-induced liver injury:

  • Mitochondrial Dysfunction: this compound has been shown to be an inhibitor of the mitochondrial electron transport chain (ETC). This can lead to decreased ATP production and increased production of reactive oxygen species (ROS), causing cellular damage.

  • Oxidative Stress: In vitro assays demonstrated that this compound can induce oxidative stress in a concentration-dependent manner.

  • Phospholipidosis: Like other macrolides, this compound induces phospholipidosis, characterized by the accumulation of phospholipids (B1166683) within lysosomes.[2] This is thought to occur through the inhibition of lysosomal phospholipase A1.[2] While the direct toxicological consequence of phospholipidosis is debated, it is a consistent finding in repeat-dose animal studies.[2]

Hepatotoxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Lysosome Lysosome This compound->Lysosome ETC_Inhibition ETC Inhibition Mitochondria->ETC_Inhibition Phospholipase_A1_Inhibition Lysosomal Phospholipase A1 Inhibition Lysosome->Phospholipase_A1_Inhibition ROS_Production ↑ Reactive Oxygen Species (ROS) ETC_Inhibition->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Hepatocellular_Injury Hepatocellular Injury Oxidative_Stress->Hepatocellular_Injury Phospholipid_Accumulation Phospholipid Accumulation (Phospholipidosis) Phospholipase_A1_Inhibition->Phospholipid_Accumulation Phospholipid_Accumulation->Hepatocellular_Injury

Proposed Mechanistic Pathway of this compound-Induced Hepatotoxicity.

Reproductive and Developmental Toxicology

A comprehensive set of studies was conducted to evaluate the potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development.

Summary of Reproductive and Developmental Toxicity Findings
Study TypeSpeciesHighest Dose Tested (NOAEL)Key Findings
Fertility and Early Embryonic DevelopmentRat220 mg/kg/dayNo effect on male or female fertility.[2]
Embryo-Fetal DevelopmentRat220 mg/kg/dayNo evidence of teratogenic effects.[2]
Embryo-Fetal DevelopmentRabbit200 mg/kg/dayNo evidence of teratogenic effects.[2]
Pre- and Postnatal DevelopmentRat200 mg/kg/day (Maternal)Decreased pup weight during the pre-weaning period, likely secondary to reduced maternal food consumption at this dose.[2]
Experimental Protocols
  • Fertility and Early Embryonic Development (Rat): Male and female rats were administered this compound prior to and during mating, and females were dosed through implantation. Endpoints evaluated included mating performance, fertility indices, and early embryonic development.

  • Embryo-Fetal Development (Rat and Rabbit): Pregnant rats and rabbits were administered this compound during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations.

  • Pre- and Postnatal Development (Rat): Pregnant rats were dosed from implantation through lactation. Maternal health, parturition, and pup viability, growth, and development were assessed.

Repro_Tox_Workflow cluster_fertility Fertility & Early Embryonic Development cluster_embryofetal Embryo-Fetal Development cluster_prepostnatal Pre- and Postnatal Development Fertility_Dosing Dosing (Pre-mating, Mating, Implantation) Fertility_Endpoints Endpoints: Mating Performance Fertility Indices Early Embryonic Dev. Fertility_Dosing->Fertility_Endpoints EmbryoFetal_Dosing Dosing (Organogenesis) EmbryoFetal_Endpoints Endpoints: Fetal Viability Malformations (External, Visceral, Skeletal) EmbryoFetal_Dosing->EmbryoFetal_Endpoints PrePostnatal_Dosing Dosing (Implantation through Lactation) PrePostnatal_Endpoints Endpoints: Maternal Health Pup Viability & Growth PrePostnatal_Dosing->PrePostnatal_Endpoints

Workflow for Reproductive and Developmental Toxicity Studies.

Genetic Toxicology

This compound was evaluated in a standard battery of in vitro and in vivo genetic toxicology assays to assess its potential for mutagenicity and clastogenicity.

Summary of Genetic Toxicology Findings
AssayTest SystemResult
Bacterial Reverse Mutation AssayS. typhimurium, E. coliNegative
Mouse Lymphoma Forward Mutation AssayL5178Y TK+/- cellsNegative
Chromosomal Aberration AssayHuman peripheral blood lymphocytesNegative
In vivo Micronucleus TestRat bone marrowNegative

Finding: this compound did not show evidence of mutagenic or clastogenic effects in any of the four genetic toxicity studies conducted.[2]

Experimental Protocols
  • Bacterial Reverse Mutation Assay (Ames Test): Various strains of Salmonella typhimurium and Escherichia coli were exposed to this compound with and without metabolic activation to detect point mutations.

  • Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were used to detect forward mutations at the thymidine (B127349) kinase (TK) locus.

  • Chromosomal Aberration Assay: Human peripheral blood lymphocytes were treated with this compound to assess for structural chromosomal damage.

  • In Vivo Micronucleus Test: Rats were administered this compound, and bone marrow cells were analyzed for the presence of micronuclei, an indicator of chromosomal damage.

Cardiovascular Toxicology

The potential for QT interval prolongation, a known class effect of some macrolides, was investigated for this compound.

Key Findings
  • A thorough QT/QTc study in healthy volunteers demonstrated that this compound does not cause clinically significant QT interval prolongation at therapeutic and supratherapeutic doses.

  • In vitro studies showed no significant inhibition of key cardiac ion channels, including hNav1.5, hCav1.2, and hHCN4, which are involved in cardiac repolarization and conduction.[2]

Conclusions

The pre-clinical toxicology profile of this compound is characterized by dose- and duration-dependent hepatotoxicity, which appears to be mediated through mitochondrial dysfunction and phospholipidosis. Importantly, this compound was not found to be mutagenic, clastogenic, or teratogenic in a comprehensive set of non-clinical safety studies. No significant cardiovascular risks were identified. These findings, particularly the hepatotoxicity, were a key consideration in the clinical development and regulatory review of this compound.

References

Solithromycin's Potential Against Neisseria gonorrhoeae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant global public health threat, with the bacterium progressively developing resistance to nearly all antibiotics used for treatment.[1][2] This has created an urgent need for novel therapeutic agents. Solithromycin, a fourth-generation macrolide and the first fluoroketolide, has been investigated as a potential treatment for uncomplicated gonorrhea due to its potent in vitro activity and unique mechanism of action.[3][4] This document provides a comprehensive technical overview of this compound's efficacy, mechanism, and clinical evaluation against N. gonorrhoeae, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a bacteriostatic agent that inhibits protein synthesis by binding to the bacterial 50S ribosomal subunit.[5] Its chemical structure, which includes an aromatic side chain, allows for binding to three distinct sites on the 23S rRNA (Domains II, IV, and V), whereas older macrolides typically bind to only one.[3][6] This tripartite interaction results in a stronger binding affinity, which is thought to overcome some common macrolide resistance mechanisms, such as those mediated by erm genes.[3] The binding of this compound effectively blocks the peptide exit tunnel, thereby halting protein elongation.

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_domains Binding Sites 23S_rRNA 23S rRNA Domain_V Domain V (Primary Site) Peptide_Exit_Tunnel Peptide Exit Tunnel Domain_II Domain II (Additional Site) Domain_IV Domain IV (Additional Site) Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->Domain_V Binds (High Affinity) This compound->Domain_II This compound->Domain_IV This compound->Peptide_Exit_Tunnel Blocks

Caption: this compound's multi-site binding to the 50S ribosome.

Quantitative Data: In Vitro Activity

Multiple studies have demonstrated this compound's potent in vitro activity against a broad range of clinical and reference N. gonorrhoeae isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae

Study Isolate Collection (Number, Location, Years) MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Lee et al. (2023)[7][8] 250 isolates, Korea (2016-2018) 0.06 0.12 ≤0.015 - 0.5
Mallegol et al. (2013)[6][9] 196 clinical isolates, Canada 0.0625 0.125 ≤0.015 - 8

| Golparian et al. (2012)[10][11] | 246 clinical & reference isolates, International | 0.125 | 0.25 | 0.001 - 32 |

Table 2: Comparative In Vitro Activity against N. gonorrhoeae (250 Isolates, Korea) [7][8]

Antimicrobial MIC50 (µg/mL) MIC90 (µg/mL)
This compound 0.06 0.12
Azithromycin (B1666446) 0.25 0.5
Ceftriaxone (B1232239) 0.03 0.12
Zoliflodacin 0.03 0.06

| Ciprofloxacin | >32 | >32 |

This compound consistently demonstrates superior potency compared to azithromycin, with MIC90 values that are at least 4-fold lower.[6][9] Importantly, it retains significant activity against isolates with resistance to other antibiotics, including extended-spectrum cephalosporins.[10][11]

Table 3: this compound Activity against Cefixime-Resistant N. gonorrhoeae Strains [10][11]

Resistance Profile Number of Isolates This compound MIC50 (µg/mL) This compound MIC90 (µg/mL) This compound MIC Range (µg/mL)

| Cefixime-Resistant | 16 | 0.125 | 0.25 | 0.064 - 0.25 |

However, strains with very high-level azithromycin resistance (MIC ≥256 µg/ml) may also exhibit elevated MICs to this compound (4 to 32 µg/ml), suggesting a potential for cross-resistance in these specific cases.[1]

Clinical Trial Performance

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of uncomplicated gonorrhea.

Phase 2 Trial

A Phase 2 trial investigated single oral doses of 1000 mg and 1200 mg of this compound. The trial demonstrated high efficacy, achieving a 100% cure rate for all culture-proven urogenital, pharyngeal, and rectal gonococcal infections among the 46 participants with positive baseline cultures.[12][13]

Phase 3 Trial (SOLITAIRE-U)

The pivotal SOLITAIRE-U Phase 3 trial was an open-label, non-inferiority study comparing a single 1000 mg oral dose of this compound to the standard dual therapy of 500 mg intramuscular ceftriaxone plus 1000 mg oral azithromycin.[14][15]

Table 4: Efficacy Results from the SOLITAIRE-U Phase 3 Trial [14][15][16]

Treatment Arm Number of Patients (mITT Population) Microbiological Eradication Rate Difference (95% CI)
This compound (1000 mg) 123 80% -4.0% (-13.6 to 5.5)

| Ceftriaxone + Azithromycin | 129 | 84% | |

The trial failed to meet its primary endpoint of non-inferiority. The lower limit of the 95% confidence interval (-13.6%) crossed the prespecified non-inferiority margin of -10%.[14][15] Consequently, this compound as a single 1000 mg dose was not deemed a suitable alternative to the standard of care for first-line treatment of gonorrhea.[3][17]

Table 5: Common Adverse Events in the SOLITAIRE-U Trial [14][15]

Adverse Event This compound Group (n=130) Ceftriaxone + Azithromycin Group (n=131)
Diarrhea 24% 15%
Nausea 21% 11%

| Any Adverse Event | 53% | 34% |

The frequency of adverse events, particularly gastrointestinal side effects like diarrhea and nausea, was notably higher in the this compound group.[14][15]

cluster_enrollment Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (≥15 years, uncomplicated urogenital gonorrhea) Baseline Baseline Genital Culture (N. gonorrhoeae positive) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm1 This compound (1000 mg oral, single dose) n=130 Randomization->Arm1 Group 1 Arm2 Ceftriaxone (500 mg IM) + Azithromycin (1000 mg oral) n=131 Randomization->Arm2 Group 2 TOC Test of Cure (Day 7±2) Genital Culture Arm1->TOC Arm2->TOC Outcome Primary Outcome Assessment (Microbiological Eradication) TOC->Outcome Safety Safety Analysis (Adverse Events)

Caption: Workflow of the SOLITAIRE-U Phase 3 clinical trial.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound against N. gonorrhoeae is determined using the agar (B569324) dilution method, which is considered the gold standard by the Clinical and Laboratory Standards Institute (CLSI).[7][18]

  • Media Preparation : A series of agar plates (e.g., GC agar base with 1% Isovitalex) are prepared, each containing a two-fold serial dilution of this compound.[19][20] A drug-free plate is included as a growth control.

  • Inoculum Preparation : N. gonorrhoeae isolates are cultured on chocolate agar for 18-24 hours. Colonies are then suspended in a suitable broth (e.g., Mueller-Hinton) to achieve a turbidity equivalent to a 0.5 McFarland standard.[20]

  • Inoculation : The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates.

  • Incubation : Plates are incubated at 36-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.[18][20]

  • MIC Determination : Following incubation, the plates are visually inspected. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

  • Quality Control : The N. gonorrhoeae ATCC 49226 strain is typically included in each run to ensure the validity of the results.[7][18]

Start Start: N. gonorrhoeae Isolate Culture 1. Subculture on Chocolate Agar Start->Culture Suspension 2. Prepare Inoculum (0.5 McFarland Standard) Culture->Suspension Inoculate 4. Inoculate Plates with Standardized Suspension Suspension->Inoculate Plates 3. Prepare Agar Plates with Serial Dilutions of this compound Plates->Inoculate Incubate 5. Incubate (37°C, 5% CO₂, 20-24h) Inoculate->Incubate Inspect 6. Visually Inspect for Growth Incubate->Inspect Determine_MIC 7. Determine MIC (Lowest concentration with no growth) Inspect->Determine_MIC End End: Report MIC Value Determine_MIC->End

Caption: Workflow for Agar Dilution Susceptibility Testing.

This compound exhibits potent in vitro activity against Neisseria gonorrhoeae, including strains resistant to currently and previously recommended therapies.[10][21] Its novel mechanism of binding to multiple sites on the ribosome provides a potential advantage over existing macrolides.[3] However, despite promising Phase 2 results, a single 1000 mg dose of this compound failed to demonstrate non-inferiority to standard dual therapy in a Phase 3 trial for uncomplicated urogenital gonorrhea and was associated with a higher incidence of gastrointestinal side effects.[14][15] Therefore, at the dosage studied, it is not a suitable first-line alternative. Future research could explore different dosing regimens to improve efficacy, though this must be balanced against the potential for increased adverse events.[17] Continued surveillance and development of new antimicrobials remain critical in the effort to combat antibiotic-resistant gonorrhea.

References

A Technical Guide to Solithromycin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solithromycin is a fourth-generation macrolide antibiotic, a fluoroketolide, designed to overcome existing macrolide resistance mechanisms. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Notably, this compound has three distinct binding sites on the ribosome, which enhances its potency and ability to evade common resistance mechanisms.[2] Despite these advancements, resistance to this compound can emerge through several key mechanisms, which are critical to understand for ongoing drug development and clinical application. This guide provides an in-depth overview of the primary mechanisms of this compound resistance, detailed experimental protocols for their identification, and a summary of quantitative data on its efficacy against resistant strains.

Core Mechanisms of this compound Resistance

Resistance to this compound, like other macrolides, is primarily driven by three mechanisms:

  • Target Site Modification: Alterations in the drug's ribosomal binding site reduce its affinity, thereby diminishing its inhibitory effect.

  • Efflux Pumps: Active transport systems pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.

  • Enzymatic Inactivation: Enzymes produced by the bacteria modify the antibiotic, rendering it inactive.

Target Site Modification

The primary target of this compound is the 23S rRNA component of the 50S ribosomal subunit. Resistance can arise from:

  • Mutations in the 23S rRNA: Point mutations in the peptidyl transferase center of the 23S rRNA, particularly at positions A2058 and A2059 (E. coli numbering), can significantly reduce the binding affinity of macrolides.[3][4][5] The A2058G mutation is a common mechanism of high-level macrolide resistance.[3][4][5]

  • Mutations in Ribosomal Proteins: Mutations in ribosomal proteins L4 and L22, which are near the macrolide binding site, can also confer resistance, often by altering the conformation of the 23S rRNA.[3][5]

Efflux Pumps

Efflux-mediated resistance involves the active removal of this compound from the bacterial cell. The most clinically significant efflux systems for macrolides are encoded by the mef (macrolide efflux) genes.

  • mef(E)/mel Operon: In Streptococcus pneumoniae, the mef(E)/mel operon encodes a two-component efflux pump.[6][7] mef(E) (also known as mef(A) in some species) encodes a membrane-spanning protein that forms the efflux channel, while mel (also known as msr(D)) encodes an ATP-binding cassette (ABC) transporter that provides the energy for drug transport.[8][9] This system confers resistance to 14- and 15-membered macrolides.[6][7] While this compound is a poor substrate for some efflux pumps compared to older macrolides, high-level expression of these pumps can contribute to reduced susceptibility.[2]

Enzymatic Inactivation

Enzymatic modification of the antibiotic is another key resistance strategy. The most prevalent mechanism is the methylation of the 23S rRNA target site by enzymes encoded by the erm (erythromycin ribosome methylase) genes.

  • erm Genes: The erm genes, such as erm(B) and erm(C), encode methyltransferases that add one or two methyl groups to adenine (B156593) A2058 in the 23S rRNA.[10][11] This methylation prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[10][11] The expression of erm genes can be either constitutive or inducible.[10] In inducible resistance, the presence of a macrolide antibiotic triggers the expression of the methylase.[10]

Data Presentation: this compound Activity Against Resistant Strains

The following tables summarize the in vitro activity of this compound against various bacterial isolates with defined resistance mechanisms, presented as Minimum Inhibitory Concentration (MIC) values.

Bacterial SpeciesResistance MechanismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Streptococcus pneumoniaeMacrolide-Resistant (all types)0.060.25[12]
Streptococcus pneumoniaeerm(B)-positive0.060.25[6]
Streptococcus pneumoniaemef(E)/mel-positive0.060.12[5]
Staphylococcus aureuserm-negative0.1250.25[7][10]
Staphylococcus aureuserm-positive2>16[7][10]
Staphylococcus aureusiMLSB (inducible erm)0.25-[13]
Staphylococcus aureuscMLSB (constitutive erm)4>16[13]

Table 1: this compound MIC values against Streptococcus pneumoniae and Staphylococcus aureus with different resistance profiles.

Bacterial SpeciesNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)Reference
Streptococcus pneumoniae21290.060.12≤0.03 - 0.5[1]
Haemophilus influenzae121612≤0.03 - 4[1]
Moraxella catarrhalis4210.060.06≤0.03 - 0.12[1]
Staphylococcus aureus11450.060.12≤0.03 - >32[1]
Beta-hemolytic streptococci15840.030.06≤0.03 - 1[1]

Table 2: this compound activity against common respiratory pathogens from the 2016 SENTRY Surveillance Program.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and other comparator antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare stock solutions of each antibiotic.

    • Perform serial twofold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve the desired final concentration range. The final volume in each well should be 50 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Genotypic Characterization of Resistance Mechanisms

a) Detection of erm and mef Genes by PCR

Materials:

  • Bacterial genomic DNA, extracted from a pure culture

  • PCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Forward and reverse primers specific for erm(B), erm(C), and mef(A/E)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide) and UV transilluminator

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard enzymatic lysis method.

  • PCR Amplification:

    • Set up PCR reactions for each gene of interest using the extracted DNA as a template and the specific primers.

    • A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for each primer set.

  • Detection of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a band of the expected size for each gene indicates the presence of that resistance gene in the isolate.

b) Sequencing of the 23S rRNA Gene for Mutation Analysis

Materials:

  • Bacterial genomic DNA

  • PCR primers designed to amplify the domain V region of the 23S rRNA gene

  • PCR purification kit

  • Sanger sequencing reagents and access to a capillary sequencing instrument

  • Sequence analysis software

Procedure:

  • PCR Amplification: Amplify the domain V region of the 23S rRNA gene from the extracted genomic DNA using specific primers.

  • PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.

    • Align the consensus sequence with a reference 23S rRNA gene sequence from a susceptible strain (e.g., from a public database like GenBank).

    • Identify any nucleotide substitutions, insertions, or deletions, particularly at positions A2058 and A2059.

Visualizations

experimental_workflow start Clinical Isolate phenotypic_test Phenotypic Testing (Broth Microdilution MIC) start->phenotypic_test resistant Resistant Phenotype (Elevated MIC) phenotypic_test->resistant susceptible Susceptible Phenotype phenotypic_test->susceptible genotypic_test Genotypic Testing pcr PCR for Resistance Genes (erm, mef) genotypic_test->pcr sequencing 23S rRNA Sequencing genotypic_test->sequencing resistant->genotypic_test gene_present Resistance Gene(s) Detected pcr->gene_present gene_absent No Resistance Genes Detected pcr->gene_absent mutation_present Resistance Mutation(s) Detected sequencing->mutation_present mutation_absent No Resistance Mutations Detected sequencing->mutation_absent conclusion Characterize Resistance Mechanism gene_present->conclusion mutation_present->conclusion

Caption: Experimental workflow for identifying this compound resistance mechanisms.

ermB_induction cluster_no_macrolide No Macrolide Present cluster_macrolide Macrolide Present ribosome1 Ribosome leader_peptide1 Leader Peptide (ermBL) mRNA ribosome1->leader_peptide1 Translates ermB_mRNA1 ermB mRNA (sequestered) no_ermB No ErmB Methylase Production leader_peptide1->no_ermB macrolide This compound ribosome2 Ribosome macrolide->ribosome2 leader_peptide2 Leader Peptide (ermBL) mRNA ribosome2->leader_peptide2 Stalls on ermB_mRNA2 ermB mRNA (exposed) leader_peptide2->ermB_mRNA2 Conformational Change ermB_production ErmB Methylase Production ermB_mRNA2->ermB_production Translation

Caption: Mechanism of inducible erm(B)-mediated resistance.

resistance_mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound bacterial_cell Bacterial Cell This compound->bacterial_cell ribosome Ribosome (50S) bacterial_cell->ribosome Enters protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits resistance Resistance ribosome->resistance cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to target_modification Target Site Modification (23S rRNA/L4/L22 mutations) target_modification->ribosome Alters efflux Efflux Pump (mefE/mel) efflux->this compound Pumps out efflux->resistance enzymatic_inactivation Enzymatic Inactivation (ermB methylation) enzymatic_inactivation->ribosome Methylates

Caption: Overview of this compound resistance pathways.

References

Methodological & Application

Application Note & Protocol: Determination of Solithromycin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide and the first fluoroketolide antibiotic, demonstrating potent activity against a broad spectrum of bacteria, including many macrolide-resistant strains.[1] It is particularly effective against pathogens responsible for community-acquired bacterial pneumonia, such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for susceptibility testing, monitoring emerging resistance, and guiding therapeutic strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are considered gold standard techniques for antimicrobial susceptibility testing.[5][6] These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound MIC determination.

Table 1: this compound Concentration Ranges for MIC Testing

ParameterValueReference
Typical MIC Range Tested0.002 - 32 µg/mL[1]
Proposed Agar Dilution QC Range (N. gonorrhoeae ATCC 49226)0.03 - 0.25 µg/mL[10][11][12]

Table 2: Quality Control (QC) Strains and Expected MIC Ranges

QC StrainATCC NumberExpected MIC Range (µg/mL)Reference
Staphylococcus aureus292130.03 - 0.12[1]
Enterococcus faecalis292120.015 - 0.06[1]
Haemophilus influenzae492471 - 4[1]
Streptococcus pneumoniae496190.004 - 0.015[1]
Neisseria gonorrhoeae492260.03 - 0.25[10][11]

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[4][6][13]

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates (U- or flat-bottom)[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile diluents (e.g., sterile water, DMSO for stock solution)

  • Multipipettor[14]

  • Incubator (35°C ± 2°C)[6]

  • Spectrophotometer or McFarland turbidity standards

  • Quality control bacterial strains (see Table 2)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile water to the desired starting concentration. All stock solutions should be filter-sterilized.[14]

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[14]

    • Add 100 µL of the 2x final starting concentration of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14]

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[14]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to their final 1x values.[15]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][13]

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[3][15] The growth control well should show turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Dilution Method

This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of bacterial strains onto the agar surface.[4][5][16]

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures in logarithmic growth phase

  • Sterile diluents

  • Incubator (35°C ± 2°C, potentially with CO₂ for fastidious organisms)[10]

  • McFarland turbidity standards

  • Inoculator (e.g., multipoint replicator)

  • Quality control bacterial strains (see Table 2)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound dilution to 9 parts of molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the plates to solidify.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This will be the inoculum for spotting onto the agar plates.

  • Inoculation:

    • Using a multipoint replicator, spot a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the drug-free control and progressing from the lowest to the highest antibiotic concentration. This delivers approximately 10⁴ CFU per spot.[5]

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours. For fastidious organisms like N. gonorrhoeae, incubation should be at 35°C with 5% CO₂ for 20-24 hours.[10][11]

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5]

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions (Broth or Agar) stock->dilutions inoculate Inoculate Plates dilutions->inoculate Combine with inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic

Caption: Experimental workflow for MIC determination.

Broth_Microdilution_Detail cluster_dilution Serial Dilution cluster_controls Controls start Start: 96-Well Plate well1 Well 1: Drug + Broth start->well1 well2 Well 2 well1->well2 Transfer 100µL well10 Well 10 well2->well10 ... inoculate Inoculate Wells 1-11 with Bacterial Suspension well10->inoculate growth_ctrl Well 11: Growth Control (No Drug) growth_ctrl->inoculate sterility_ctrl Well 12: Sterility Control (No Bacteria) incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Broth microdilution plate setup and workflow.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture assays utilizing Solithromycin, a novel fluoroketolide antibiotic. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy, mechanism of action, and potential immunomodulatory effects of this compound.

Introduction

This compound is a fourth-generation macrolide and a fluoroketolide that demonstrates potent in vitro activity against a broad spectrum of respiratory tract pathogens, including macrolide-resistant strains.[1][2][3] Its mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2][4] Notably, this compound exhibits a unique binding pattern to three distinct sites on the bacterial ribosome, which contributes to its enhanced potency and ability to overcome some common macrolide resistance mechanisms.[1][2] Beyond its antibacterial properties, this compound has also been shown to possess anti-inflammatory effects.[2][5]

These notes detail protocols for assessing the antibacterial and anti-inflammatory activities of this compound in various in vitro cell culture models.

Data Summary: In Vitro Activity of this compound

The following tables summarize the quantitative data from various studies on the in vitro efficacy of this compound against different pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial SpeciesStrain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Neisseria gonorrhoeaeClinical Isolates0.06250.125[6][7]
Mycoplasma genitaliumMacrolide-Susceptible≤0.001≤0.001[8]
Mycoplasma genitaliumMacrolide-Resistant0.25 - 16 (range)4[8]
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.06 - 0.12-[4]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.06 - 0.12-[4]
Streptococcus pneumoniae---[4]
Haemophilus influenzae-0.5 - 2-[4]

Table 2: 50% Inhibitory Concentrations (IC₅₀) of this compound for Ribosomal Subunit Synthesis

Bacterial SpeciesStrainIC₅₀ for 50S Subunit Synthesis (ng/mL)Reference
Streptococcus pneumoniaeATCC 4961915[4]
Staphylococcus aureusMethicillin-Susceptible (MSSA)65[4]
Staphylococcus aureusMethicillin-Resistant (MRSA)93[4]
Haemophilus influenzae-230[4]

Table 3: Intracellular Activity of this compound

PathogenHost Cell TypeKey FindingReference
Neisseria gonorrhoeaeHeLa epithelial cellsProgressive loss of intracellular bacterial viability over time.[6][9]
Chlamydia trachomatis-Bactericidal against both fast-growing and persistent forms.[10][11]
Plasmodium falciparumHuman erythrocytesIC₅₀ of 0.5 nM against multidrug-resistant strains.[12]
Shigella flexneriHuman enterocytesInhibits intracellular growth.[13]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the in vitro antibacterial potency of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., acetic acid at pH 5.5)[4]

  • Bacterial strains of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB))[4]

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubate the plates under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density.

Protocol for Intracellular Activity Assay against Neisseria gonorrhoeae

This assay evaluates the ability of this compound to kill bacteria that have invaded host cells.[9]

Objective: To quantify the intracellular killing of Neisseria gonorrhoeae by this compound in an epithelial cell line.

Materials:

  • HeLa epithelial cells[9]

  • Neisseria gonorrhoeae clinical isolates[9]

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • This compound

  • Gentamicin (B1671437)

  • Cell lysis buffer (e.g., saponin-based)

  • Agar (B569324) plates for colony forming unit (CFU) counting

Procedure:

  • Seed HeLa cells in 24-well plates and grow to confluence.

  • Infect the HeLa cell monolayers with N. gonorrhoeae at a specific multiplicity of infection (MOI) and incubate to allow for bacterial invasion.

  • Wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.25x, 1x, and 4x the MIC).[9]

  • Incubate for different time points (e.g., 3 and 20 hours).[9]

  • At each time point, wash the cells, lyse them to release intracellular bacteria, and plate serial dilutions of the lysate onto appropriate agar plates.

  • Incubate the plates and count the CFUs to determine the number of viable intracellular bacteria.

Protocol for Assessing Anti-Inflammatory Effects in Macrophages

This protocol is designed to measure the effect of this compound on the production of pro-inflammatory cytokines by macrophages.[5]

Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced cytokine release from macrophage-like cells.

Materials:

  • U937 cells (human monocytic cell line) or peripheral blood mononuclear cells (PBMCs)[5]

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating U937 cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Other macrolides for comparison (e.g., erythromycin, azithromycin)[5]

  • Cell culture medium (e.g., RPMI-1640)

  • ELISA kits for TNF-α and CXCL8 (IL-8)[5]

Procedure:

  • Differentiate U937 cells into macrophage-like cells by treating with PMA.

  • Pre-incubate the differentiated U937 cells or PBMCs with various concentrations of this compound or other macrolides for a specified time.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • Collect the cell culture supernatants after an appropriate incubation period.

  • Measure the concentrations of TNF-α and CXCL8 in the supernatants using ELISA kits.

  • Compare the cytokine levels in this compound-treated cells to those in untreated and other macrolide-treated cells.

Visualizations

Mechanism of Action of this compound

G Mechanism of Action of this compound This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Targets Binding Binds to 3 Sites on 23S rRNA Ribosome->Binding Protein_Synthesis Inhibition of Protein Synthesis Binding->Protein_Synthesis Ribosome_Formation Impairment of 50S Subunit Formation Binding->Ribosome_Formation Bacterial_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis->Bacterial_Death Ribosome_Formation->Bacterial_Death

Caption: this compound's mechanism of action targeting the bacterial ribosome.

Experimental Workflow for Intracellular Activity Assay

G Workflow for Intracellular Activity Assay Start Seed Host Cells Infection Infect with Bacteria Start->Infection Wash1 Wash to Remove Extracellular Bacteria Infection->Wash1 Gentamicin Treat with Gentamicin Wash1->Gentamicin Wash2 Wash to Remove Gentamicin Gentamicin->Wash2 Solithromycin_Treatment Add this compound Wash2->Solithromycin_Treatment Incubation Incubate for Defined Time Points Solithromycin_Treatment->Incubation Lysis Lyse Host Cells Incubation->Lysis Plating Plate Lysate for CFU Counting Lysis->Plating End Quantify Intracellular Bacteria Plating->End

Caption: Step-by-step workflow for assessing the intracellular activity of this compound.

Signaling Pathway for Anti-Inflammatory Effects

G This compound's Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine (TNF-α, CXCL8) Production NFkB_Activation->Cytokine_Production This compound This compound This compound->NFkB_Activation Inhibits Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Studying Solithromycin Efficacy in Pneumonia Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used to evaluate the efficacy of solithromycin, a novel fluoroketolide antibiotic, against key bacterial pathogens associated with community-acquired bacterial pneumonia (CABP). Detailed protocols for establishing and utilizing these models are provided to ensure reproducibility and aid in the preclinical assessment of this compound and other novel antimicrobial agents.

Introduction to this compound and its Mechanism of Action

This compound is a fourth-generation macrolide and the first fluoroketolide that demonstrates potent in vitro activity against a wide range of respiratory pathogens, including macrolide-resistant strains.[1][2][3] Its mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4] This interaction is enhanced by a third binding site on the 23S rRNA, which contributes to its potent activity against bacteria that have developed resistance to other macrolides.[4] this compound has shown efficacy against typical CABP pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, as well as atypical pathogens like Legionella pneumophila and Mycoplasma pneumoniae.[1][3][5][6]

Animal Models for this compound Efficacy Studies

The neutropenic murine lung infection model is a well-established and widely used model for assessing the in vivo efficacy of antibiotics against S. pneumoniae.[1][2] This model is particularly useful for studying the direct antimicrobial effect of a drug with minimal interference from the host immune system. Models for other key respiratory pathogens can also be adapted for this compound studies.

Neutropenic Murine Model for Streptococcus pneumoniae Pneumonia

This model is considered the gold standard for evaluating the efficacy of new antibiotics against S. pneumoniae.

Quantitative Data Summary

Animal ModelBacterial Strain(s)Inoculum Size (CFU)This compound Dosage (mg/kg/day)Administration RouteKey Efficacy EndpointsReference(s)
Neutropenic CD-1 Mice5 S. pneumoniae isolates10⁸0.156 to 160Oral gavageNet bacterial stasis, 1- and 2-log₁₀ CFU reduction[1][2]
Murine mixed-infection modelMacrolide-resistant S. pneumoniae and Parvimonas micraNot specified10 and 20Not specifiedChange in bacterial count (Δlog₁₀ CFU/mL)[7]

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

ParameterDescriptionValue Associated with EfficacyReference(s)
Free-drug plasma AUC/MIC ratioRatio of the area under the free drug concentration-time curve to the minimum inhibitory concentration1.65 for net bacterial stasis; 6.31 for 1-log₁₀ reduction; 12.8 for 2-log₁₀ reduction[1][2]
Total-drug ELF AUC/MIC ratioRatio of the area under the total drug concentration-time curve in epithelial lining fluid to the minimum inhibitory concentration1.26 for net bacterial stasis; 15.1 for 1-log₁₀ reduction; 59.8 for 2-log₁₀ reduction[1][2]

Experimental Protocol: Neutropenic Murine Model of S. pneumoniae Pneumonia

This protocol outlines the key steps for establishing a neutropenic murine lung infection model to test the efficacy of this compound.

1. Animal Selection and Housing:

  • Use specific pathogen-free female CD-1 mice, 6-8 weeks old.
  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • Allow a 3-5 day acclimatization period before the start of the experiment.

2. Induction of Neutropenia:

  • Administer cyclophosphamide (B585) intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen will induce profound neutropenia (<100 neutrophils/mm³).

3. Bacterial Culture and Inoculum Preparation:

  • Culture S. pneumoniae strains on blood agar (B569324) plates overnight at 37°C in a 5% CO₂ atmosphere.
  • Inoculate colonies into a suitable broth medium (e.g., Todd-Hewitt broth supplemented with yeast extract) and grow to mid-logarithmic phase.
  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to approximately 1 x 10⁸ CFU in 50 µL of PBS.

4. Intratracheal Inoculation:

  • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
  • Administer the 50 µL bacterial suspension intratracheally.

5. This compound Administration:

  • Prepare this compound in a suitable vehicle for oral gavage.
  • Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
  • Administer this compound at various doses (e.g., ranging from 0.156 to 160 mg/kg/day) and dosing intervals (e.g., every 6, 12, or 24 hours) as required by the study design.[1][2]

6. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.
  • Aseptically remove the lungs and homogenize in sterile PBS.
  • Perform serial dilutions of the lung homogenates and plate on blood agar to determine the number of viable bacteria (CFU/lung).
  • Calculate the change in bacterial load compared to a control group that received the vehicle only. Efficacy is typically expressed as net bacterial stasis or log₁₀ CFU reduction.[1][2]

7. Pharmacokinetic Analysis (Optional but Recommended):

  • Collect blood samples via cardiac puncture at various time points after this compound administration to determine plasma drug concentrations.
  • Perform bronchoalveolar lavage (BAL) to collect epithelial lining fluid (ELF) for drug concentration analysis.
  • Analyze plasma and ELF samples using a validated analytical method (e.g., LC-MS/MS).
  • Calculate key PK/PD parameters such as the AUC/MIC ratio.[1][2]

Animal Models for Other CABP Pathogens

While specific in vivo pneumonia studies with this compound for the following pathogens are less detailed in the literature, established models for these bacteria can be adapted to evaluate its efficacy.

Quantitative Data Summary (this compound against other CABP pathogens)

Animal ModelBacterial Strain(s)Inoculum Size (CFU)This compound Dosage (mg/kg/day)Administration RouteKey Efficacy EndpointsReference(s)
Chinchilla Otitis Media ModelNontypeable Haemophilus influenzaeNot specified150Not specifiedSterilization of middle ear fluid[8]
In vitro / Intracellular modelLegionella pneumophila serogroup 1Not applicableNot applicableNot applicableMIC₅₀: ≤0.015 µg/ml, MIC₉₀: 0.031 µg/ml[9][10]
Murine Pneumonia Model (adapted)Mycoplasma pneumoniaeNot specifiedTo be determinedTo be determinedReduction in bacterial load, improvement in lung histopathology[11]

Experimental Protocol: Murine Pneumonia Model for Haemophilus influenzae

This protocol is based on established models and can be adapted for this compound evaluation.

1. Animal Selection:

  • Use immunocompetent mice (e.g., C57BL/6 or BALB/c).

2. Bacterial Culture and Inoculum Preparation:

  • Culture H. influenzae on chocolate agar plates.
  • Prepare the inoculum as described for S. pneumoniae, adjusting the concentration as needed based on pilot studies to establish a non-lethal, persistent infection.

3. Inoculation:

  • Administer the bacterial suspension via intratracheal or intranasal instillation.

4. This compound Administration and Efficacy Assessment:

  • Follow the procedures outlined in the S. pneumoniae protocol.

Experimental Protocol: Murine Pneumonia Model for Legionella pneumophila

L. pneumophila requires an immunocompromised host to establish a robust lung infection in mice.

1. Animal Selection and Immunosuppression:

  • Use A/J mice, which are genetically susceptible to Legionella infection.
  • Immunosuppress the mice with a corticosteroid such as cortisone (B1669442) acetate.

2. Bacterial Culture and Inoculum Preparation:

  • Culture L. pneumophila on buffered charcoal yeast extract (BCYE) agar.
  • Prepare the inoculum in sterile, pyrogen-free water.

3. Inoculation and Efficacy Assessment:

  • Follow the general procedures for intratracheal inoculation, this compound administration, and efficacy assessment as described for the S. pneumoniae model.

Experimental Protocol: Murine Pneumonia Model for Mycoplasma pneumoniae

1. Animal Selection:

  • Use BALB/c mice.

2. Bacterial Culture and Inoculum Preparation:

  • Culture M. pneumoniae in a specialized broth medium (e.g., SP4 medium).
  • The inoculum can be a broth culture concentrate.

3. Inoculation and Efficacy Assessment:

  • Administer the inoculum intranasally.
  • Follow the general procedures for this compound administration and efficacy assessment. In addition to bacterial load, lung histopathology is a key endpoint for M. pneumoniae infections.[11]

Visualizations

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit Ribosome 70S Ribosome Protein Bacterial Protein (Essential for survival) Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome 23S_rRNA 23S rRNA 23S_rRNA->Protein Inhibits Protein Synthesis This compound This compound This compound->23S_rRNA Binds to 3 sites

Caption: this compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

Experimental Workflow for Murine Pneumonia Model

G cluster_preparation Preparation Phase cluster_infection Infection and Treatment Phase cluster_assessment Assessment Phase Animal_Acclimatization Animal Acclimatization (3-5 days) Neutropenia_Induction Neutropenia Induction (Cyclophosphamide) Animal_Acclimatization->Neutropenia_Induction Inoculation Intratracheal Inoculation (e.g., 10^8 CFU S. pneumoniae) Neutropenia_Induction->Inoculation Bacterial_Culture Bacterial Culture (to mid-log phase) Bacterial_Culture->Inoculation Treatment This compound Administration (Oral Gavage) Inoculation->Treatment Control Vehicle Control Inoculation->Control Euthanasia Euthanasia (24h post-treatment) Treatment->Euthanasia Control->Euthanasia Lung_Homogenization Lung Homogenization Euthanasia->Lung_Homogenization CFU_Enumeration CFU Enumeration Lung_Homogenization->CFU_Enumeration Data_Analysis Data Analysis (Log Reduction) CFU_Enumeration->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in a neutropenic murine pneumonia model.

References

High-performance liquid chromatography (HPLC) methods for Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An unmet need exists for a robust, validated High-Performance Liquid Chromatography (HPLC) method for the routine analysis of Solithromycin, a novel fluoroketolide antibiotic. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been employed for pharmacokinetic studies, a readily accessible HPLC-UV/DAD method is essential for quality control, stability testing, and formulation development in the pharmaceutical industry. This document provides a proposed stability-indicating HPLC method for the determination of this compound in bulk drug substance and pharmaceutical dosage forms, based on established analytical principles for macrolide antibiotics.

Proposed HPLC Method for this compound Analysis

This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be stability-indicating, allowing for the separation of this compound from potential degradation products.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is presented in Table 1. These parameters are based on typical conditions used for the analysis of related macrolide antibiotics and may require optimization for specific applications.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterProposed Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.05 M Potassium Phosphate (B84403) Buffer (pH 6.8) B: Acetonitrile (B52724)
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV/DAD at 210 nm
Run Time 15 minutes
Rationale for Parameter Selection
  • Column: A C18 column is a common choice for the separation of moderately polar compounds like macrolides, providing good retention and resolution.

  • Mobile Phase: A phosphate buffer provides pH control, which is crucial for the consistent ionization and retention of the analyte. Acetonitrile is a common organic modifier that offers good peak shape and elution strength. An isocratic elution is proposed for simplicity and robustness.

  • Detection Wavelength: Macrolide antibiotics typically exhibit UV absorbance at lower wavelengths, with 210 nm being a common choice for sensitive detection.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the analytical procedure.

Preparation of Solutions

2.1.1 Mobile Phase Preparation (0.05 M Potassium Phosphate Buffer, pH 6.8)

  • Weigh 6.8 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 6.8 with a dilute solution of potassium hydroxide (B78521) or phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v).

  • Degas the mobile phase before use.

2.1.2 Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Dilute to volume with the mobile phase.

  • This stock solution has a concentration of 100 µg/mL.

2.1.3 Sample Preparation (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and measure the peak area for this compound.

  • Calculate the amount of this compound in the sample using the following formula:

Method Validation Parameters (Hypothetical Data)

A comprehensive validation of this proposed method would be required according to ICH guidelines. Table 2 presents hypothetical acceptance criteria and expected results for key validation parameters.

Table 2: Hypothetical Method Validation Data for this compound HPLC Method

ParameterAcceptance CriteriaExpected Result
Linearity (µg/mL) Correlation Coefficient (r²) ≥ 0.99910 - 150
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank, placebo, and degradation productsPeak purity of this compound peak > 990

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh this compound Reference Standard Standard_Dissolution Dissolve in Acetonitrile and Dilute with Mobile Phase Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Tablet Powder Sample_Extraction Extract with Mobile Phase and Sonicate Sample_Weighing->Sample_Extraction Standard_Filtration Filter Standard (if necessary) Standard_Dissolution->Standard_Filtration Sample_Filtration Filter Sample Extract Sample_Extraction->Sample_Filtration Injection Inject Blank, Standard, and Sample Solutions Standard_Filtration->Injection Sample_Filtration->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Chromatography Chromatographic Separation on C18 Column Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calculation Calculate this compound Concentration Peak_Integration->Calculation Reporting Generate Report Calculation->Reporting

Caption: Experimental workflow for this compound HPLC analysis.

System Suitability Test Logic

This diagram outlines the logical relationship of system suitability tests in an HPLC method, ensuring the system is performing correctly before sample analysis.

G Start Start Inject_Standard Inject Standard Solution (5-6 Replicates) Start->Inject_Standard Check_Precision Calculate %RSD of Peak Areas and Retention Times Inject_Standard->Check_Precision Check_Tailing Calculate Tailing Factor Check_Precision->Check_Tailing RSD <= 2% System_Not_OK System is Not Suitable Troubleshoot and Re-equilibrate Check_Precision->System_Not_OK RSD > 2% Check_Resolution Calculate Resolution (if applicable) Check_Tailing->Check_Resolution Tailing Factor <= 2 Check_Tailing->System_Not_OK Tailing Factor > 2 System_OK System is Suitable Proceed with Analysis Check_Resolution->System_OK Resolution >= 2 Check_Resolution->System_Not_OK Resolution < 2 End End System_OK->End System_Not_OK->End

Caption: Logic diagram for HPLC system suitability testing.

Techniques for Assessing Solithromycin's Ribosome Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide, and the first fluoroketolide, demonstrating potent activity against a broad spectrum of bacteria, including macrolide-resistant strains. Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[1][2][3] The unique structural features of this compound, including a fluorine atom at the C-2 position and an extended alkyl-aryl side chain, allow for a tighter and more extensive interaction with the ribosome compared to older macrolides.[1][4] Specifically, this compound interacts with domains II and V of the 23S rRNA within the 50S subunit, and it has been suggested that it establishes a third interaction point, contributing to its enhanced activity and ability to overcome some resistance mechanisms.[1][5][6]

Accurate assessment of this compound's binding affinity to the ribosome is crucial for understanding its potency, specificity, and for the development of novel antibiotics. This document provides detailed application notes and protocols for various established techniques to quantitatively and qualitatively characterize the interaction between this compound and the bacterial ribosome.

Data Presentation: Quantitative Analysis of this compound-Ribosome Binding

The following table summarizes key quantitative data reported for the interaction of this compound with bacterial ribosomes.

ParameterBacterial Strain/Ribosome SourceValueTechniqueReference
Kd Streptococcus pneumoniae5.1 ± 1.1 nMRadiolabeled Ligand Binding[7]
IC50 (Protein Synthesis Inhibition)Streptococcus pneumoniae7.5 ng/mLIn vitro translation[1][8]
IC50 (Protein Synthesis Inhibition)Staphylococcus aureus40 ng/mLIn vitro translation[1][8]
IC50 (Protein Synthesis Inhibition)Haemophilus influenzae125 ng/mLIn vitro translation[1][8]
IC50 (50S Subunit Formation)Streptococcus pneumoniae7.5 ng/mLPulse-chase labeling[1]
IC50 (50S Subunit Formation)Staphylococcus aureus40 ng/mLPulse-chase labeling[1]
IC50 (50S Subunit Formation)Haemophilus influenzae125 ng/mLPulse-chase labeling[1]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a biological process.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound's ribosome binding affinity.

Ribosome Purification from Bacteria

A prerequisite for in vitro binding assays is the isolation of highly active ribosomes. This protocol is a general guideline and may require optimization for specific bacterial strains.

Materials:

  • Bacterial cell paste

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM MgCl2, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

  • Sucrose (B13894) solutions (10% and 30% w/v in Lysis Buffer)

  • High-Salt Wash Buffer (e.g., Lysis Buffer with 1 M NH4Cl)

  • Resuspension Buffer (e.g., Lysis Buffer)

  • Lysozyme (B549824), DNase I

  • Ultracentrifuge and appropriate rotors

Protocol:

  • Cell Lysis: Resuspend the bacterial cell paste in ice-cold Lysis Buffer. Add lysozyme and DNase I and incubate on ice. Lyse the cells using a French press or sonicator.

  • Clarification of Lysate: Centrifuge the lysate to pellet cell debris. Collect the supernatant.

  • Crude Ribosome Pelleting: Layer the clarified lysate over a 30% sucrose cushion in Lysis Buffer. Centrifuge at high speed (e.g., 100,000 x g) for an extended period (e.g., 16 hours) at 4°C to pellet the ribosomes.

  • High-Salt Wash: Gently wash the ribosome pellet with Resuspension Buffer. Resuspend the pellet in High-Salt Wash Buffer to remove associated proteins.

  • Purified Ribosome Pelleting: Re-pellet the ribosomes through a 30% sucrose cushion by ultracentrifugation.

  • Final Resuspension and Storage: Resuspend the purified ribosome pellet in Resuspension Buffer. Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 24 pmol of 70S ribosomes). Aliquot and store at -80°C.

Radiolabeled Ligand Binding Assay (Filter Binding)

This method directly measures the binding of radiolabeled this compound to ribosomes.

Materials:

  • Radiolabeled this compound (e.g., [14C]-solithromycin or [3H]-solithromycin)

  • Purified bacterial ribosomes (70S or 50S subunits)

  • Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM NH4Cl, 10 mM Mg(OAc)2, 6 mM β-mercaptoethanol)

  • Wash Buffer (ice-cold Binding Buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified ribosomes and varying concentrations of radiolabeled this compound in Binding Buffer. Include a control with a large excess of unlabeled this compound to determine non-specific binding.

  • Incubation: Incubate the reactions at the desired temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the filter.

  • Washing: Immediately wash the filter with ice-cold Wash Buffer to remove unbound radiolabeled this compound.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radiolabeled this compound concentration and fit the data to a saturation binding curve to determine the Kd.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This functional assay measures the inhibitory effect of this compound on protein synthesis.

Materials:

  • Commercial IVTT kit (e.g., E. coli S30 extract system)

  • DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • This compound stock solution

  • Luminometer or spectrophotometer

Protocol:

  • Reaction Setup: Prepare the IVTT reaction mixture according to the manufacturer's instructions, including the cell-free extract, amino acid mixture, and energy source.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-template control.

  • Initiation of Reaction: Add the DNA template to initiate the transcription and translation process.

  • Incubation: Incubate the reactions at 37°C for the recommended time (e.g., 1-2 hours).

  • Detection: Measure the reporter gene expression. For luciferase, add the luciferin (B1168401) substrate and measure luminescence. For β-galactosidase, add the appropriate substrate (e.g., ONPG) and measure the absorbance.

  • Data Analysis: Normalize the results to the no-drug control and plot the percentage of inhibition against the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[9][10]

Toeprinting Assay

This primer extension inhibition assay can map the precise binding site of this compound on the ribosome by identifying where the ribosome stalls on an mRNA template.

Materials:

  • Purified 70S ribosomes

  • mRNA template with a known sequence

  • DNA primer complementary to a region downstream of the potential stalling site, labeled with a radioactive or fluorescent tag

  • Reverse transcriptase

  • dNTPs

  • This compound

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Protocol:

  • Complex Formation: Incubate the ribosomes, mRNA, and initiator tRNA (if studying initiation) in the presence or absence of this compound.

  • Primer Annealing: Anneal the labeled DNA primer to the mRNA template.

  • Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand until it is blocked by the stalled ribosome.

  • Analysis of Products: Denature the samples and separate the cDNA products by denaturing PAGE.

  • Visualization: Visualize the cDNA products by autoradiography or fluorescence imaging. The appearance of a specific band (the "toeprint") in the presence of this compound, which is absent or reduced in its absence, indicates the position of the stalled ribosome. The precise stalling site can be determined by running a sequencing ladder of the same mRNA alongside the experimental samples.[11][12][13]

Visualizations

This compound's Mechanism of Action

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Nascent_Polypeptide Nascent_Polypeptide Peptide_Exit_Tunnel->Nascent_Polypeptide Steric Hindrance A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->E_site Translocation P_site->Nascent_Polypeptide Elongation This compound This compound This compound->Peptide_Exit_Tunnel Binds to 23S rRNA (Domains II & V) mRNA mRNA mRNA->30S_subunit Binds tRNA tRNA tRNA->A_site Translocation Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Nascent_Polypeptide->Protein_Synthesis_Inhibition Leads to

Caption: this compound binds to the 50S ribosomal subunit, obstructing the peptide exit tunnel.

Experimental Workflow: Radiolabeled Ligand Binding Assay

G Start Start Mix Mix Ribosomes and Radiolabeled this compound Start->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Vacuum Filtration (Nitrocellulose Filter) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Determine Kd) Count->Analyze End End Analyze->End

Caption: Workflow for determining binding affinity using a radiolabeled ligand filter binding assay.

Experimental Workflow: In Vitro Translation Inhibition Assay

G Start Start Setup Set up IVTT Reaction (Cell Extract, Template) Start->Setup Add_this compound Add Varying Concentrations of this compound Setup->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Measure Measure Reporter Gene Expression Incubate->Measure Analyze Data Analysis (Determine IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for assessing protein synthesis inhibition using an in vitro translation assay.

References

Experimental design for Solithromycin synergy studies with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative therapeutic strategies. Solithromycin, a fourth-generation fluoroketolide antibiotic, represents a promising agent in the fight against respiratory tract pathogens.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, demonstrating both bacteriostatic and bactericidal activity.[1][2] Combining this compound with other classes of antibiotics could offer a synergistic approach to enhance efficacy, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.[3]

These application notes provide detailed protocols for conducting in vitro synergy studies involving this compound and other antibiotics, focusing on established methodologies such as the checkerboard assay, time-kill curve analysis, and the E-test (Epsilometer test).

Potential Mechanisms of Synergy

The synergistic potential of this compound with other antibiotics stems from its distinct mechanism of action. When combined with other antimicrobial agents, several theoretical mechanisms could lead to enhanced bacterial killing:

  • Sequential Inhibition: this compound's inhibition of protein synthesis could prevent the production of enzymes that confer resistance to other antibiotics, such as β-lactamases.

  • Enhanced Permeability: Sub-inhibitory concentrations of one antibiotic may damage the bacterial cell wall or membrane, facilitating the entry of this compound to its ribosomal target.

  • Inhibition of Efflux Pumps: Some antibiotics can interfere with bacterial efflux pumps, which are responsible for actively removing other drugs from the cell. By inhibiting these pumps, the intracellular concentration and efficacy of this compound could be increased.

  • Target Modification Interference: Inhibition of protein synthesis by this compound may disrupt the bacterial cell's ability to produce or modify the targets of other antibiotics, rendering them more susceptible. For instance, altered penicillin-binding proteins (PBPs) are a common mechanism of β-lactam resistance, and their synthesis could be hampered by this compound.[4]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[5]

a. Materials:

  • This compound analytical standard

  • Second antibiotic of interest (e.g., a β-lactam, fluoroquinolone)

  • Appropriate bacterial strain(s) (e.g., Streptococcus pneumoniae, Haemophilus influenzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • 0.5 McFarland turbidity standard

b. Protocol:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Checkerboard Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound. Add 100 µL of the highest concentration to column 1, mix, and transfer 50 µL to column 2, continuing this process to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 will contain only the second antibiotic.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic. Add 100 µL of the highest concentration to row A, mix, and transfer 50 µL to row B, and so on, down to row G. Discard the final 50 µL from row G. Row H will contain only this compound dilutions.

    • This setup creates a gradient of concentrations for both antibiotics, with each well containing a unique combination.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Determine the MIC of this compound alone (in the row with no second antibiotic) and the MIC of the second antibiotic alone (in the column with no this compound).

    • For each well showing no growth, the concentrations of the two antibiotics represent a combination that is inhibitory.

c. Data Analysis: Fractional Inhibitory Concentration Index (FICI)

The interaction is quantified by calculating the FICI using the following formulas:

  • FIC of this compound (FICₛ): (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antibiotic B (FICₐ): (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • FICI = FICₛ + FICₐ

The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time.

a. Materials:

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

b. Protocol:

  • Preparation:

    • Determine the MIC of each antibiotic individually against the test organism.

    • Prepare flasks or tubes containing CAMHB with the following:

      • No antibiotic (growth control)

      • This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)

      • Antibiotic B at a sub-inhibitory concentration (e.g., 0.5 x MIC)

      • A combination of this compound and Antibiotic B at the same sub-inhibitory concentrations.

  • Inoculation and Sampling:

    • Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate all flasks at 35°C ± 2°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates overnight at 35°C ± 2°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

c. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each condition.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

E-test (Epsilometer test) Synergy Assay

The E-test provides a simple method for determining the MIC and can be adapted for synergy testing.

a. Materials:

  • This compound E-test strips

  • E-test strips for the second antibiotic

  • Mueller-Hinton agar plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

b. Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Allow the plate to dry for 10-15 minutes.

  • E-test Strip Application:

    • There are two common methods for synergy testing with E-strips:

      • Strip Intersection Method: Place the two E-test strips on the agar surface in a "+" or "T" formation, ensuring they intersect at their respective MIC values (previously determined).

      • Strip Approximation Method: Place the two E-test strips parallel to each other at a distance that allows for the fusion of their inhibition ellipses.

  • Incubation and Reading:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • After incubation, read the MIC value where the edge of the inhibition ellipse intersects the E-test strip.

    • For the intersection method, a deformation or rounding of the inhibition zone at the intersection point suggests synergy.

c. Data Analysis:

The FICI can also be calculated for the E-test:

  • Read the MIC of each drug in the combination from the point of intersection of the inhibition ellipses.

  • Use the same FICI formula and interpretation as for the checkerboard assay.

Data Presentation

All quantitative data from the synergy studies should be summarized in clearly structured tables for easy comparison.

Table 1: Checkerboard Assay Results for this compound and Antibiotic B against [Bacterial Species]

This compound (µg/mL)Antibiotic B (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic B in Combination (µg/mL)FICₛFICₐFICIInterpretation
MIC alone: [Value]MIC alone: [Value]
[Conc. 1][Conc. A][Value][Value][Value][Value][Value][Synergy/Additive/Antagonism]
[Conc. 2][Conc. B][Value][Value][Value][Value][Value][Synergy/Additive/Antagonism]
........................

Table 2: Time-Kill Curve Assay Results for this compound and Antibiotic B against [Bacterial Species]

TreatmentLog₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 6hLog₁₀ CFU/mL at 24hLog₁₀ Reduction at 24h vs. Most Active Single AgentInterpretation
Growth Control[Value][Value][Value]N/AN/A
This compound ([Conc.])[Value][Value][Value]N/A[Bacteriostatic/Bactericidal]
Antibiotic B ([Conc.])[Value][Value][Value]N/A[Bacteriostatic/Bactericidal]
This compound + Antibiotic B[Value][Value][Value][Value][Synergy/Indifference]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation prep_bact Bacterial Culture (e.g., S. pneumoniae) checkerboard Checkerboard Assay prep_bact->checkerboard Inoculum time_kill Time-Kill Curve Assay prep_bact->time_kill Inoculum etest E-test Synergy Assay prep_bact->etest Inoculum prep_abx Prepare Antibiotic Stock Solutions (this compound & Partner) prep_abx->checkerboard Antibiotics prep_abx->time_kill Antibiotics prep_abx->etest Antibiotics calc_fici Calculate FICI checkerboard->calc_fici plot_tk Plot Time-Kill Curves time_kill->plot_tk etest->calc_fici interpret Interpret Results: Synergy, Additivity, or Antagonism calc_fici->interpret plot_tk->interpret

Caption: Experimental workflow for assessing antibiotic synergy.

Signaling_Pathway cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes ribosome 50S Ribosomal Subunit ribosome->pbp Synergistic Inhibition (Reduced PBP Synthesis) protein Protein Elongation ribosome->protein Mediates This compound This compound This compound->ribosome Inhibits beta_lactam β-Lactam Antibiotic beta_lactam->pbp Inhibits

Caption: Proposed synergistic mechanism of this compound and a β-lactam.

References

Application Notes and Protocols for Solithromycin Solution Preparation and Stability in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solithromycin solutions for various laboratory applications, along with information on their stability. The provided data and methodologies are compiled from publicly available information and general laboratory best practices for macrolide antibiotics. It is crucial to note that specific, validated stability data for this compound in various laboratory solvents is limited. Therefore, it is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in solution.

PropertyValueReference
Molecular Formula C₄₃H₆₅FN₆O₁₀[1]
Molecular Weight 845.0 g/mol [1]
Appearance Crystalline solid[2]
UV/Vis. λmax 233, 311 nm[2]

This compound Solution Preparation

2.1. Preparation of Stock Solutions in Organic Solvents

For most in vitro laboratory applications, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Protocol 2.1.1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Transfer the weighed this compound powder into a sterile vial.

  • Add the required volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • For applications requiring sterile solutions, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). However, as DMSO is a potent solvent, ensure the filter material is appropriate to avoid leaching of contaminants. For many cell culture applications, filtration of the final diluted working solution in aqueous media is preferred.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in tightly sealed vials.

Table 2: Solubility of this compound in Common Organic Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO) ≥34.35 mg/mL[3]
Dimethylformamide (DMF) ~5 mg/mL[2]
Ethanol Soluble[4]

2.2. Preparation of Aqueous Working Solutions

For most biological assays, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the desired final concentration.

Protocol 2.2.1: Preparation of a Working Solution for In Vitro Assays (e.g., MIC determination)

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Sterile aqueous buffer (e.g., Phosphate (B84403) Buffered Saline - PBS) or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. To minimize precipitation, it is recommended to add the stock solution to the aqueous diluent while vortexing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤0.5%) to avoid solvent-induced toxicity in biological assays.

  • Prepare fresh working solutions daily from the frozen stock solution.

2.3. Preparation of Formulations for In Vivo Studies

For animal studies, this compound can be formulated for oral or intravenous administration.

Protocol 2.3.1: Preparation of an Oral Suspension (General Guidance)

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, corn oil)

  • Mortar and pestle or homogenizer

  • Calibrated balance and weighing paper

  • Sterile tubes

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

Protocol 2.3.2: Preparation of an Intravenous Solution

Clinical trial information indicates that this compound for intravenous use is supplied as a lyophilized powder.[5] For laboratory research, if a sterile powder is available, a similar reconstitution method can be followed.

Materials:

  • Sterile this compound powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Normal Saline) or Lactated Ringer's solution

  • Sterile syringes and needles

  • Sterile vials

Procedure:

  • Reconstitute the sterile this compound powder with the appropriate volume of Sterile WFI as per the manufacturer's instructions, if available.

  • Gently swirl the vial to dissolve the powder completely.

  • Further dilute the reconstituted solution with sterile 0.9% Sodium Chloride or Lactated Ringer's solution to the final desired concentration for infusion.

  • Visually inspect the solution for any particulate matter before administration.

Stability of this compound Solutions

Quantitative, long-term stability data for this compound in various solvents is not extensively published. The following information is based on general knowledge of macrolide stability and available product information.

Table 3: Recommended Storage Conditions and Inferred Stability of this compound Solutions

Solution TypeSolvent/VehicleStorage TemperatureInferred StabilityReference/Note
Solid Powder --20°C≥ 4 years[2]
Stock Solution DMSO-20°CSeveral months[3]
Stock Solution DMSO-80°C≥ 1 yearGeneral best practice
Aqueous Working Solution Buffer/Medium2-8°CUse immediately; prepare freshGeneral best practice
Aqueous Working Solution Buffer/MediumRoom TemperatureUnstable; use immediatelyGeneral best practice

3.1. Considerations for Stability

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to degradation. Aliquoting into single-use volumes is highly recommended.

  • Aqueous Instability: Macrolide antibiotics can be susceptible to hydrolysis in aqueous solutions, particularly at acidic pH. Therefore, aqueous working solutions should be prepared fresh before each experiment.

  • Light Sensitivity: While not explicitly stated for this compound, many antibiotics are light-sensitive. It is good practice to store solutions in amber vials or protected from light.

Experimental Protocols for Stability Assessment

To ensure the accuracy and reproducibility of experimental results, it is advisable to perform in-house stability studies. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this purpose.

Protocol 4.1: General Procedure for a Forced Degradation Study

Forced degradation studies are crucial for understanding the degradation pathways of a drug and for developing a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to dry heat (e.g., 70°C).

  • Photodegradation: Expose a solution of this compound to UV and visible light.

Aliquots of the stressed samples should be taken at various time points and analyzed by a suitable analytical method to determine the extent of degradation and identify any degradation products.

Protocol 4.2: Development of a Stability-Indicating HPLC-UV Method (Guidance)

Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted to be neutral or slightly alkaline) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at 233 nm and/or 311 nm.[2]

  • Injection Volume: 10-20 µL

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by its ability to resolve the intact this compound peak from any degradation products generated during forced degradation studies.

Visualizations

Diagram 5.1: this compound's Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6]

Solithromycin_Mechanism_of_Action This compound This compound binding Binding to 23S rRNA (3 distinct sites) This compound->binding ribosome Bacterial 50S Ribosomal Subunit ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition bacterial_death Bacteriostatic/Bactericidal Effect inhibition->bacterial_death

Caption: this compound's mechanism of action.

Diagram 5.2: Experimental Workflow for Preparing and Using this compound Solutions

Solithromycin_Workflow cluster_prep Solution Preparation cluster_application Application start This compound Powder dissolve Dissolve in DMSO start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute in Aqueous Medium stock->dilute working Working Solution dilute->working assay In Vitro / In Vivo Assay working->assay

Caption: Workflow for this compound solution preparation.

Diagram 5.3: Logical Relationship for Stability Assessment

Stability_Assessment start This compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis data Quantitative Data (% Degradation) analysis->data stability Determine Stability Profile data->stability

Caption: Logic for this compound stability assessment.

References

Application of Solithromycin in the Study of Macrolide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin, a fourth-generation macrolide antibiotic, represents a significant advancement in combating bacterial resistance to older macrolides. As a fluoroketolide, its unique chemical structure allows for enhanced binding to the bacterial ribosome, overcoming common resistance mechanisms. These application notes provide a comprehensive overview of how this compound can be utilized as a critical tool in the research of macrolide resistance, offering detailed protocols for key experimental procedures and quantitative data to support research endeavors.

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3][4] Unlike traditional macrolides that primarily interact with domain V of the 23S rRNA, this compound boasts three distinct binding sites on the 50S ribosomal subunit.[5][6][7] This multi-site interaction, which includes domains II and V, as well as an additional interaction facilitated by a C-2 fluorine, contributes to its potent activity against strains that have developed resistance through target site modification or efflux pumps.[1][6]

Key Structural Features and Advantages in Resistance Studies

This compound's efficacy in studying and overcoming macrolide resistance stems from several key structural modifications:

  • 3-keto group: The replacement of the cladinose (B132029) sugar at the C3 position with a keto group prevents the induction of erm (erythromycin ribosome methylation) genes, which are a common cause of macrolide resistance. This feature allows for the study of its intrinsic activity against strains with the potential for inducible resistance.[5][7]

  • 11,12-cyclic carbamate (B1207046) and aryl-alkyl side chain: This side chain provides an additional interaction with domain II of the 23S rRNA, strengthening its binding affinity to the ribosome. This is particularly important for its activity against strains with mutations in domain V.[5][6]

  • C-2 fluorine: The fluorine atom at the C-2 position introduces a third binding interaction with the ribosome, enhancing its potency and making it effective against some telithromycin-resistant strains.[1][5][6][7]

These structural advantages make this compound a valuable tool for investigating the nuances of macrolide resistance, allowing researchers to probe the mechanisms of both target-site modification (erm-mediated) and efflux (mef-mediated) resistance.

Quantitative Data: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against various macrolide-susceptible and -resistant bacterial strains, as determined by Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Key Bacterial Pathogens

Bacterial SpeciesResistance MechanismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Streptococcus pneumoniae (Macrolide-Resistant)-0.060.25
Streptococcus pneumoniae (Serotype 19A)-0.250.25
Streptococcus pneumoniae (Serotype 35B)-0.120.25
Streptococcus agalactiae (erm(B))Target-site methylation0.030.06
Streptococcus agalactiae (mef(A))Efflux pump0.030.125
Staphylococcus aureus (MSSA)-0.060.12
Staphylococcus aureus (MRSA)-0.12>16
Enterococcus faecalis-0.252
Mycoplasma genitalium (Macrolide-Susceptible)-0.001≤0.001
Mycoplasma genitalium (Macrolide-Resistant)--2

Data synthesized from multiple sources.[8][9][10][11]

Table 2: 50% Inhibitory Concentration (IC50) of this compound

OrganismInhibition of Cell Viability (ng/mL)Inhibition of Protein Synthesis (ng/mL)Inhibition of 50S Subunit Formation (ng/mL)
Streptococcus pneumoniae7.5-15
Staphylococcus aureus (MSSA)40-65
Staphylococcus aureus (MRSA)55-93
Haemophilus influenzae125-230

Data sourced from a study on this compound's mechanism of action.[1][3][12]

Experimental Protocols

Detailed methodologies for key experiments in the study of macrolide resistance using this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Antibiotic Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL). The final volume in each well should be 50 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Select several colonies from a fresh agar (B569324) plate and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: PCR Detection of erm(B) and mef(A) Resistance Genes

Objective: To detect the presence of the erm(B) (ribosomal methylation) and mef(A) (efflux pump) genes in macrolide-resistant bacterial isolates.

Materials:

  • Bacterial colonies

  • DNA extraction kit

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Primers for erm(B) and mef(A) (sequences to be obtained from relevant literature)

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • DNA ladder

  • Gel documentation system

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up PCR reactions in a final volume of 25 µL containing:

      • PCR master mix (12.5 µL)

      • Forward primer (1 µL)

      • Reverse primer (1 µL)

      • Template DNA (1 µL)

      • Nuclease-free water (9.5 µL)

    • Use appropriate positive and negative controls.

  • Thermocycling Conditions:

    • Perform PCR amplification in a thermal cycler using an optimized program. A typical program includes:

      • Initial denaturation (e.g., 95°C for 5 minutes)

      • 30-35 cycles of:

        • Denaturation (e.g., 95°C for 30 seconds)

        • Annealing (e.g., 50-55°C for 30 seconds, depending on the primers)

        • Extension (e.g., 72°C for 1 minute)

      • Final extension (e.g., 72°C for 5 minutes)

  • Detection of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

    • The presence of a band of the expected size for erm(B) or mef(A) indicates the presence of the respective resistance gene.

Protocol 3: Ribosomal Footprinting to Analyze this compound Binding and Action

Objective: To map the binding sites of this compound on the ribosome and to observe its effect on translation elongation in both susceptible and resistant bacterial strains.

Materials:

  • Bacterial cultures (susceptible and resistant strains)

  • Lysis buffer

  • Nuclease (e.g., RNase I)

  • Sucrose (B13894) gradients

  • Ultracentrifuge

  • RNA purification kit

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Lysis and Ribosome Isolation:

    • Grow bacterial cultures to mid-log phase and treat with this compound at a desired concentration.

    • Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

    • Isolate ribosomes by ultracentrifugation through a sucrose cushion.

  • Nuclease Digestion:

    • Treat the isolated ribosome-mRNA complexes with a nuclease to digest mRNA not protected by the ribosome. This will generate "ribosome footprints."

  • Footprint Isolation:

    • Isolate the ribosome-protected mRNA fragments (footprints) by size selection on a denaturing polyacrylamide gel.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the isolated footprints. This typically involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes.

    • Compare the ribosome occupancy profiles between this compound-treated and untreated samples, as well as between susceptible and resistant strains. Increased ribosome density at specific locations in the presence of this compound indicates sites of drug-induced translational stalling.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in macrolide resistance studies.

Solithromycin_Mechanism_of_Action DomainV Domain V (Peptidyl Transferase Center) Protein_Synthesis Protein Synthesis Inhibition Inhibition DomainV->Inhibition Blocks peptide elongation DomainII Domain II DomainII->Inhibition Blocks peptide elongation Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel Nascent_Peptide_Exit_Tunnel->Inhibition Blocks peptide elongation This compound This compound This compound->DomainV Primary Binding Site (like other macrolides) This compound->DomainV This compound->DomainII Secondary Binding Site (Aryl-alkyl side chain) This compound->DomainII This compound->Nascent_Peptide_Exit_Tunnel Tertiary Interaction (C-2 fluorine) This compound->Nascent_Peptide_Exit_Tunnel

Caption: this compound's multi-site binding to the 50S ribosomal subunit.

Macrolide_Resistance_Mechanisms cluster_resistance Macrolide Resistance Mechanisms cluster_outcome Outcome Target_Modification Target Site Modification (erm genes) Resistance_Developed Resistance Target_Modification->Resistance_Developed Susceptibility_Maintained Susceptibility Efflux Active Efflux (mef genes) Efflux->Resistance_Developed This compound This compound This compound->Target_Modification Overcomes due to multiple binding sites This compound->Efflux Less susceptible due to high affinity binding This compound->Susceptibility_Maintained Older_Macrolides Older Macrolides (e.g., Erythromycin) Older_Macrolides->Target_Modification Induces methylation Older_Macrolides->Efflux Substrate for pump

Caption: How this compound overcomes common macrolide resistance mechanisms.

Experimental_Workflow_Resistance_Study start Start: Isolate clinical macrolide-resistant strain mic Protocol 1: Determine this compound MIC start->mic pcr Protocol 2: PCR for erm/mef genes start->pcr analysis Data Analysis and Correlation mic->analysis pcr->analysis footprinting Protocol 3: Ribosomal Footprinting footprint footprint analysis->footprint conclusion Conclusion: Characterize resistance and this compound efficacy footprint->conclusion

Caption: Experimental workflow for studying macrolide resistance with this compound.

References

Application Notes and Protocols: Investigating Bacterial Protein Synthesis Inhibition with Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide antibiotic, and the first fluoroketolide, demonstrating potent activity against a broad spectrum of bacterial pathogens, including those resistant to other macrolides.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial viability.[2][3] this compound binds to the 50S ribosomal subunit, effectively halting the elongation of polypeptide chains.[1][2][3] These application notes provide detailed protocols for key experiments to investigate the inhibitory effects of this compound on bacterial protein synthesis, enabling researchers to characterize its activity and explore its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its bacteriostatic and, in some cases, bactericidal effects by binding to the 23S rRNA of the large (50S) ribosomal subunit within the polypeptide exit tunnel.[1][4] This binding occludes the tunnel and interferes with the progression of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNAs from the ribosome and thus inhibiting protein synthesis.[4] Notably, this compound has been shown to have three distinct interaction sites with the ribosome, which contributes to its enhanced binding affinity and its ability to overcome some common macrolide resistance mechanisms.[5]

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against key bacterial pathogens, comparing its potency with other macrolide and ketolide antibiotics.

Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of this compound and Comparator Antibiotics against various bacterial strains. [3][6]

AntibioticStreptococcus pneumoniae (ng/mL)Staphylococcus aureus (ng/mL)Haemophilus influenzae (ng/mL)
This compound 7.5 40 125
Telithromycin15-1250
Azithromycin---
Clarithromycin---
Cethromycin5-1250

Table 2: Ribosome Binding Affinity of this compound. [4]

AntibioticDissociation Constant (Kd) (nM)
This compound 5.1 ± 1.1
Erythromycin4.9 ± 0.6

Experimental Protocols

Herein, we provide detailed protocols for three key assays to investigate the mechanism of action of this compound.

In Vitro Transcription-Translation (IVTT) Coupled Assay for IC50 Determination

This assay determines the concentration of this compound required to inhibit protein synthesis by 50% in a cell-free system.

Materials:

  • E. coli S30 extract-based IVTT kit (e.g., PURExpress®)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • This compound stock solution (in DMSO or water)

  • Nuclease-free water

  • Luminometer or fluorometer

  • Microplate (96-well, black or white depending on the reporter)

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO or water).

  • Assemble the IVTT Reaction: On ice, prepare a master mix containing the S30 extract, reaction buffer, and amino acid mixture according to the manufacturer's protocol.

  • Add DNA Template: Add the reporter plasmid DNA to the master mix to a final concentration of 10-20 ng/µL.

  • Aliquot and Add Inhibitor: Aliquot the master mix into the wells of the microplate. Add the serially diluted this compound or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • For Luciferase: Add the luciferase substrate to each well and measure luminescence using a luminometer.

    • For GFP: Measure fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Subtract the background signal (a reaction without DNA template).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Toeprinting Assay to Map the Ribosome Stall Site

This primer extension inhibition assay identifies the specific location on an mRNA where the ribosome stalls in the presence of this compound.[7][8][9]

Materials:

  • In vitro transcription-translation system

  • Linear DNA template containing a T7 promoter followed by a short open reading frame (ORF)

  • Radiolabeled or fluorescently labeled DNA primer complementary to a sequence downstream of the ORF

  • Reverse transcriptase

  • dNTPs

  • This compound

  • Urea-polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or fluorescence scanner

Protocol:

  • Set up the IVTT Reaction: Assemble the IVTT reaction with the DNA template and allow protein synthesis to initiate.

  • Add this compound: Add this compound to the reaction at a concentration known to inhibit translation (e.g., 10x IC50) and incubate to allow ribosome stalling. A control reaction without this compound should be run in parallel.

  • Primer Annealing: Add the labeled primer to the reaction and anneal by heating and cooling.

  • Primer Extension: Add reverse transcriptase and dNTPs to the reaction and incubate to allow the synthesis of cDNA. The reverse transcriptase will stop at the site of the stalled ribosome.

  • Reaction Termination and Purification: Stop the reaction and purify the cDNA products.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing urea-polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

  • Visualization: Visualize the cDNA products using a phosphorimager or fluorescence scanner. The "toeprint" is the band corresponding to the prematurely terminated cDNA, which will be 15-18 nucleotides downstream of the first nucleotide of the codon in the ribosomal P-site.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay determines the binding affinity (Kd) of this compound to the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from the bacterial species of interest

  • Radiolabeled this compound (e.g., [3H]-solithromycin or [14C]-solithromycin)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare Ribosomes: Thaw and dilute the purified 70S ribosomes in cold binding buffer.

  • Set up Binding Reactions: In a series of tubes, mix a constant concentration of ribosomes with increasing concentrations of radiolabeled this compound. For competition experiments, use a constant concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration: Quickly filter each reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radiolabeled this compound as a function of the total this compound concentration.

    • For saturation binding, fit the data to a one-site binding hyperbola to determine the Kd and Bmax (maximum number of binding sites).

    • For competition binding, plot the percentage of bound radiolabeled this compound against the concentration of unlabeled this compound and fit to a competition binding curve to determine the Ki, which is equivalent to the Kd.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Solithromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 50S_subunit->Peptide_Exit_Tunnel 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA P_site P-site mRNA->P_site A_site A-site mRNA->A_site Inhibition Inhibition Peptide_Exit_Tunnel->Inhibition This compound This compound This compound->Peptide_Exit_Tunnel Binds to 23S rRNA Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->Inhibition Bacterial_Cell_Death Bacterial Cell Death/ Growth Arrest Inhibition->Bacterial_Cell_Death

Caption: this compound's mechanism of action.

IVTT_Workflow Start Start Prepare_Reagents Prepare this compound dilutions and IVTT master mix Start->Prepare_Reagents Assemble_Reaction Assemble IVTT reaction with DNA template and inhibitor Prepare_Reagents->Assemble_Reaction Incubate Incubate at 37°C Assemble_Reaction->Incubate Detect_Signal Detect reporter signal (Luminescence/Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze data and determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Translation Inhibition Assay Workflow.

Toeprinting_Workflow Start Start IVTT Initiate in vitro translation with specific mRNA Start->IVTT Add_Inhibitor Add this compound to stall ribosomes IVTT->Add_Inhibitor Primer_Extension Anneal labeled primer and perform reverse transcription Add_Inhibitor->Primer_Extension Analyze_Products Separate cDNA products by PAGE and visualize Primer_Extension->Analyze_Products Map_Stall_Site Identify the ribosome stall site (toeprint) Analyze_Products->Map_Stall_Site End End Map_Stall_Site->End

Caption: Toeprinting Assay Experimental Workflow.

References

In Vitro Models for Testing Solithromycin Against Intracellular Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation fluoroketolide antibiotic, a subclass of macrolides, demonstrating potent in vitro activity against a broad spectrum of bacterial pathogens, including those that exhibit resistance to other macrolides.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit at three distinct sites, which contributes to its enhanced potency and ability to overcome some common resistance mechanisms.[1][3][4][5] A critical aspect of this compound's efficacy is its activity against intracellular pathogens, which can evade the host immune system and are often challenging to treat with conventional antibiotics.[6] This document provides detailed application notes and protocols for establishing in vitro models to test the efficacy of this compound against key intracellular pathogens such as Legionella pneumophila, Chlamydia trachomatis, and Neisseria gonorrhoeae.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various intracellular pathogens as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Legionella pneumophila

Isolate TypeNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)This compound MIC Range (μg/mL)Comparator: Azithromycin MIC₅₀ (μg/mL)Comparator: Azithromycin MIC₉₀ (μg/mL)Reference
Clinical Isolates (Serogroup 1)196≤0.0150.031≤0.015 - 0.06250.1251[7]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Neisseria gonorrhoeae

Isolate TypeNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)This compound MIC Range (μg/mL)Comparator: Azithromycin MIC₅₀ (μg/mL)Comparator: Azithromycin MIC₉₀ (μg/mL)Reference
Clinical Isolates1960.06250.125≤0.015 - 80.250.5[8][9]

Table 3: Intracellular Activity of this compound against Various Pathogens

PathogenHost Cell LineAssay TypeKey FindingsReference
Legionella pneumophilaHuman Lung Epithelial Cells (NCI-H292)Invasion Assay / CFUThis compound inhibited intracellular growth at 1x and 8x MIC, demonstrating a bacteriostatic effect.[1][1]
Chlamydia trachomatis-In vitro studiesThis compound is bactericidal against both fast-growing and IFN-γ-slowed chlamydial organisms. At sublethal concentrations, it impedes homotypic fusion of Chlamydia-containing vacuoles.[10][11][10][11]
Neisseria gonorrhoeaeHeLa Epithelial CellsInvasion Assay / CFUExposure to this compound resulted in a progressive loss of viability of intracellular isolates over time.[8][9][8][9]
Shigella flexneriHuman Enterocyte (TC7)Intracellular Growth Inhibition AssayThis compound inhibits the growth of intracellular S. flexneri.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the intracellular activity of this compound.

Protocol 1: General Intracellular Activity Assay using Colony Forming Unit (CFU) Quantification

This protocol provides a general framework for assessing the intracellular activity of this compound. Specific parameters for different pathogens and host cells are detailed in the subsequent protocols.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_quantification Quantification HostCells Seed host cells in 24-well plates Infect Infect host cell monolayers HostCells->Infect Bacteria Prepare bacterial inoculum Bacteria->Infect IncubateInfect Incubate to allow bacterial entry Infect->IncubateInfect RemoveExtracellular Wash and add antibiotic-containing medium to kill extracellular bacteria IncubateInfect->RemoveExtracellular Addthis compound Add medium with desired This compound concentrations RemoveExtracellular->Addthis compound IncubateTreat Incubate for treatment period Addthis compound->IncubateTreat Lyse Wash and lyse host cells IncubateTreat->Lyse Plate Serially dilute lysate and plate on agar (B569324) Lyse->Plate Count Incubate plates and count CFUs Plate->Count

General workflow for intracellular activity assay.

Materials:

  • Host cell line (e.g., NCI-H292, HeLa)

  • Intracellular pathogen of interest

  • Appropriate culture media and supplements for host cells and bacteria

  • This compound stock solution

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Sterile water or saponin (B1150181) solution for cell lysis

  • Appropriate agar plates for bacterial culture

  • Incubator

Procedure:

  • Cell Culture: Seed the host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂).

  • Bacterial Inoculum Preparation: Culture the bacteria and prepare an inoculum in the appropriate medium to achieve the desired multiplicity of infection (MOI).

  • Infection of Host Cells: Remove the culture medium from the host cells and infect with the bacterial inoculum. Centrifuge the plates at a low speed (e.g., 500 x g) for 10 minutes to synchronize the infection, followed by incubation for a specific period to allow for bacterial invasion.

  • Removal of Extracellular Bacteria: After the infection period, aspirate the inoculum, wash the monolayers with PBS, and add fresh medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria. Incubate for a defined period.

  • This compound Treatment: Aspirate the antibiotic-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound (e.g., 0.25x, 1x, 4x, 8x MIC). Include a drug-free control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 3, 20, 24, or 48 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, aspirate the medium and wash the cells with PBS.

    • Lyse the host cells by adding sterile water or a saponin solution and incubating for a short period.

    • Collect the lysate and perform serial dilutions in an appropriate broth.

    • Plate the dilutions onto suitable agar plates.

    • Incubate the plates until colonies are visible and count the colony-forming units (CFUs).

  • Data Analysis: Calculate the number of intracellular bacteria (CFU/mL) for each condition. The percentage of bacterial viability can be calculated relative to the drug-free control.

Protocol 2: Testing this compound against Legionella pneumophila in NCI-H292 Cells

Cell Line: NCI-H292 (human lung mucoepidermoid carcinoma) Bacterium: Legionella pneumophila

Specific Parameters:

  • Infection: Infect NCI-H292 monolayers with L. pneumophila at an MOI of 10. Incubate for 1 hour at 37°C.

  • Extracellular Bacteria Removal: Wash with PBS and add medium containing 50 µg/mL of gentamicin (B1671437) for 1 hour.

  • This compound Treatment: Treat with this compound at 1x and 8x the MIC.

  • Incubation: Collect samples at 24 and 48 hours post-treatment.

  • Lysis: Lyse cells with sterile water.

  • Plating: Plate on Buffered Charcoal Yeast Extract (BCYE) agar.

Protocol 3: Testing this compound against Neisseria gonorrhoeae in HeLa Cells

Cell Line: HeLa (human cervical adenocarcinoma) Bacterium: Neisseria gonorrhoeae

Specific Parameters:

  • Infection: Infect HeLa cell monolayers with N. gonorrhoeae.

  • This compound Treatment: Treat with this compound at 0.25x, 1x, and 4x the MIC.[8][9]

  • Incubation: Collect samples at 3 and 20 hours post-exposure.[8][9]

  • Lysis: Lyse cells with a suitable lysis buffer (e.g., 1% saponin).

  • Plating: Plate on GC agar base with appropriate supplements.

Protocol 4: Testing this compound against Chlamydia trachomatis

Due to the obligate intracellular nature and unique developmental cycle of Chlamydia trachomatis, alternative methods to CFU counting are often employed. These can include inclusion forming unit (IFU) assays or quantitative PCR (qPCR) to determine the number of bacterial genomes.

Conceptual Workflow:

  • Infect host cells (e.g., HeLa or McCoy cells) with C. trachomatis elementary bodies (EBs).

  • After an attachment and entry period, treat the infected cells with this compound at various concentrations.

  • At the end of the chlamydial developmental cycle (typically 48-72 hours post-infection), lyse the cells and collect the progeny EBs.

  • Serially dilute the lysate and use it to infect new host cell monolayers.

  • After a further incubation period, fix and stain the cells to visualize and count the chlamydial inclusions (IFUs). The reduction in IFUs in treated versus untreated cells indicates the efficacy of the antibiotic.

Mechanism of Action Visualization

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby blocking the exit tunnel and preventing the elongation of the polypeptide chain.

G This compound This compound Binding Binds to 23S rRNA (3 distinct sites) This compound->Binding Ribosome Bacterial 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis essential for Binding->Ribosome Inhibition Inhibition Binding->Inhibition leads to BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth required for Inhibition->ProteinSynthesis Bacteriostatic Bacteriostatic/Bactericidal Effect Inhibition->Bacteriostatic results in

This compound's mechanism of action.

Conclusion

The in vitro models described in this document provide a robust framework for evaluating the efficacy of this compound against a range of clinically relevant intracellular pathogens. The provided protocols offer a starting point for researchers to design and execute experiments to further characterize the intracellular activity of this promising antibiotic. The quantitative data consistently demonstrate the potent activity of this compound, often superior to that of other macrolides, highlighting its potential as a valuable therapeutic agent for infections caused by intracellular bacteria.

References

Application Notes and Protocols for In Vitro Induction and Study of Solithromycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide and the first fluoroketolide antibiotic, demonstrating potent activity against a wide range of pathogens, including those resistant to other macrolides. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its clinical longevity and for the development of future antimicrobial agents. These application notes provide detailed protocols for inducing and characterizing this compound resistance in vitro, along with data presentation guidelines and visualizations to aid in research and development.

The primary mechanisms of resistance to macrolides, which can also affect this compound susceptibility, include target site modification, active drug efflux, and mutations in ribosomal proteins or 23S rRNA.[1][2][3] this compound's unique chemical structure, including a fluorine atom, enhances its binding to the bacterial ribosome at three sites, which is thought to increase its potency and reduce the likelihood of resistance emergence compared to older macrolides.[2][3] However, resistance can still be induced in the laboratory and has been observed in clinical isolates.[2][3]

Data Presentation: Quantitative Analysis of this compound Resistance

Clear and structured data presentation is essential for comparing the susceptibility of bacterial strains before and after resistance induction.

Table 1: this compound MICs for Susceptible and Resistant Streptococcus pneumoniae

Strain TypeResistance Mechanism(s)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference(s)
Macrolide-SusceptibleNone≤0.0080.015[4]
Macrolide-Resistant (Overall)erm(B), mef(A), etc.0.060.25[5]
erm(B)-positiveRibosomal methylation0.030.06[4]
mef(A)-positiveEfflux pump0.030.125[4]

Table 2: In Vitro Induction of this compound Resistance in Streptococcus pneumoniae

StrainInduction MethodInitial MIC (µg/mL)Final MIC (µg/mL)Fold Increase in MICIdentified MutationsReference(s)
S. pneumoniae R6Chemical Mutagenesis (EMS)0.00780.03 - 0.064 to 8-foldL4, L22, 23S rRNA[2][6]
S. pneumoniae CCRI-9093 (erm(B)+)Direct Drug Selection0.01560.5 - >3232 to >2048-folderm(B)L, L22, CshB, L3, L32[2]

Table 3: this compound MICs for Other Clinically Relevant Bacteria

Bacterial SpeciesStrain CharacteristicsThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference(s)
Staphylococcus aureuserm-negative0.1250.25[7]
Staphylococcus aureuserm-positive (cMLSB)4>16[7]
Neisseria gonorrhoeaeClinical Isolates0.060.12[8]
Mycoplasma genitaliumMacrolide-SusceptibleN/AN/A[9]
Mycoplasma genitaliumMacrolide-ResistantN/AN/A[9]

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage (Laboratory Evolution)

This method involves exposing a bacterial population to gradually increasing concentrations of this compound over multiple generations to select for resistant mutants.

Materials:

  • Susceptible bacterial strain (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well plates or culture tubes

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the susceptible bacterial strain using a standard broth microdilution method.

  • Preparation of Serial Passages: In a 96-well plate or series of culture tubes, prepare a two-fold serial dilution of this compound in the appropriate growth medium, starting from a concentration several dilutions below the initial MIC.

  • Inoculation: Inoculate each well or tube with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the cultures at the optimal growth temperature and conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Sub-culturing: After incubation, identify the well or tube with the highest concentration of this compound that shows visible bacterial growth. This is the sub-inhibitory concentration (sub-MIC).

  • Serial Passage: Use the culture from the sub-MIC well to inoculate a new series of this compound dilutions. This process is repeated daily for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.[10]

  • Isolation of Resistant Strains: After the final passage, streak a sample from the culture grown in the highest this compound concentration onto an agar (B569324) plate containing the same concentration of the antibiotic to isolate single colonies.

  • Characterization of Resistance: Determine the new MIC of the isolated colonies to quantify the level of resistance. Further characterization can include whole-genome sequencing to identify mutations responsible for resistance.

G cluster_setup Initial Setup cluster_cycle Daily Serial Passage Cycle cluster_final Final Analysis start Day 0: Determine Initial MIC prep_passage Prepare this compound Dilutions start->prep_passage inoculate Inoculate with Susceptible Strain prep_passage->inoculate incubate Incubate (18-24h) inoculate->incubate identify_submic Identify Highest Concentration with Growth (Sub-MIC) incubate->identify_submic passage Use Sub-MIC Culture to Inoculate New Dilutions identify_submic->passage passage->incubate Repeat for 20-30 days isolate Isolate Resistant Colonies on Selective Agar passage->isolate After final passage characterize Characterize Resistance (MIC, Sequencing) isolate->characterize

Serial Passage Workflow for Resistance Induction

Protocol 2: Induction of this compound Resistance by Chemical Mutagenesis

This method utilizes a chemical mutagen to increase the frequency of random mutations, followed by selection on this compound-containing media.

Materials:

  • Susceptible bacterial strain

  • Appropriate liquid growth medium

  • Chemical mutagen (e.g., Ethyl methanesulfonate (B1217627) - EMS)

  • This compound

  • Agar plates

  • Centrifuge and sterile centrifuge tubes

  • Phosphate (B84403) buffered saline (PBS) or other suitable buffer

Procedure:

  • Prepare Bacterial Culture: Grow the susceptible bacterial strain in liquid medium to the mid-logarithmic phase.

  • Mutagenesis:

    • Harvest the bacterial cells by centrifugation and wash them with a suitable buffer.

    • Resuspend the cells in the buffer containing the chemical mutagen at a predetermined concentration (e.g., as described in[2]).

    • Incubate for a specific duration to induce mutations. The time and concentration of the mutagen should be optimized to achieve a desired kill rate (e.g., 50-99%).

  • Stop Mutagenesis: Stop the reaction by washing the cells with a neutralizing agent or by repeated centrifugation and washing with fresh buffer.

  • Selection of Resistant Mutants: Plate the mutagenized cells onto agar plates containing this compound at a concentration 2-4 times the initial MIC.

  • Incubation: Incubate the plates until colonies appear.

  • Verification and Characterization:

    • Isolate individual colonies and re-streak them on selective agar to confirm resistance.

    • Determine the MIC of the confirmed resistant isolates.

    • Perform further genetic analysis (e.g., whole-genome sequencing) to identify the mutations responsible for resistance.[2]

G culture Grow Susceptible Bacteria to Mid-Log Phase mutagenesis Expose Cells to Chemical Mutagen (e.g., EMS) culture->mutagenesis selection Plate on Agar with this compound (2-4x MIC) mutagenesis->selection incubation Incubate until Colonies Appear selection->incubation verification Isolate and Confirm Resistant Colonies incubation->verification characterization Determine New MIC and Sequence Genome verification->characterization

Chemical Mutagenesis Workflow

Characterization of this compound Resistance

Once resistant mutants are isolated, it is essential to characterize the level of resistance and the underlying mechanisms.

Phenotypic Characterization:
  • Minimum Inhibitory Concentration (MIC) Testing: Perform broth microdilution or agar dilution assays to precisely quantify the increase in the MIC of this compound for the resistant mutants compared to the parental strain.

  • Mutant Prevention Concentration (MPC): The MPC is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population (>1010 CFU). This parameter is useful for assessing the potential of an antibiotic to select for resistant mutants.

Genotypic Characterization:
  • Whole-Genome Sequencing (WGS): WGS is the most comprehensive method to identify all genetic alterations in the resistant mutants compared to the parental strain. This can reveal mutations in known resistance genes as well as novel resistance mechanisms.

  • Sanger Sequencing: If specific genes are suspected to be involved in resistance (e.g., 23S rRNA, ribosomal proteins L4 and L22), these can be amplified by PCR and sequenced using the Sanger method.

Known Mutations Associated with this compound Resistance:

  • Streptococcus pneumoniae : Mutations have been identified in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, subunits of the phosphate transporter, the DEAD box helicase CshB, and the erm(B)L leader peptide.[2][3]

  • Staphylococcus aureus : Reduced susceptibility is associated with the constitutive macrolide-lincosamide-streptogramin B (cMLSB) resistance phenotype, often mediated by erm genes.[7]

  • Neisseria gonorrhoeae : Resistance to macrolides, which can affect this compound susceptibility, is often associated with mutations in the 23S rRNA gene (e.g., A2059G) and mutations affecting the mtrR repressor of the MtrCDE efflux pump.[11][12]

Signaling Pathways and Mechanisms of Action

G cluster_ribosome Bacterial 50S Ribosomal Subunit This compound This compound rRNA_23S 23S rRNA This compound->rRNA_23S Binds to Domain V L4 Ribosomal Protein L4 This compound->L4 Interacts with L22 Ribosomal Protein L22 This compound->L22 Interacts with inhibition Inhibition rRNA_23S->inhibition L4->inhibition L22->inhibition protein_synthesis Protein Synthesis bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Essential for survival inhibition->protein_synthesis

This compound Mechanism of Action

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying this compound resistance in vitro. By systematically inducing and characterizing resistance, the scientific community can gain a deeper understanding of the evolutionary pathways leading to reduced susceptibility to this important antibiotic. This knowledge is vital for the development of strategies to mitigate resistance and for the design of next-generation antimicrobial agents.

References

Application Notes and Protocols for Solithromycin Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solithromycin (CEM-101) is a fourth-generation fluoroketolide antibiotic with broad-spectrum activity against a variety of pathogens, including those responsible for community-acquired bacterial pneumonia (CABP).[1][2] Murine infection models are essential preclinical tools for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel antimicrobial agents like this compound.[3] These models allow for the controlled study of drug performance against specific pathogens in a living system, providing critical data to support clinical trial design.[1][4] This document provides detailed protocols and application notes for the administration of this compound in various murine infection models based on published research.

I. Key Murine Infection Models for this compound Evaluation

Several murine models have been utilized to test the efficacy of this compound, primarily focusing on respiratory and systemic infections.

  • Neutropenic Murine Lung Infection Model: This is a widely used model for assessing antibiotic efficacy against respiratory pathogens like Streptococcus pneumoniae.[1][2][4] Mice are rendered neutropenic to minimize the influence of the host immune system, thereby isolating the antimicrobial effect of the drug.[5] This model is particularly useful for determining PK/PD parameters that correlate with efficacy.[1][4]

  • Mixed-Infection Pneumonia Model: Community-acquired pneumonia can involve multiple pathogens.[6] This model evaluates the effectiveness of this compound in a coinfection scenario, for instance, with S. pneumoniae and anaerobic bacteria like Parvimonas micra.[6]

  • Systemic Infection Model: This model assesses the antibiotic's ability to control bacteria that have disseminated throughout the bloodstream, leading to sepsis. It is often used to determine the protective dose of an antibiotic required to prevent mortality.[7]

  • Murine Malaria Model: The prokaryotic origin of the malarial parasite's apicoplast makes it a target for antibiotics. This compound has been evaluated in a Plasmodium berghei infection model in mice to test its antimalarial activity.[8]

II. Experimental Protocols

Protocol 1: Neutropenic Murine Lung Infection Model (S. pneumoniae)

This protocol is adapted from studies evaluating the PK/PD of this compound against Streptococcus pneumoniae.[1][2][4]

Objective: To determine the efficacy of this compound in a neutropenic mouse model of pneumonia.

Materials:

  • Animals: CD-1 mice (female, 5-6 weeks old).[1][5]

  • Immunosuppressive Agent: Cyclophosphamide (B585).[5]

  • Bacteria: Streptococcus pneumoniae isolates.[1]

  • Drug: this compound for oral administration.

  • Vehicle: Appropriate vehicle for oral gavage.

Methodology:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally. A common regimen involves two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5] This renders the animals neutropenic, minimizing the impact of neutrophils on bacterial clearance.[5]

  • Infection:

    • Culture S. pneumoniae to the mid-logarithmic phase.

    • Two hours after the final cyclophosphamide dose, infect mice via intratracheal instillation with approximately 10⁸ Colony Forming Units (CFUs) of the S. pneumoniae isolate.[1][4]

  • This compound Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound via oral gavage.[1][2][4]

    • Dosage Range: 0.156 to 160 mg/kg/day.[1][4]

    • Dosing Regimens: The total daily dose can be administered as a single dose or fractionated into regimens given every 6 (q6h) or 12 hours (q12h) to evaluate different PK/PD indices.[1][2]

  • Endpoint Evaluation (24 hours post-treatment):

    • Euthanize mice and aseptically remove the lungs.

    • Homogenize the lungs in a sterile saline solution.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar (B569324) to determine the bacterial load (CFU/lung).

    • Efficacy is calculated as the change in bacterial count (Δlog₁₀ CFU) compared to the bacterial count at the start of therapy.[6]

Workflow Diagram:

G cluster_0 Preparation Phase cluster_1 Treatment & Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Infect Mice with S. pneumoniae (~10^8 CFU) Neutropenia->Infection 3 days Treatment Administer this compound (Oral Gavage) Infection->Treatment 2 hours Analysis Euthanize & Harvest Lungs Treatment->Analysis 24 hours Quantification Quantify Bacterial Load (Δlog10 CFU) Analysis->Quantification G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose This compound Dose (mg/kg) Plasma Plasma Concentration Dose->Plasma ELF Epithelial Lining Fluid (ELF) Concentration Plasma->ELF AUC_MIC AUC/MIC Ratio Plasma->AUC_MIC ELF->AUC_MIC Efficacy Bacterial Killing (Δlog10 CFU) AUC_MIC->Efficacy Predicts

References

Application Notes and Protocols: Measuring Solithromycin Activity Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin is a fourth-generation macrolide and the first fluoroketolide antibiotic, demonstrating potent in vitro activity against a broad spectrum of respiratory pathogens, most notably Streptococcus pneumoniae. Its unique chemical structure, featuring a fluorine atom at the C-2 position, enhances its binding to the bacterial ribosome. This allows it to overcome common macrolide resistance mechanisms, making it a promising agent against drug-resistant strains.[1] This document provides detailed protocols for key assays to measure the antimicrobial activity of this compound against S. pneumoniae, along with data presentation and visualization to aid in research and development.

This compound acts by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[2][3] This mechanism is generally considered bacteriostatic, but at higher concentrations, ketolides can be bactericidal.[4] This unique property, combined with its efficacy against macrolide-resistant strains, underscores the importance of robust and standardized assays to evaluate its performance.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Agents against Streptococcus pneumoniae
OrganismAgentMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Streptococcus pneumoniae (All Isolates, 2012)[5][6]This compound0.060.25≤0.5 (all strains)
Streptococcus pneumoniae (Macrolide-Resistant, 2012)[5][6]This compound0.060.25≤0.5 (all strains)
Streptococcus pneumoniae (Serotype 19A, Macrolide-Resistant, 2012)[5]This compound0.250.25-
Streptococcus pneumoniae (Serotype 35B, Macrolide-Resistant, 2012)[5]This compound0.120.25-
Streptococcus pneumoniae (2009)[7]This compound--≤0.5 (99.9% of strains)
Streptococcus pneumoniae (Macrolide-Resistant, murine pneumonia mixed-infection model)[8]This compound--0.03
Streptococcus pneumoniaeLevofloxacin (B1675101)--0.5[8]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. pneumoniae, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analytical standard

  • Streptococcus pneumoniae isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Laked horse blood

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C with 5% CO2)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute in CAMHB to create a series of working solutions.

  • Inoculum Preparation:

    • Culture S. pneumoniae isolates on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate at 35°C with 5% CO2 for 18-24 hours.

    • Select several colonies and suspend them in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • Add 50 µL of CAMHB supplemented with 2-5% laked horse blood to each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of this compound by adding 50 µL of the working solutions to the wells, starting from the highest concentration.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock & Working Solutions D Perform Serial Dilution of this compound A->D B Prepare S. pneumoniae Inoculum (0.5 McFarland) E Add Bacterial Inoculum to wells B->E C Add CAMHB + Laked Horse Blood to 96-well plate C->D D->E F Incubate at 35°C with 5% CO2 for 20-24h E->F G Read MIC (Lowest concentration with no visible growth) F->G

Workflow for MIC Determination
Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Streptococcus pneumoniae isolates

  • CAMHB with laked horse blood

  • Sterile culture tubes

  • Incubator shaker (35°C with 5% CO2)

  • Pipettes and sterile tips

  • Agar plates for colony counting

  • Normal saline (for dilutions)

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of S. pneumoniae in CAMHB with a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in normal saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35°C with 5% CO2 for 24-48 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[9]

Time_Kill_Assay A Prepare Log-Phase S. pneumoniae Inoculum B Inoculate Tubes with this compound (at multiples of MIC) & Growth Control A->B C Incubate at 35°C with Agitation B->C D Sample at 0, 2, 4, 8, 12, 24 hours C->D E Perform Serial Dilutions & Plate on Agar D->E F Incubate Plates & Count CFU/mL E->F G Plot log10 CFU/mL vs. Time to Determine Activity F->G

Time-Kill Assay Workflow
Post-Antibiotic Effect (PAE) Assay

The PAE assay measures the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

Materials:

  • This compound

  • Streptococcus pneumoniae isolates

  • CAMHB with laked horse blood

  • Centrifuge

  • Sterile culture tubes

  • Incubator shaker (35°C with 5% CO2)

  • Spectrophotometer

Procedure:

  • Exposure Phase:

    • Prepare two tubes with logarithmic phase cultures of S. pneumoniae (approximately 10^6 CFU/mL).

    • To one tube, add this compound at a concentration of 5-10 times the MIC. The other tube serves as an untreated control.

    • Incubate both tubes for 1-2 hours at 35°C.

  • Removal of Antibiotic:

    • Centrifuge the cultures to pellet the bacteria.

    • Remove the supernatant and wash the pellet with fresh, pre-warmed CAMHB to remove the antibiotic.

    • Resuspend the pellet in fresh, pre-warmed CAMHB.

  • Recovery Phase:

    • Incubate both the treated and control cultures at 35°C.

    • Monitor the growth of the bacteria in both tubes by measuring the optical density (OD) or by performing viable counts at regular intervals.

  • Calculation of PAE:

    • PAE is calculated using the formula: PAE = T - C, where:

      • T is the time required for the viable count in the treated culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

      • C is the corresponding time for the untreated control culture.

Mechanism of Action Signaling Pathway

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction prevents the formation of essential bacterial proteins, leading to the cessation of growth and replication.[1][3]

Solithromycin_MoA cluster_bacterium Streptococcus pneumoniae cluster_ribosome Ribosomal Subunits Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis 50S 50S Subunit 50S->Ribosome 30S 30S Subunit 30S->Ribosome Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth This compound This compound This compound->50S Binds to 23S rRNA Inhibition->Protein_Synthesis Inhibits

This compound Mechanism of Action

References

Application Notes and Protocols for the Experimental Use of Solithromycin in Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of solithromycin, a novel fluoroketolide antibiotic, in the study of bacterial biofilm disruption. The following sections detail this compound's mechanism of action against biofilms, present quantitative data from key studies, and provide detailed protocols for researchers to conduct their own investigations.

Introduction to this compound and Biofilm Disruption

This compound is a fourth-generation macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This mechanism of action is crucial for its activity against a broad spectrum of bacteria.[2] Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotic therapies. This compound has shown promise in disrupting biofilms of clinically relevant pathogens, suggesting its potential as a therapeutic agent for biofilm-associated infections.

Data Presentation: Efficacy of this compound in Biofilm Disruption

The following tables summarize the quantitative data on the efficacy of this compound in reducing the viability and biomass of bacterial biofilms from published studies.

Table 1: Effect of this compound on Streptococcus pneumoniae Biofilms

Data extracted from a study by Van Bambeke et al. on two strains of S. pneumoniae: ATCC 49619 (encapsulated) and R6 (non-encapsulated). Biofilms were treated with this compound for 24 hours.

StrainBiofilm Age & TypeThis compound Concentration (µg/mL)% Reduction in Viability (Resazurin Assay)% Reduction in Biomass (Crystal Violet Assay)
ATCC 49619 2-day Naive0.1~20%~15%
1~40%~30%
11-day Naive0.1~10%~5%
1~25%~15%
11-day Induced0.1~15%~10%
1~30%~20%
R6 2-day Naive0.1~25%~20%
1~50%~40%
11-day Naive0.1~15%~10%
1~35%~25%
11-day Induced0.1~20%~15%
1~45%~35%
Table 2: Effect of this compound on Staphylococcus aureus Biofilms

Data from a study on the repurposed role of this compound as an antivirulence agent against S. aureus, including a Methicillin-Resistant S. aureus (MRSA) and a ΔagrA mutant strain. Biofilms were treated with sub-inhibitory concentrations of this compound.

StrainThis compound Concentration (µg/mL)% Inhibition of Biofilm Formation (Crystal Violet Assay)
S. aureus MIC₅₀ (0.4)No significant effect
MRSA MIC₅₀ (0.4)36.6%
ΔagrA MIC₅₀ (0.4)56.4%

Note: Specific data on the disruption of pre-formed Pseudomonas aeruginosa biofilms by this compound is not currently available in the reviewed literature. Researchers are encouraged to adapt the provided protocols to investigate its effects on this pathogen.

Signaling Pathways and Mechanisms of Action

The primary mechanism of this compound's antibacterial activity is the inhibition of protein synthesis. This directly impacts various cellular functions necessary for biofilm formation and maintenance. While a specific anti-biofilm signaling pathway targeted by this compound has not been fully elucidated, its action can be conceptualized as a disruption of the central dogma of molecular biology within the bacterial cell, leading to a cascade of effects that hinder biofilm integrity.

G This compound's Mechanism of Biofilm Disruption cluster_cell Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition of Essential_Proteins Essential Proteins for Biofilm (Adhesins, Matrix Components, etc.) Protein_Synthesis->Essential_Proteins Leads to reduced production of Biofilm_Formation Biofilm Formation & Maintenance Essential_Proteins->Biofilm_Formation Disruption of

Caption: this compound inhibits protein synthesis, disrupting biofilm.

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of this compound.

Protocol 1: Quantitative Assessment of Streptococcus pneumoniae Biofilm Disruption

This protocol is adapted from the methodology described by Van Bambeke et al. and is suitable for determining the effect of this compound on both biofilm viability and biomass.

Materials:

  • Streptococcus pneumoniae strains (e.g., ATCC 49619, R6)

  • Brain Heart Infusion (BHI) broth supplemented with 5% fetal bovine serum

  • 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution

  • Resazurin (B115843) sodium salt solution (0.02% in PBS)

  • Crystal Violet solution (0.1% in water)

  • Phosphate-buffered saline (PBS)

  • 30% Acetic acid

  • Microplate reader

Experimental Workflow:

G cluster_workflow S. pneumoniae Biofilm Disruption Assay Workflow A 1. Inoculate 96-well plate with S. pneumoniae culture B 2. Incubate to form biofilm (e.g., 2 or 11 days) A->B C 3. Remove planktonic cells and add fresh media with this compound B->C D 4. Incubate for 24 hours C->D E 5. Assess Viability (Resazurin Assay) D->E F 6. Assess Biomass (Crystal Violet Assay) D->F

Caption: Workflow for S. pneumoniae biofilm disruption assay.

Procedure:

  • Biofilm Formation:

    • Grow S. pneumoniae overnight in BHI broth.

    • Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh BHI.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for the desired time to form biofilms (e.g., 2 days for naive or 11 days for mature biofilms).

  • This compound Treatment:

    • Carefully aspirate the medium from each well to remove planktonic bacteria.

    • Gently wash the wells twice with 200 µL of PBS.

    • Add 200 µL of fresh BHI containing serial dilutions of this compound to the wells. Include a no-drug control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assay (Resazurin):

    • After incubation, aspirate the medium.

    • Add 200 µL of PBS containing 0.02% resazurin to each well.

    • Incubate for 2-4 hours at 37°C in the dark.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Calculate the percentage of viability reduction relative to the no-drug control.

  • Biomass Assay (Crystal Violet):

    • After the viability assay or in a parallel plate, aspirate the well contents.

    • Gently wash the wells twice with 200 µL of PBS.

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of biomass reduction relative to the no-drug control.

Protocol 2: Assessment of this compound's Inhibitory Effect on Staphylococcus aureus Biofilm Formation

This protocol is designed to evaluate the ability of this compound to prevent the formation of S. aureus biofilms.

Materials:

  • Staphylococcus aureus strains (e.g., ATCC 25923, MRSA strains)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution

  • Crystal Violet solution (0.1% in water)

  • Phosphate-buffered saline (PBS)

  • 30% Acetic acid

  • Microplate reader

Experimental Workflow:

G cluster_workflow S. aureus Biofilm Inhibition Assay Workflow A 1. Add S. aureus culture and This compound to 96-well plate B 2. Incubate for 24 hours to allow biofilm formation A->B C 3. Remove planktonic cells and wash the wells B->C D 4. Stain with Crystal Violet C->D E 5. Solubilize the dye and measure absorbance D->E

Caption: Workflow for S. aureus biofilm inhibition assay.

Procedure:

  • Inoculum Preparation:

    • Grow S. aureus overnight in TSB.

    • Dilute the culture to approximately 1 x 10⁶ CFU/mL in TSB supplemented with 1% glucose.

  • Biofilm Inhibition Assay:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Add 100 µL of TSB containing various concentrations of this compound (at sub-inhibitory concentrations) to the wells. Include a no-drug control.

    • Incubate the plate for 24 hours at 37°C.

  • Biomass Quantification (Crystal Violet):

    • Follow steps 3 and 4 from Protocol 1 for washing, staining, and quantification of the biofilm biomass.

    • Calculate the percentage of biofilm inhibition relative to the no-drug control.

Conclusion

This compound demonstrates significant potential for the disruption of bacterial biofilms, particularly those formed by Streptococcus pneumoniae and Staphylococcus aureus. The provided protocols offer a standardized framework for researchers to further investigate the anti-biofilm properties of this compound against a wider range of pathogens and to explore its therapeutic potential in combating biofilm-related infections. Further research is warranted to elucidate the specific signaling pathways involved in its anti-biofilm activity and to evaluate its efficacy in in vivo models.

References

Application Note: Elucidating the Mechanism of Solithromycin using Cell-Free Translation Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Solithromycin (CEM-101) is a next-generation fluoroketolide antibiotic designed to combat a wide spectrum of respiratory tract pathogens, including macrolide-resistant strains.[1][2] Like other ketolides, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] It binds to the 50S large ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth.[5][6]

Structural studies have revealed that this compound has three distinct interaction sites on the bacterial ribosome.[7][8] This multi-site binding contributes to its high affinity and potent activity, even against bacteria that have developed resistance to older macrolides through ribosomal methylation.[5][8]

Cell-free translation systems (CFTS) have emerged as powerful and versatile platforms for antimicrobial research.[9][10] These systems, typically derived from bacterial lysates (e.g., E. coli S30 extracts), contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and enzymes.[10][11] The open nature of CFTS allows for precise control over experimental conditions, rapid testing of compound effects, and the study of proteins that might be toxic to living cells, making them ideal for investigating the mechanisms of antibiotics like this compound.[12][13]

This application note provides detailed protocols for utilizing an E. coli-based cell-free translation system to characterize the inhibitory activity of this compound on bacterial protein synthesis.

This compound's Mechanism of Action

This compound targets the bacterial ribosome's 50S subunit, obstructing the nascent peptide exit tunnel and interfering with the peptidyl transferase center.[7][14] This binding prevents the elongation of the polypeptide chain, leading to a halt in protein synthesis.[5] The key interactions involve domains II and V of the 23S rRNA, with a C-2 fluorine atom providing an additional binding interaction that enhances its potency.[3][7]

Solithromycin_Mechanism cluster_ribosome Bacterial Ribosome rRNA_V 23S rRNA (Domain V) translation Peptide Elongation (Protein Synthesis) rRNA_V->translation Enables rRNA_II 23S rRNA (Domain II) rRNA_II->translation Enables This compound This compound This compound->rRNA_V Binds Site 1 This compound->rRNA_II Binds Site 2 inhibition Inhibition This compound->inhibition Causes translation->inhibition

Caption: this compound binds to two key sites on the 23S rRNA within the 50S ribosomal subunit, leading to the inhibition of protein synthesis.

Data Presentation: this compound Inhibitory Concentrations

Cell-free systems can be used to determine the 50% inhibitory concentration (IC₅₀) of an antibiotic, providing a quantitative measure of its potency against the core translation machinery. The data below, gathered from literature, shows the potent activity of this compound against various bacteria.

Table 1: IC₅₀ Values of this compound Against Bacterial Growth and Macromolecular Synthesis.[2][3][4]

OrganismTarget ProcessMean IC₅₀ (ng/mL)
Streptococcus pneumoniaeCell Viability7.5
Protein Synthesis7.5
50S Subunit Formation15
Staphylococcus aureusCell Viability40
Protein Synthesis40
50S Subunit Formation65-93
Haemophilus influenzaeCell Viability125
Protein Synthesis125
50S Subunit Formation230

Experimental Workflow and Protocols

The general workflow involves preparing a potent cell extract, setting up a transcription-translation (TX-TL) reaction with a reporter gene, adding various concentrations of the antibiotic, and quantifying the inhibition of reporter protein synthesis.

Experimental_Workflow A 1. Prepare E. coli S30 Cell-Free Extract B 2. Set up TX-TL Reaction (Buffer, Energy, Amino Acids, DNA) A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Incubate Reaction (e.g., 2-4 hours at 37°C) C->D E 5. Measure Reporter Signal (e.g., GFP Fluorescence) D->E F 6. Data Analysis (Calculate IC50 Value) E->F

Caption: Workflow for determining the IC₅₀ of this compound using a cell-free transcription-translation (TX-TL) system.

Protocol 1: Preparation of E. coli S30 Cell-Free Extract

This protocol is adapted from established methods for creating robust extracts for cell-free protein synthesis.[15]

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYTPG medium

  • S30A Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)

  • S30B Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 0.5 mM DTT)

  • High-pressure homogenizer or sonicator

  • Centrifuge, refrigerated

Procedure:

  • Culture Growth: Inoculate a starter culture of E. coli and grow overnight. Use this to inoculate a larger volume of 2xYTPG medium and grow at 37°C with vigorous shaking to an OD₆₀₀ of ~0.6-0.8.

  • Harvest Cells: Rapidly cool the culture in an ice bath and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30A buffer. Centrifuge between each wash.

  • Lysis: Resuspend the final cell pellet in S30A buffer (1 mL per gram of cell paste). Lyse the cells using a high-pressure homogenizer (e.g., two passes at 15,000 psi) or sonication, keeping the sample on ice at all times.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, avoiding the pellet and any lipid layer. This is the S30 extract.

  • Run-off Reaction: Incubate the S30 extract at 37°C for 80 minutes to degrade endogenous mRNA and allow ribosomes to complete translation.

  • Final Dialysis: Dialyze the extract against S30B buffer overnight at 4°C.

  • Storage: Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Transcription-Translation (TX-TL) Inhibition Assay

Materials:

  • Prepared S30 Extract

  • Energy/Buffer Mix (containing ATP, GTP, CTP, UTP, amino acids, and an energy regeneration system like creatine (B1669601) phosphate/creatine kinase)

  • Plasmid DNA encoding a reporter protein (e.g., pBEST-deGFP) at ~10-15 nM final concentration.

  • This compound stock solution (in DMSO)

  • Nuclease-free water

  • 384-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO or the appropriate solvent. Ensure the final solvent concentration in all reactions is constant and non-inhibitory (e.g., <1%).

  • Reaction Assembly: On ice, prepare a master mix containing the S30 extract, Energy/Buffer Mix, and reporter plasmid DNA.

  • Dispense: Dispense the master mix into the wells of a 384-well plate.

  • Add Inhibitor: Add the this compound dilutions to the appropriate wells. Include a "no drug" positive control and a "no DNA" negative control.

  • Incubation: Seal the plate and incubate in a plate reader at 37°C for 2-4 hours. Measure the fluorescence (Excitation: 485 nm, Emission: 528 nm for GFP) every 5-10 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (no DNA control) from all readings.

    • Use the endpoint fluorescence values (or the maximum rate of synthesis) for each this compound concentration.

    • Normalize the data to the "no drug" control (100% activity).

    • Plot the normalized activity against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Ribosome Binding "Toe-printing" Assay

Toe-printing is an advanced primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA transcript.[9] This can confirm that this compound causes ribosome stalling at its expected binding site.

Principle: A DNA primer complementary to a region downstream of the antibiotic binding site on the mRNA is used. Reverse transcriptase extends this primer, creating a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA due to an antibiotic, the enzyme cannot proceed past it, resulting in a truncated cDNA product—the "toe-print." The size of this product reveals the exact stalling position.

Toe_Printing_Principle cluster_workflow Toe-printing Assay Logic A 1. In vitro translation reaction is assembled (mRNA, Ribosomes, tRNAs) B 2. This compound is added, stalling the ribosome at a specific codon on the mRNA. A->B C 3. A radiolabeled DNA primer is annealed downstream of the stall site. B->C D 4. Reverse Transcriptase extends the primer, synthesizing cDNA. C->D E 5. The enzyme stops at the edge of the stalled ribosome. D->E F 6. The resulting truncated cDNA ('toe-print') is analyzed by gel electrophoresis to determine its size and map the stall site. E->F

Caption: Logical flow of a toe-printing assay to identify the site of ribosome stalling caused by an antibiotic.

Brief Methodology:

  • Set up an in vitro translation reaction with a specific mRNA template.

  • Add this compound to induce ribosome stalling.

  • Anneal a labeled DNA primer downstream of the expected stall site.

  • Perform a primer extension reaction using reverse transcriptase.

  • Denature the products and resolve them on a sequencing gel alongside a DNA sequencing ladder generated with the same primer.

  • The band corresponding to the "toe-print" will appear 15-16 nucleotides downstream of the codon in the ribosomal P-site, identifying the exact point of inhibition.

Conclusion

Cell-free translation systems provide a rapid, robust, and highly controlled environment for dissecting the mechanisms of ribosome-targeting antibiotics.[9][16] The protocols outlined here enable researchers to quantitatively assess the inhibitory potency of this compound through IC₅₀ determination and to precisely map its interaction site on the ribosome using toe-printing analysis. These methods are invaluable for the preclinical evaluation of new antibiotic candidates and for fundamental studies of protein synthesis and its inhibition.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Solithromycin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Solithromycin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound MIC values are inconsistent between experimental replicates. What are the common causes?

Inconsistent this compound MIC results can stem from several factors, often related to the specific properties of ketolide antibiotics and the general requirements for accurate antimicrobial susceptibility testing. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A common issue is variability in the standardization of the 0.5 McFarland suspension. An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum can result in falsely low MICs.

  • Media Composition and pH: The in vitro activity of this compound, like other macrolides, can be influenced by the pH of the testing medium. Incubation in a CO2-enriched atmosphere, often required for fastidious organisms, can lower the pH of the agar (B569324) or broth, potentially affecting the drug's activity.[1] Lot-to-lot variability in media can also contribute to inconsistent results.

  • Incubation Conditions: Ensure consistent incubation times and temperatures as specified in standardized protocols (e.g., CLSI guidelines). For certain organisms like Haemophilus influenzae, a CO2-enriched atmosphere is necessary, while for others like Streptococcus pneumoniae, ambient air is recommended for this type of testing.[1]

  • This compound Stock Solution: Degradation of the this compound stock solution due to improper storage or repeated freeze-thaw cycles can lead to a loss of potency and consequently, inconsistent MIC values.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error in broth microdilution assays.

Q2: I am observing trailing endpoints or skipped wells in my broth microdilution assay. What could be the cause?

Trailing endpoints (hazy growth over a range of concentrations) or skipped wells (no growth at a lower concentration but growth at a higher one) can be particularly problematic. Potential causes include:

  • Bacterial Contamination: Contamination of the inoculum or the microtiter plate can lead to unexpected growth patterns.

  • Inoculum Heterogeneity: Insufficient vortexing of the bacterial suspension before dilution and inoculation can result in uneven distribution of bacteria in the wells.

  • Drug-Related Effects: While less common, some antibiotic-organism combinations can exhibit unusual growth patterns. It is crucial to read the MIC as the lowest concentration that completely inhibits visible growth, following CLSI guidelines.

Q3: My MIC values for quality control (QC) strains are out of the acceptable range. What should I do?

If your QC strain MICs are out of range, all MIC results for the test organisms in that run are considered invalid. The following troubleshooting steps should be taken:

  • Verify QC Strain Identity and Purity: Ensure the correct ATCC strain was used and that the culture is not contaminated.

  • Check Inoculum Preparation: Re-standardize the inoculum to a 0.5 McFarland turbidity.

  • Prepare Fresh this compound Dilutions: Use a fresh aliquot of the stock solution to prepare new serial dilutions.

  • Use a New Lot of Media: If the problem persists, consider testing a different lot of Mueller-Hinton broth or agar.

  • Review Procedural Details: Carefully review your entire experimental protocol against established standards like those from the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data Summary

The following tables summarize expected this compound MIC ranges for common quality control strains and its activity against various bacterial species.

Table 1: this compound Quality Control (QC) MIC Ranges

Quality Control StrainMethodExpected MIC Range (µg/mL)
Streptococcus pneumoniae ATCC® 49619Broth Microdilution / Agar Dilution0.004 - 0.015[1]
Staphylococcus aureus ATCC® 29213Broth Microdilution / Agar Dilution0.03 - 0.12[1]
Enterococcus faecalis ATCC® 29212Broth Microdilution / Agar Dilution0.015 - 0.06[1]
Haemophilus influenzae ATCC® 49247Broth Microdilution / Agar Dilution1 - 4[1]
Neisseria gonorrhoeae ATCC® 49226Agar Dilution0.03 - 0.25[2][3]

Table 2: In Vitro Activity of this compound Against Various Bacterial Pathogens

OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)
Streptococcus pneumoniae996≤0.030.12-
S. pneumoniae (Azithromycin-resistant)395--≤0.008 - 1
Staphylococcus aureus2539≤0.030.25-
Haemophilus influenzae32612-
Moraxella catarrhalis169≤0.030.06-
Streptococcus agalactiae (Erythromycin-resistant)--0.125-

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (adapted from CLSI guidelines)
  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in an appropriate solvent.

    • Store in single-use aliquots at -70°C.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation and Inoculation:

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

    • Inoculate each well with the diluted bacterial suspension.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most organisms. For fastidious organisms like H. influenzae, incubate in a CO2-enriched atmosphere.[1]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Agar Dilution MIC Assay (adapted from CLSI guidelines)
  • This compound Plate Preparation:

    • Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of this compound.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculum-replicating device, spot-inoculate approximately 1-10 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (no antibiotic).

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours. Incubation conditions (ambient air vs. CO2) should be appropriate for the organism being tested.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Visualizations

Solithromycin_Troubleshooting cluster_issue Inconsistent MIC Results cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_MICs Inconsistent this compound MIC Values Observed Inoculum Inoculum Density (Too High/Low) Inconsistent_MICs->Inoculum Media Media pH & Composition (CO2 Incubation, Lot Variation) Inconsistent_MICs->Media Incubation Incubation Conditions (Time, Temp, Atmosphere) Inconsistent_MICs->Incubation Antibiotic Antibiotic Integrity (Degradation, Dilution Error) Inconsistent_MICs->Antibiotic Verify_Inoculum Verify 0.5 McFarland Standard & Purity Inoculum->Verify_Inoculum Check_Media Check Media pH; Test New Lot Media->Check_Media Standardize_Incubation Standardize Incubation Time, Temp, & Atmosphere Incubation->Standardize_Incubation Prepare_Fresh_Stock Prepare Fresh Antibiotic Dilutions Antibiotic->Prepare_Fresh_Stock

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Solithromycin_MOA cluster_bacterium Bacterial Cell cluster_resistance Macrolide Resistance Mechanisms Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Ribosome->Protein_Synthesis INHIBITS Cell_Growth Bacterial Growth & Replication Protein_Synthesis->Cell_Growth leads to This compound This compound This compound->Ribosome Binds to 3 sites on 23S rRNA Erm erm-mediated Ribosomal Methylation This compound->Erm Overcomes by stronger binding Mef mef-mediated Efflux Pump This compound->Mef Evades efflux due to high affinity binding Erm->Ribosome Alters binding site Mef->this compound Attempts to expel drug

References

Technical Support Center: Optimizing Solithromycin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solithromycin in in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in a murine infection model?

A1: Based on published studies, a wide range of oral doses have been used in murine models, from 0.156 to 160 mg/kg/day, typically administered via oral gavage.[1][2] The optimal starting dose depends on the specific infection model, the pathogen's susceptibility (MIC), and the desired therapeutic outcome. For a neutropenic murine lung infection model with Streptococcus pneumoniae, dose-ranging studies have evaluated doses from 0.156 to 40 mg/kg/day administered every 6 or 12 hours.[3] In a murine malaria model, a curative dose of 100 mg/kg administered as four daily doses was reported.

Q2: What is the recommended route of administration for this compound in animal studies?

A2: The most common route of administration in published murine studies is oral gavage.[1][2] Intravenous (IV) administration has also been used, particularly in pharmacokinetic studies and in larger animal models like pregnant sheep.[4] The choice of administration route should align with the experimental objectives. Oral administration is often preferred for its clinical relevance, while IV administration allows for precise control over bioavailability.

Q3: How should I prepare this compound for oral administration to mice?

Q4: What pharmacokinetic parameters should I consider when designing my study?

A4: Key pharmacokinetic/pharmacodynamic (PK/PD) indices for macrolides like this compound are the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[5] In a neutropenic murine lung infection model, both free-drug plasma and total-drug epithelial lining fluid (ELF) AUC/MIC ratios were predictive of efficacy against Streptococcus pneumoniae.[2] The ratio of total-drug ELF to free-drug plasma AUC from 0 to 24 hours was found to be 2.7.[1][2]

Q5: What are the potential side effects of this compound in animals, and how can I monitor for them?

A5: While specific animal toxicity studies for this compound were not detailed in the search results, macrolide antibiotics can cause gastrointestinal disturbances.[6] In human clinical trials, elevated liver enzymes (ALT and AST) have been observed with this compound.[7] Therefore, monitoring for clinical signs of distress (e.g., changes in activity, posture, grooming), body weight, and food/water intake is essential. For more in-depth toxicity assessment, monitoring of hematological and serum biochemical parameters, including liver function tests, is recommended.[8][9]

Troubleshooting Guides

Issue 1: High Variability in Efficacy Results
Potential Cause Troubleshooting Step
Inconsistent Drug Formulation Ensure the this compound suspension is homogenous before each administration. Prepare fresh formulations regularly to avoid degradation.
Inaccurate Dosing Calibrate all dosing equipment. Ensure proper oral gavage technique to prevent accidental administration into the trachea.
Variability in Animal Model Use animals of the same age, sex, and genetic background. Ensure consistent induction of infection and bacterial load at the start of the experiment.
Suboptimal Dosing Regimen Consider fractionating the daily dose (e.g., every 12 or 6 hours) to maintain drug concentrations above the MIC.[1][2]
Issue 2: Signs of Animal Distress or Toxicity
Potential Cause Troubleshooting Step
Dose is Too High Reduce the dose of this compound. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.
Vehicle-Related Toxicity Administer the vehicle alone to a control group to rule out any adverse effects from the formulation components.
Gavage-Related Injury Ensure proper training and technique for oral gavage to minimize stress and potential injury to the esophagus or stomach.
Drug-Induced Organ Toxicity Monitor clinical signs daily.[10] At the end of the study, or if severe signs of toxicity are observed, perform necropsy and collect tissues (especially liver) for histopathological analysis.[11] Collect blood for hematology and serum biochemistry analysis.[9][12]

Data Presentation

Table 1: this compound Dosage and Efficacy in Murine Models

Animal Model Pathogen Route of Administration Dosage Regimen Efficacy Outcome Reference
Neutropenic Lung InfectionStreptococcus pneumoniaeOral Gavage0.156 - 160 mg/kg/day (q6h or q12h)Net bacterial stasis to 2-log10 CFU reduction[1][2]
Systemic InfectionS. pneumoniae (macrolide-sensitive)Not specified6.0 - 7.1 mg/kg (for 50% survival)Improved survival[13]
Systemic InfectionS. pneumoniae (macrolide-resistant)Not specified20.6 - 23.6 mg/kg (for 50% survival)Improved survival[13]
Malaria InfectionPlasmodium bergheiNot specified100 mg/kg (four daily doses)100% cure rate

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound in a Murine Lung Infection Model

Parameter Value Reference
Total-drug ELF / Free-drug plasma AUC (0-24h) ratio2.7[1][2]
Free-drug plasma AUC/MIC for net bacterial stasis1.65[1][2]
Total-drug ELF AUC/MIC for net bacterial stasis1.26[1][2]
Free-drug plasma AUC/MIC for 1-log10 CFU reduction6.31[1][2]
Total-drug ELF AUC/MIC for 1-log10 CFU reduction15.1[1][2]
Free-drug plasma AUC/MIC for 2-log10 CFU reduction12.8[1][2]
Total-drug ELF AUC/MIC for 2-log10 CFU reduction59.8[1][2]

Experimental Protocols

Protocol 1: Neutropenic Murine Lung Infection Model with Streptococcus pneumoniae
  • Animal Model: Use specific-pathogen-free, female CD-1 mice (or other suitable strain).

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection: On day 0, lightly anesthetize the mice and intranasally instill a suspension of S. pneumoniae (e.g., 10^6 to 10^7 CFU in 50 µL of saline).

  • Treatment: Initiate this compound treatment via oral gavage at a predetermined time post-infection (e.g., 2 hours). Administer the selected dose in a suitable vehicle.

  • Outcome Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial load (CFU/lung).

Protocol 2: Intravenous (Tail Vein) Administration in Mice
  • Animal Preparation: Warm the mouse using a heat lamp or warming pad to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Injection: Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins at a shallow angle. Slowly inject the solution (maximum volume of 5 ml/kg for a bolus injection).[14]

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment animal_model Select Animal Model (e.g., CD-1 Mice) immunosuppression Induce Neutropenia (Cyclophosphamide) animal_model->immunosuppression infection Intranasal Infection immunosuppression->infection bacterial_culture Prepare Bacterial Inoculum (S. pneumoniae) bacterial_culture->infection treatment Administer this compound (Oral Gavage or IV) infection->treatment euthanasia Euthanasia (24h post-treatment) treatment->euthanasia pk_pd_analysis PK/PD Analysis (Plasma/ELF Drug Levels) treatment->pk_pd_analysis toxicity_monitoring Toxicity Monitoring (Clinical Signs, Histopathology) treatment->toxicity_monitoring lung_homogenization Lung Homogenization euthanasia->lung_homogenization bacterial_load Determine Bacterial Load (CFU) lung_homogenization->bacterial_load

Caption: Experimental workflow for a murine lung infection model.

signaling_pathway cluster_bacterial_action Antibacterial Action cluster_immunomodulation Immunomodulatory Effects This compound This compound ribosome Bacterial 50S Ribosome This compound->ribosome Binds to 3 sites nfkb_pathway NF-κB Pathway This compound->nfkb_pathway Inhibits mapk_pathway MAPK Pathway (ERK1/2) This compound->mapk_pathway Inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth lps LPS (Bacterial Component) tlr4 TLR4 lps->tlr4 tlr4->nfkb_pathway tlr4->mapk_pathway proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->proinflammatory_cytokines mapk_pathway->proinflammatory_cytokines

Caption: Mechanism of action of this compound.

References

Technical Support Center: Investigating Solithromycin Hepatotoxicity in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the potential hepatotoxicity of Solithromycin in experimental models. The following troubleshooting guides and FAQs are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

A1: The primary mechanism of this compound-induced liver injury is believed to be the inhibition of the mitochondrial electron transport chain (ETC).[1][2] This disruption of mitochondrial function can lead to decreased cellular energy production, increased oxidative stress, and ultimately, hepatocyte injury.

Q2: How does the hepatotoxicity of this compound compare to other macrolide antibiotics?

A2: this compound's hepatotoxicity profile differs from some other macrolides. While this compound and clarithromycin (B1669154) primarily act by inhibiting the mitochondrial ETC, erythromycin's toxicity is mainly attributed to the inhibition of bile acid transporters.[1][2] Telithromycin, another ketolide structurally similar to this compound, has been associated with severe liver injury and was withdrawn from the market, raising concerns about a class effect.[1]

Q3: What were the key clinical findings regarding this compound and liver injury?

A3: In Phase III clinical trials, this compound was associated with a higher incidence of serum alanine (B10760859) aminotransferase (ALT) elevations compared to the comparator antibiotic, moxifloxacin.[3] While no cases met the criteria for Hy's Law (a predictor of severe drug-induced liver injury), the observed elevation in liver enzymes was a significant concern that contributed to the FDA's decision not to approve the drug without further safety data.[3]

Q4: Are there any known metabolites of this compound that contribute to its hepatotoxicity?

A4: Current research suggests that the parent compound of this compound is the primary contributor to the observed liver injury, and its metabolites are not thought to play a significant role.[1]

Q5: What in vitro models are suitable for studying this compound's hepatotoxicity?

A5: Several in vitro models are appropriate for investigating this compound-induced hepatotoxicity. These include primary human hepatocytes, which are considered the gold standard, and immortalized liver cell lines such as HepG2 cells.[4] These models can be used to assess various endpoints, including cytotoxicity, mitochondrial dysfunction, oxidative stress, and apoptosis.[4]

Troubleshooting Guide

Q1: My in vitro cytotoxicity assays with this compound are showing inconsistent results. What could be the issue?

A1: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Cell Line Variability: Different liver cell lines (e.g., HepG2, Huh7) can have varying metabolic capacities and sensitivities to drug-induced injury. Ensure you are using a consistent cell line and passage number.

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay is low and consistent across all treatments.

  • Assay Endpoint: The choice of cytotoxicity assay matters. Assays measuring different cellular events (e.g., LDH release for membrane integrity, MTT for metabolic activity, ATP levels for mitochondrial function) can yield different results. Consider using a multiplexed approach to assess multiple endpoints simultaneously.

  • Incubation Time: The toxic effects of this compound may be time-dependent. It's advisable to perform a time-course experiment to determine the optimal incubation period for observing cytotoxicity.

Q2: I am not observing a significant decrease in oxygen consumption rate (OCR) in my mitochondrial toxicity assay with this compound. Why might this be?

A2: If you are not seeing the expected mitochondrial toxicity, consider the following:

  • Drug Concentration: Ensure you are using a relevant and sufficient concentration range of this compound. Refer to published studies for effective concentrations.

  • Cellular Uptake: Macrolides can have variable intracellular accumulation. Confirm that this compound is being taken up by your cells.

  • Assay Sensitivity: The sensitivity of your OCR measurement system is crucial. Ensure your instrument is properly calibrated and that your cell seeding density is optimized for a robust signal.

  • Time of Exposure: Mitochondrial dysfunction may not be an immediate effect. Studies have shown that for some macrolides, a 24-hour incubation is required to observe a decrease in basal OCR.[1]

Q3: My in vivo study shows elevated ALT levels, but the histological findings are not conclusive. How should I interpret this?

A3: A discrepancy between biochemical markers and histology can occur. Here's how to approach this:

  • Timing of Assessment: The peak of ALT elevation and the development of clear histological changes may not be synchronous. Consider a time-course study to capture both events at their peak.

  • Severity of Injury: Mild hepatocellular injury might lead to elevated ALT without causing widespread, easily detectable necrosis or inflammation in tissue sections.

  • Additional Biomarkers: Relying solely on ALT can be limiting. Consider measuring other biomarkers of liver injury, such as aspartate aminotransferase (AST), glutamate (B1630785) dehydrogenase (GLDH) for mitochondrial damage, and microRNA-122 (miR-122) as a more sensitive and specific marker of hepatocyte injury.

  • Specialized Staining: Employing special stains in histology, such as TUNEL for apoptosis or specific stains for oxidative stress markers, can provide more detailed insights into the mechanism of injury.

Quantitative Data

Table 1: Clinical Trial Data on Liver Enzyme Elevations

Study PhaseTreatment GroupParameterObservation
Phase IIIThis compoundALT > 3x ULNHigher incidence compared to moxifloxacin[3]
Phase IIIThis compoundHy's Law CasesNone observed[3]

Table 2: In Vitro Hepatotoxicity Data for Macrolides

CompoundPrimary Mechanism of Hepatotoxicity
This compoundInhibition of mitochondrial electron transport chain[1][2]
ClarithromycinInhibition of mitochondrial electron transport chain[1][2]
ErythromycinInhibition of bile acid transporters[1][2]
TelithromycinNot fully elucidated, potential for mitochondrial effects[1]
AzithromycinNot fully elucidated, potential for mitochondrial effects[1]

Experimental Protocols

Assessment of Mitochondrial Toxicity via Oxygen Consumption Rate (OCR)

Objective: To determine the effect of this compound on mitochondrial respiration in hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Seahorse XF Analyzer (or similar instrument for measuring OCR)

  • Cell culture medium and supplements

  • This compound

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed hepatocytes in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to attach and grow overnight.

  • The following day, treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the injection ports of the sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay protocol.

  • The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR at baseline and after each injection.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

In Vitro Bile Salt Export Pump (BSEP) Inhibition Assay

Objective: To assess the potential of this compound to inhibit the BSEP transporter.

Materials:

  • Inside-out membrane vesicles from cells overexpressing human BSEP (e.g., Sf9 or HEK293 cells)[5][6]

  • Radiolabeled or fluorescent BSEP substrate (e.g., [3H]-taurocholic acid)[5]

  • This compound

  • ATP and AMP

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Pre-incubate the BSEP-expressing membrane vesicles with various concentrations of this compound or vehicle control.

  • Initiate the transport reaction by adding the BSEP substrate and ATP. A parallel reaction with AMP instead of ATP serves as a negative control for ATP-dependent transport.

  • After a defined incubation period, stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.

  • Wash the filters to remove unbound substrate.

  • Quantify the amount of substrate trapped within the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Calculate the ATP-dependent transport by subtracting the values from the AMP-containing wells from the ATP-containing wells.

  • Determine the concentration of this compound that inhibits 50% of BSEP activity (IC50).

In Vitro Oxidative Stress Assay

Objective: To measure the induction of reactive oxygen species (ROS) in hepatocytes following exposure to this compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell-permeable fluorescent probe for ROS (e.g., DCFH-DA)

  • This compound

  • Positive control for ROS induction (e.g., hydrogen peroxide)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed hepatocytes in a multi-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound for the desired time. Include vehicle and positive controls.

  • Towards the end of the treatment period, load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

  • After incubation with the probe, wash the cells to remove any excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader or analyze the cells by flow cytometry.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

G cluster_0 This compound-Induced Hepatotoxicity Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters ETC Electron Transport Chain (ETC) Mitochondria->ETC Inhibits ATP ATP Production ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased HepatocyteInjury Hepatocyte Injury ATP->HepatocyteInjury Contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to OxidativeStress->HepatocyteInjury ALT ALT Release HepatocyteInjury->ALT G cluster_1 Experimental Workflow for Hepatotoxicity Assessment InVitro In Vitro Screening Cytotoxicity Cytotoxicity Assays (LDH, MTT, ATP) InVitro->Cytotoxicity MitochondrialToxicity Mitochondrial Toxicity (OCR Measurement) InVitro->MitochondrialToxicity BSEP_Inhibition BSEP Inhibition Assay InVitro->BSEP_Inhibition OxidativeStress Oxidative Stress Assay InVitro->OxidativeStress InVivo In Vivo Studies (Rodent Models) MitochondrialToxicity->InVivo BSEP_Inhibition->InVivo Biochemistry Serum Biochemistry (ALT, AST, Bilirubin) InVivo->Biochemistry Histopathology Liver Histopathology InVivo->Histopathology RiskAssessment Hepatotoxicity Risk Assessment Biochemistry->RiskAssessment Histopathology->RiskAssessment G cluster_2 Hepatotoxicity Mechanisms of Macrolides This compound This compound Mitochondrial_ETC_Inhibition Mitochondrial ETC Inhibition This compound->Mitochondrial_ETC_Inhibition Clarithromycin Clarithromycin Clarithromycin->Mitochondrial_ETC_Inhibition Erythromycin Erythromycin BSEP_Inhibition Bile Salt Export Pump Inhibition Erythromycin->BSEP_Inhibition Telithromycin Telithromycin Other_Mechanisms Other/Uncertain Mechanisms Telithromycin->Other_Mechanisms Azithromycin Azithromycin Azithromycin->Other_Mechanisms

References

Mitigating off-target effects of Solithromycin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using solithromycin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify and mitigate the off-target effects of this compound in your cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a fourth-generation fluoroketolide, a subclass of macrolide antibiotics.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3][4] It achieves this by binding to the 23S rRNA component of the large 50S ribosomal subunit in bacteria, which blocks the process of translation and prevents the formation of essential proteins required for bacterial survival and replication.[1][2][5] this compound's unique chemical structure, including a fluorine atom at the C-2 position, allows for tighter binding to the ribosome and interaction with a third binding site, making it effective against many strains that are resistant to other macrolides.[2][5]

Q2: What are the principal off-target effects of this compound and other macrolides in mammalian cell culture?

The primary off-target effect of this compound and similar antibiotics in mammalian cells is mitochondrial toxicity .[6][7][8] This occurs because mammalian mitochondria possess their own ribosomes (mitoribosomes) that are structurally similar to bacterial ribosomes.[7][9] Inhibition of mitochondrial protein synthesis can lead to a cascade of detrimental effects, including:

  • Mitochondrial Dysfunction: Impaired energy production via oxidative phosphorylation (OXPHOS).[10]

  • Increased Oxidative Stress: Overproduction of reactive oxygen species (ROS), such as superoxide.[6][7][11]

  • Loss of Mitochondrial Membrane Potential: Disruption of the electrochemical gradient necessary for ATP synthesis.[7][12]

  • Cellular Damage: Oxidative damage to DNA, lipids, and proteins.[7][13]

  • Induction of Apoptosis: Release of pro-apoptotic factors like cytochrome c, leading to programmed cell death.[6][8]

Q3: Why are mitochondria specifically affected?

Mitochondria are believed to have evolved from an endosymbiotic relationship with ancient bacteria. As a result, their protein synthesis machinery, particularly the mitoribosome, shares many structural similarities with prokaryotic ribosomes.[7][9] Antibiotics like this compound, which are designed to target bacterial ribosomes, can therefore also bind to and inhibit mitoribosomes, disrupting the synthesis of essential mitochondrial proteins encoded by mitochondrial DNA.[9][10]

Q4: How can I proactively minimize off-target effects in my experimental design?
  • Use the Lowest Effective Concentration: Determine the minimum inhibitory concentration (MIC) for your target bacteria and use the lowest possible concentration of this compound in your cell culture experiments to achieve the desired antibacterial effect while minimizing off-target toxicity.

  • Include Proper Controls: Always include "no-infection, this compound-only" and "infection, no-solithromycin" control groups to distinguish between drug-induced cytotoxicity and pathogen-induced cell death.

  • Limit Exposure Time: Reduce the duration of this compound treatment to the minimum time required to clear the bacterial infection.

  • Consider Antioxidant Co-treatment: The addition of antioxidants like N-acetylcysteine (NAC) or Mito-TEMPO can help quench drug-induced ROS and mitigate oxidative stress-related cell damage.[14]

Section 2: Troubleshooting Guide

Problem: I am observing significant death in my uninfected control cells after treatment with this compound.

Possible Cause 1: Mitochondrial Toxicity this compound may be inhibiting mitochondrial protein synthesis, leading to a loss of mitochondrial membrane potential, ATP depletion, and the induction of apoptosis. This is a known off-target effect of some macrolide antibiotics.[6][7]

  • Solution:

    • Confirm Mitochondrial Dysfunction: Perform assays to measure mitochondrial health. Key assays include measuring the mitochondrial membrane potential (e.g., using JC-1 or TMRM dyes) and quantifying intracellular ROS levels (e.g., using DCFDA).[12][15] A decrease in membrane potential and an increase in ROS would support this hypothesis.

    • Lower the Concentration: Titrate this compound to a lower concentration. Create a dose-response curve to find a concentration that is effective against your target bacteria but has minimal toxicity on your mammalian cells.

    • Reduce Exposure Duration: Perform a time-course experiment to determine the minimum time required for the antibacterial effect, and harvest your cells for analysis immediately after this period.

Possible Cause 2: Oxidative Stress Impaired mitochondrial function often leads to the overproduction of ROS, causing oxidative stress that damages cellular components and triggers cell death pathways.[7][8][11]

  • Solution:

    • Measure Oxidative Damage: Quantify markers of oxidative stress, such as lipid peroxidation (TBARS assay) or protein carbonylation.[16]

    • Co-administer Antioxidants: Supplement your cell culture media with an antioxidant like N-acetylcysteine (NAC) (typically 1-5 mM) or a mitochondria-targeted antioxidant to neutralize ROS and protect the cells.[14]

Problem: My cells show reduced proliferation and metabolic activity but are not dying rapidly.

Possible Cause: Impaired Cellular Energetics this compound's effect on mitochondria can lead to a reduction in ATP production, forcing cells to rely more on glycolysis.[7][13] This metabolic shift, known as the Warburg effect, can support cell survival but may impair proliferation and other energy-intensive functions.[7]

  • Solution:

    • Assess Metabolic Profile: Use a metabolic analyzer (e.g., Seahorse XF) to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A decrease in OCR and an increase in ECAR would indicate a shift from oxidative phosphorylation to glycolysis.[17]

    • Compare Media Formulations: As a diagnostic tool, compare cell viability in glucose-based media versus galactose-based media. Cells grown in galactose are forced to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxins.[18] Increased cell death in galactose media in the presence of this compound would strongly indicate mitochondrial toxicity.

Section 3: Quantitative Data Summary

The precise IC50 values for this compound's off-target effects on mammalian cells are not extensively published. However, data from related macrolides and general antibiotic toxicity studies provide context for the concentrations at which mitochondrial dysfunction may occur.

ParameterOrganism/SystemValue/ConcentrationObservationSource
On-Target IC50 (Protein Synthesis) S. pneumoniae7.5 ng/mL50% inhibition of cell viability[2][3]
On-Target IC50 (Protein Synthesis) S. aureus40 ng/mL50% inhibition of cell viability[2][3]
On-Target IC50 (Protein Synthesis) H. influenzae125 ng/mL50% inhibition of cell viability[2][3]
Off-Target Effect Human Mammary Epithelia & FibroblastsNot specified (Azithromycin)Increased mitochondrial ROS, DNA damage, and shift to aerobic glycolysis.[7][13]
Off-Target Effect Isolated Rat Cardiomyocyte MitochondriaNot specified (Macrolides)Induced ROS formation, membrane permeabilization, and cytochrome c release.[6][8]

Note: Researchers should empirically determine the optimal this compound concentration for their specific cell line and bacterial strain to minimize off-target effects. Concentrations used for antibacterial purposes in co-culture systems should be carefully evaluated for their impact on the host cells.

Section 4: Key Experimental Protocols

Protocol 1: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1 Dye

This protocol uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[12][18]

Materials:

  • JC-1 Dye Solution (e.g., 5 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, including a vehicle control and a positive control for depolarization (e.g., CCCP, 10 μM), for the desired duration.

  • JC-1 Staining:

    • Prepare a fresh 1X JC-1 staining solution (final concentration typically 1-5 µg/mL) in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add 100 µL of the 1X JC-1 staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with 100 µL of warm PBS.

  • Measurement: Add 100 µL of PBS or medium to each well. Measure fluorescence using a plate reader.

    • Red Fluorescence (Aggregates): Excitation ~535 nm, Emission ~590 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~530 nm.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and loss of membrane potential.

Protocol 2: Measuring Intracellular ROS with DCFDA

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS inside the cell.

Materials:

  • H2DCFDA solution (e.g., 10 mM in DMSO)

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).

  • DCFDA Loading:

    • Prepare a fresh working solution of H2DCFDA (typically 5-10 µM) in pre-warmed serum-free medium or HBSS.

    • Remove the treatment medium and wash cells once with warm PBS.

    • Add 100 µL of the DCFDA working solution to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Measurement: Add 100 µL of PBS to each well. Immediately measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Analysis: An increase in fluorescence intensity relative to the untreated control indicates an increase in intracellular ROS levels.

Protocol 3: Mitigating Oxidative Stress with N-Acetylcysteine (NAC)

This protocol describes the co-treatment of cells with the antioxidant NAC to determine if observed cytotoxicity is mediated by oxidative stress.

Materials:

  • N-Acetylcysteine (NAC)

  • This compound

  • Cell Viability Assay Kit (e.g., MTT, CellTiter-Glo)

Methodology:

  • Experimental Setup: Seed cells as you would for a standard toxicity assay.

  • Treatment Groups:

    • Vehicle Control (no treatment)

    • This compound only (at a concentration known to cause toxicity)

    • NAC only (e.g., 5 mM)

    • This compound + NAC (co-treatment)

  • Pre-treatment (Optional but Recommended): Pre-incubate cells with NAC-containing medium for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound to the designated wells (with or without NAC) and incubate for the desired experimental duration (e.g., 24-48 hours).

  • Assess Viability: At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Compare the viability of the "this compound only" group to the "this compound + NAC" group. A significant increase in cell viability in the co-treatment group (a "rescue" effect) strongly suggests that this compound-induced cytotoxicity is, at least in part, mediated by oxidative stress.

Section 5: Visualizations

G cluster_cell Mammalian Cell cluster_mito Mitochondrion sol This compound mito_ribo Mitochondrial Ribosome (mitoribosome) sol->mito_ribo Binds to mito_prot Inhibition of Mitochondrial Protein Synthesis mito_ribo->mito_prot oxphos Impaired Oxidative Phosphorylation (OXPHOS) mito_prot->oxphos ros Increased ROS (Oxidative Stress) oxphos->ros Dysfunction leads to mmp Loss of Membrane Potential (ΔΨm) oxphos->mmp ros->mmp Contributes to cyt_c Cytochrome C Release mmp->cyt_c apoptosis Apoptosis / Cell Death cyt_c->apoptosis

Caption: this compound's off-target signaling pathway in mammalian cells.

G cluster_validation Validate Mitochondrial Toxicity cluster_mitigation Mitigation Strategies obs Observation: Unexpected cytotoxicity or metabolic changes in cells. hyp Hypothesis: Off-target mitochondrial effects of this compound. obs->hyp exp_design Experimental Design: Include proper controls (vehicle, no-infection). hyp->exp_design ros_assay 1. Measure ROS Levels (e.g., DCFDA assay) exp_design->ros_assay Perform assays mmp_assay 2. Assess Membrane Potential (e.g., JC-1 assay) ros_assay->mmp_assay met_assay 3. Analyze Metabolism (e.g., Seahorse OCR/ECAR) mmp_assay->met_assay dose A. Titrate to Lowest Effective Concentration met_assay->dose If toxicity is confirmed, implement strategies time B. Reduce Exposure Time dose->time antiox C. Co-treat with Antioxidants (e.g., NAC) time->antiox analysis Analysis: Confirm rescue of cell viability and function. antiox->analysis

Caption: Experimental workflow for investigating and mitigating off-target effects.

G q1 Is there unexpected cell death in your This compound-treated culture? q2 Is cell death also seen in UNINFECTED cells treated with this compound? q1->q2 Yes no_issue No evidence of off-target toxicity. q1->no_issue No pathogen Conclusion: Cell death is likely pathogen-induced. q2->pathogen No q3 Does co-treatment with an antioxidant (e.g., NAC) rescue the cells? q2->q3 Yes ros_mediated Conclusion: Toxicity is mediated by oxidative stress. q3->ros_mediated Yes other_mech Possible Cause: Non-ROS mitochondrial toxicity or other off-target effects. q3->other_mech No

Caption: Troubleshooting logic for diagnosing unexpected cell death.

References

Technical Support Center: Modeling Solithromycin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Solithromycin resistance models.

Troubleshooting Guides

Q1: We are unable to induce this compound resistance in our bacterial strain using serial passage. What could be the problem?

A1: Several factors can contribute to the difficulty in selecting for this compound resistance. Here are some common issues and troubleshooting steps:

  • Suboptimal this compound Concentration: The starting concentration of this compound for serial passage is critical. If the concentration is too high, it may lead to complete eradication of the bacterial population. If it's too low, it may not provide sufficient selective pressure.

    • Recommendation: Start with a sub-inhibitory concentration (e.g., 0.5x the Minimum Inhibitory Concentration - MIC) of this compound. Gradually increase the concentration in subsequent passages as the bacteria adapt.

  • Insufficient Passage Duration: The development of resistance can be a slow process.

    • Recommendation: Continue the serial passage for an adequate number of generations. It may take numerous passages to observe a significant increase in the MIC.

  • Low Inoculum Density: A low starting bacterial density may not contain a sufficient number of spontaneous mutants for selection.

    • Recommendation: Ensure a standardized and sufficiently high inoculum is used for each passage, typically around 5 x 10^5 CFU/mL.[1]

  • Instability of Resistance: The acquired resistance mechanism might be unstable without continuous selective pressure.

    • Recommendation: After isolating a potentially resistant strain, perform stability testing by passaging it in an antibiotic-free medium for several generations and then re-testing the MIC.

Q2: Our MIC results for this compound are inconsistent across experiments. What could be causing this variability?

A2: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. Here are potential causes and solutions:

  • Inoculum Preparation: The density of the bacterial inoculum is a critical factor influencing MIC results.

    • Recommendation: Standardize your inoculum preparation to a 0.5 McFarland standard. Verify the inoculum density through colony counts.[2]

  • Media Composition: The type and quality of the growth medium can affect the activity of this compound.

    • Recommendation: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for non-fastidious bacteria.[3] For fastidious organisms like Streptococcus pneumoniae, use appropriate supplemented media.

  • Incubation Conditions: Variations in incubation time, temperature, and CO2 levels can impact bacterial growth and antibiotic activity.

    • Recommendation: Strictly adhere to the recommended incubation conditions for your specific bacterial strain as per CLSI guidelines. For S. pneumoniae, incubation at 35°C in ambient air is recommended.[2]

  • Reading the MIC Endpoint: Subjectivity in visually determining the lowest concentration with no visible growth can lead to variability.

    • Recommendation: Have two independent researchers read the MICs. Use a microplate reader to measure optical density for a more objective endpoint determination. The MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[4]

Q3: We have isolated a this compound-resistant mutant, but DNA sequencing of the 23S rRNA gene did not reveal any mutations. What other mechanisms could be responsible?

A3: While mutations in the 23S rRNA are a common mechanism of macrolide resistance, other mechanisms can confer resistance to this compound:

  • Mutations in Ribosomal Proteins: Alterations in ribosomal proteins L4 and L22 are known to reduce susceptibility to macrolides.[3] Mutations in L3 and L32 have also been associated with decreased this compound susceptibility.[5][6]

    • Recommendation: Sequence the genes encoding for ribosomal proteins L3, L4, L22, and L32 to identify potential mutations.

  • Efflux Pumps: Overexpression of efflux pumps, such as those encoded by the mef(E)/mel genes, can actively transport this compound out of the bacterial cell.[5]

    • Recommendation: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of known macrolide efflux pump genes.

  • Erm Methyltransferases: The presence of erm (erythromycin ribosome methylation) genes, such as erm(B), can lead to methylation of the ribosomal target, reducing drug binding. While this compound is designed to overcome this, high-level expression or specific mutations in the erm leader peptide can contribute to resistance.[3][5][7]

    • Recommendation: Screen for the presence of erm genes using PCR. If present, quantify their expression levels using qRT-PCR.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action for this compound? A: this compound is a fluoroketolide that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] It uniquely interacts with three distinct sites on the 23S rRNA, which gives it potent activity against bacteria that are resistant to other macrolides due to target site modifications at a single site.[9]

Q: What are the known genetic determinants of this compound resistance? A: The primary mechanisms of resistance to this compound identified through in-vitro studies and clinical isolates include:

  • Target site mutations:

    • Mutations in domain V of the 23S rRNA.[5][6]

    • Mutations in ribosomal proteins L3, L4, L22, and L32.[5][6]

  • Efflux mechanisms:

    • Overexpression of the mef(E)/mel encoded efflux pump.[5]

  • Target modification:

    • Presence and expression of erm methyltransferase genes, particularly erm(B).[3][7]

Q: What is a typical frequency of spontaneous mutation to this compound resistance? A: The frequency of spontaneous mutations conferring resistance to this compound can vary depending on the bacterial species and the pre-existing resistance mechanisms. For instance, in Staphylococcus aureus, the median mutational frequency in isolates with a constitutive macrolide-lincosamide-streptogramin B (cMLSB) resistance phenotype was found to be significantly higher (>1.2 × 10⁻⁴) compared to inducible MLSB strains (2.1 × 10⁻⁶) and erythromycin-sensitive strains (3.6 × 10⁻⁸).[7]

Q: How significant is the increase in MIC for different resistance mutations? A: The fold-increase in the MIC of this compound varies depending on the specific mutation and the genetic background of the strain. The table below summarizes some reported data for Streptococcus pneumoniae.

Quantitative Data on this compound Resistance

Gene Mutation Fold Increase in this compound MIC Reference
rplV (L22)G95D8-fold[10]
rplD (L4)Multiple mutationsAdditive effect with L22 mutations[3]
23S rRNAA2059G>64-fold[3]
erm(B) leader peptideVarious mutations2 to 128-fold decrease in susceptibility[10]
Intergenic region of mef(E)/mel99-bp deletion in Mega-2Contributes to decreased susceptibility[5]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance via Serial Passage

This protocol describes a method for inducing resistance to this compound in a bacterial strain through repeated exposure to sub-inhibitory concentrations of the antibiotic.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method as per CLSI guidelines.[3]

  • Preparation of Inoculum: From a fresh overnight culture, prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Passage: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in CAMHB, starting from a concentration of 0.5x the initial MIC. b. Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. c. Incubate the plate under appropriate conditions for 18-24 hours. d. The following day, identify the well with the highest concentration of this compound that shows visible bacterial growth (this is the sub-MIC). e. Use the culture from this well to inoculate a new series of this compound dilutions for the next passage. f. Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in the MIC is observed.

  • Confirmation of Resistance: After the final passage, streak the culture from the highest sub-MIC concentration onto an agar (B569324) plate to obtain isolated colonies. Select a single colony and determine its MIC for this compound to confirm the resistant phenotype.

  • Stability of Resistance: To assess the stability of the acquired resistance, passage the confirmed resistant isolate in antibiotic-free broth for at least 10 consecutive days and then re-determine the MIC.

Protocol 2: Identification of Resistance Mutations by DNA Sequencing

This protocol outlines the steps to identify mutations in the 23S rRNA gene and ribosomal protein genes of this compound-resistant mutants.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (susceptible) and the resistant mutant strains using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers to amplify the entire coding sequences of the target genes: 23S rRNA (all copies), rplC (L3), rplD (L4), rplV (L22), and rplX (L32).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target genes from the genomic DNA of both the parental and resistant strains.

  • PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Ensure that both forward and reverse strands are sequenced for accuracy.

  • Sequence Analysis: a. Align the sequencing reads from the resistant mutant to the corresponding sequence from the parental strain using a sequence alignment tool (e.g., BLAST, ClustalW). b. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant mutant's sequence compared to the parental sequence. c. For mutations in protein-coding genes, translate the nucleotide sequence to the amino acid sequence to determine if the mutation results in an amino acid substitution.

Visualizations

experimental_workflow cluster_induction Resistance Induction cluster_characterization Characterization start Parental Strain mic1 Determine Initial MIC start->mic1 passage Serial Passage in sub-MIC this compound mic1->passage isolate Isolate Resistant Mutant passage->isolate mic2 Confirm MIC of Mutant isolate->mic2 gDNA Genomic DNA Extraction isolate->gDNA pcr PCR Amplification of Target Genes gDNA->pcr seq DNA Sequencing pcr->seq analysis Sequence Analysis seq->analysis result Resistance Mechanism Identified analysis->result Identify Resistance Mutations

Caption: Experimental workflow for inducing and characterizing this compound resistance.

signaling_pathway cluster_stimulus Environmental Stimuli cluster_tcs Two-Component System cluster_qs Quorum Sensing cluster_response Resistance Mechanisms antibiotic Macrolide Antibiotic (e.g., this compound) SK Sensor Kinase (SK) (e.g., CpxA, PhoQ) antibiotic->SK RR Response Regulator (RR) (e.g., CpxR, PhoP) SK->RR Phosphorylation efflux Efflux Pump Gene Expression (e.g., mefE/mel) RR->efflux Upregulation porin Porin Expression (Downregulation) RR->porin Downregulation AHL Autoinducer (e.g., AHL, AIP) receptor Receptor AHL->receptor receptor->efflux Upregulation target_mod Target Modification Gene Expression (e.g., ermB) receptor->target_mod Upregulation

Caption: Bacterial signaling pathways potentially involved in macrolide resistance.

References

Technical Support Center: Improving the Oral Bioavailability of Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Solithromycin.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound and what are the key factors limiting it?

A1: The oral bioavailability of this compound in humans is approximately 67%[1][2]. The primary limiting factors are believed to be its extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver, and its potential interaction with efflux transporters like P-glycoprotein (P-gp)[3][4][5][6]. While this compound has good permeability, its solubility could also be a contributing factor to incomplete absorption under certain conditions.

Q2: What are the main metabolic pathways for this compound after oral administration?

A2: this compound is primarily metabolized by CYP3A4 through oxidative pathways. It is also subject to N-acetylation to a lesser extent[3][7]. A key characteristic of this compound is that it is both a substrate and a mechanism-based inhibitor of CYP3A4. This leads to autoinhibition of its own metabolism, resulting in a greater than dose-proportional increase in plasma exposure at certain dosages[4]. The major route of elimination for this compound and its metabolites is via the feces[3][7].

Q3: Does food intake affect the oral bioavailability of this compound?

A3: No, studies have shown that a high-fat meal does not have a significant effect on the oral bioavailability of this compound[8][9]. Therefore, administering this compound with food is unlikely to be a successful strategy for improving its absorption.

Q4: What general formulation strategies can be explored to improve the oral bioavailability of a drug like this compound?

A4: For a drug like this compound, which is a BCS Class II candidate (high permeability, low solubility) and is heavily metabolized, several formulation strategies can be considered:

  • Solubility Enhancement:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

    • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.

  • Inhibition of Metabolism and Efflux:

    • Formulation with Excipients that Inhibit CYP3A4 and/or P-gp: Certain excipients can inhibit the activity of these proteins, thereby increasing the fraction of absorbed drug that reaches systemic circulation.

Troubleshooting Guides

Issue 1: Low and Variable this compound Exposure in Preclinical Oral Dosing Studies

Possible Cause 1: Poor Dissolution Rate of the Drug Substance

  • Troubleshooting Steps:

    • Characterize the solid-state properties of the this compound drug substance (e.g., crystallinity, particle size distribution).

    • Perform in vitro dissolution studies under various pH conditions (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the dissolution rate.

    • Experiment with formulation approaches to enhance dissolution:

      • Micronization/Nanosizing: Reduce the particle size of the this compound powder.

      • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP, HPMC).

      • Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS).

Possible Cause 2: Significant First-Pass Metabolism by CYP3A4

  • Troubleshooting Steps:

    • Conduct an in vitro CYP3A4 inhibition assay using human liver microsomes to confirm the extent of this compound metabolism.

    • Co-administer this compound with a known CYP3A4 inhibitor (e.g., ketoconazole) in your animal model to assess the potential for increased exposure. Caution: This is for investigational purposes to understand the metabolic barrier and not for therapeutic use without extensive safety evaluation.

    • Explore formulations containing excipients with CYP3A4 inhibitory activity.

Possible Cause 3: Efflux by P-glycoprotein (P-gp)

  • Troubleshooting Steps:

    • Perform an in vitro Caco-2 permeability assay to determine the bidirectional transport of this compound and calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests P-gp involvement.

    • In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil) to see if the efflux of this compound is reduced.

    • In animal studies, co-administer this compound with a P-gp inhibitor to evaluate the impact on its oral bioavailability.

Issue 2: Difficulty in Establishing an In Vitro-In Vivo Correlation (IVIVC)

Possible Cause 1: Inadequate In Vitro Dissolution Method

  • Troubleshooting Steps:

    • Ensure the dissolution medium and apparatus are biorelevant and mimic the conditions in the gastrointestinal tract. Consider using media that contain surfactants or have a pH that reflects the intestinal environment.

    • Evaluate different dissolution apparatuses (e.g., USP Apparatus 2 with paddles, USP Apparatus 4 with flow-through cell).

Possible Cause 2: Complex Absorption and Metabolism Processes Not Captured by In Vitro Models

  • Troubleshooting Steps:

    • Utilize more complex in vitro models, such as co-cultures of Caco-2 cells with mucus-producing cells (e.g., HT29-MTX) to better simulate the intestinal barrier.

    • Develop a physiologically based pharmacokinetic (PBPK) model to integrate in vitro data on solubility, permeability, and metabolism to predict in vivo pharmacokinetics.

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValueReference
Oral Bioavailability~67%[1][2]
Tmax (Time to Peak Concentration)1.5 - 6 hours[8][9]
Half-life (t1/2)~8 hours[3]
Primary MetabolismCYP3A4[3][4][6]
Effect of FoodNo significant effect[8][9]

Table 2: Potential Formulation Strategies and Expected Outcomes

Formulation StrategyKey Excipients/TechnologyExpected Outcome on Bioavailability
Nanosuspension Wet milling, high-pressure homogenizationIncreased dissolution rate and potentially higher Cmax and AUC.
Solid Dispersion PVP, HPMC, Soluplus®Enhanced dissolution and supersaturation, leading to increased absorption.
SEDDS Oils (e.g., Capryol™), Surfactants (e.g., Kolliphor® EL), Co-solvents (e.g., Transcutol®)Improved solubilization in the GI tract, potentially bypassing dissolution as the rate-limiting step.
P-gp/CYP3A4 Inhibition Vitamin E TPGS, Cremophor® ELReduced first-pass metabolism and efflux, leading to a significant increase in AUC.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Add this compound solution (e.g., 10 µM in transport buffer) to the apical (A) side of the Transwell®.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Permeability Assessment (Basolateral to Apical - B to A):

    • Add this compound solution to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

  • P-gp Inhibition: Repeat the A to B and B to A permeability assessments in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both compartments.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.

    • Compare the ER in the presence and absence of the P-gp inhibitor to confirm P-gp mediated efflux.

Protocol 2: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

Objective: To determine the inhibitory potential of a novel formulation excipient on the CYP3A4-mediated metabolism of this compound.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP3A4 probe substrate (e.g., midazolam or testosterone), and the test excipient at various concentrations in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP3A4 activity for each concentration of the test excipient compared to a vehicle control.

    • Determine the IC50 value (the concentration of the excipient that causes 50% inhibition of CYP3A4 activity).

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To evaluate the effect of a novel formulation on the oral bioavailability of this compound in a rat model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for determination of absolute bioavailability).

    • Group 2: Oral gavage of a control this compound suspension.

    • Group 3: Oral gavage of the novel this compound formulation.

  • Dosing:

    • IV dose: e.g., 5 mg/kg.

    • Oral dose: e.g., 20 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2 for each group using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) for the control and novel formulations using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

    • Compare the pharmacokinetic parameters of the novel formulation to the control suspension to assess the improvement in bioavailability.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment formulation Formulation Design (e.g., SEDDS, Solid Dispersion) solubility->formulation dissolution Dissolution Testing dissolution->formulation caco2 Caco-2 Permeability caco2->formulation cyp3a4 CYP3A4 Metabolism cyp3a4->formulation pgp P-gp Efflux pgp->formulation pk_study Rat Pharmacokinetic Study formulation->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for improving this compound's oral bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein solithromycin_lumen This compound solithromycin_cell This compound solithromycin_lumen->solithromycin_cell Absorption cyp3a4 CYP3A4 solithromycin_cell->cyp3a4 pgp P-gp solithromycin_cell->pgp solithromycin_blood This compound solithromycin_cell->solithromycin_blood Systemic Circulation metabolite Metabolite cyp3a4->metabolite Metabolism pgp->solithromycin_lumen Efflux

Caption: Factors affecting this compound's absorption in an enterocyte.

logical_relationship cluster_causes Potential Causes cluster_strategies Improvement Strategies start Low Oral Bioavailability of this compound cause1 Poor Aqueous Solubility start->cause1 cause2 Extensive First-Pass Metabolism (CYP3A4) start->cause2 cause3 P-glycoprotein (P-gp) Efflux start->cause3 strategy1 Solubility Enhancement (e.g., Nanosizing, Solid Dispersion) cause1->strategy1 strategy2 CYP3A4 Inhibition (Co-administration or Excipient Selection) cause2->strategy2 strategy3 P-gp Inhibition (Co-administration or Excipient Selection) cause3->strategy3 goal Improved Oral Bioavailability strategy1->goal strategy2->goal strategy3->goal

Caption: Logical relationship of issues and solutions for this compound bioavailability.

References

Dealing with contamination in Solithromycin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solithromycin stock solutions. Our goal is to help you identify and resolve potential contamination issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

A1: this compound is a fourth-generation macrolide antibiotic, and the first fluoroketolide, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] For long-term storage, this compound powder should be kept at -20°C.[2] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]

Q2: What are the common types of contaminants in this compound stock solutions?

A2: Contamination in this compound stock solutions can be broadly categorized as follows:

  • Microbial Contamination: This is the most frequent type of contamination and includes bacteria, fungi (yeast and mold), and mycoplasma. These can be introduced from non-sterile equipment, improper aseptic techniques, or contaminated reagents.

  • Chemical Contamination: This can arise from several sources, including impurities from the manufacturing process, degradation products of this compound, and endotoxins (lipopolysaccharides from Gram-negative bacteria). Factors like improper storage temperature, exposure to light, and incorrect pH can accelerate chemical degradation.

  • Cross-Contamination: This occurs when other chemicals or antibiotics are accidentally introduced into the stock solution, which can lead to unexpected experimental outcomes.

Q3: How can I visually detect contamination in my this compound stock solution?

A3: Regular visual inspection is a crucial first step. Key indicators of contamination include:

  • Turbidity or Cloudiness: A previously clear solution that appears cloudy or hazy is a strong sign of bacterial or fungal growth.

  • Color Change: Any deviation from the solution's expected color could indicate chemical degradation or microbial growth.

  • Particulate Matter or Precipitate: The presence of floating particles, sediment, or crystals that do not dissolve upon gentle warming may suggest contamination or solubility issues.

  • Film or Clumps: A film on the surface of the solution or visible clumps are often indicative of fungal or bacterial growth.

Q4: My this compound stock solution, prepared in DMSO, has a precipitate after being stored at -20°C. Is it contaminated?

A4: Not necessarily. Precipitation can occur if the compound's concentration is too high for it to remain in solution at low temperatures. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does, the issue is likely solubility. To avoid this, consider preparing a slightly lower concentration stock solution. However, if the precipitate does not redissolve, it may be a sign of contamination or degradation.

Q5: What are the potential degradation products of this compound?

A5: In vivo, this compound is metabolized into several compounds, with the major metabolites being CEM-262, CEM-214 (hydroxyl destriazolylphenylamino-CEM-101), and CEM-122 (N-acetyl-CEM-101).[3] While the exact degradation products in a DMSO stock solution under various laboratory conditions are not fully characterized, similar degradation pathways (e.g., hydrolysis, oxidation) could occur, especially with prolonged storage, exposure to light, or repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues in your this compound stock solutions.

Issue 1: Visible Contamination in this compound Stock Solution

  • Observation: The stock solution appears cloudy, has floating particles, or shows a color change.

  • Possible Cause: Bacterial or fungal contamination.

  • Troubleshooting Steps:

    • Do not use the solution.

    • Microscopic Examination: Place a small aliquot of the solution on a microscope slide and examine for the presence of bacteria (small, motile rods or cocci) or fungi (budding yeast or filamentous hyphae).

    • Discard and Decontaminate: If microbial contamination is confirmed, discard the contaminated stock solution and any media or reagents it has come into contact with. Thoroughly decontaminate all affected labware and workspaces.

    • Review Aseptic Technique: Re-evaluate your stock solution preparation and handling procedures to identify potential sources of contamination.

Issue 2: No Visible Contamination, but Experiments are Failing

  • Observation: Cell cultures treated with this compound are not responding as expected (e.g., lack of bacterial inhibition, signs of cell stress or death in eukaryotic cells).

  • Possible Causes:

    • Mycoplasma contamination.

    • Endotoxin contamination.

    • Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Mycoplasma Testing: Use a PCR-based mycoplasma detection kit to test your cell cultures and the this compound stock solution. Mycoplasma is a common and difficult-to-detect contaminant that does not cause visible turbidity.

    • Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to test for the presence of endotoxins, which can cause significant cellular responses.

    • Purity and Concentration Verification: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound stock solution and confirm its concentration. This will help determine if the active compound has degraded.

    • Prepare Fresh Stock: If any of the above are confirmed or suspected, discard the old stock solution and prepare a fresh batch using sterile techniques and high-purity reagents.

Quantitative Data Summary

ParameterValueSource Organism/Test SystemReference
Solubility in DMSO ≥34.35 mg/mLN/ACempra
MIC QC Range 0.03 - 0.25 µg/mLNeisseria gonorrhoeae ATCC 49226[4]
Storage (Powder) -20°CN/A[2]
Storage (Stock Solution) -20°C to -80°CN/A[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pyrogen-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Perform all steps under aseptic conditions in a laminar flow hood.

  • Calculate the required mass of this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Weigh the this compound powder on a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Quality Control of this compound Stock Solution by HPLC (Representative Protocol)

This protocol is a representative example and may require optimization for your specific instrumentation and reagents.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of approximately 50 µg/mL in the mobile phase A.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Analysis:

    • Inject a blank (mobile phase A) to establish a baseline.

    • Inject the prepared this compound sample.

    • Analyze the resulting chromatogram. A single major peak corresponding to this compound should be observed. The presence of multiple peaks may indicate impurities or degradation products. The peak area can be compared to a standard curve to verify the concentration.

Visualizations

Caption: this compound's mechanism of action on the bacterial ribosome.

Troubleshooting_Workflow start Start: Suspected Contamination visual_inspection Visual Inspection (Turbidity, Color Change, Precipitate) start->visual_inspection is_visible Contamination Visible? visual_inspection->is_visible microscopy Microscopic Examination is_visible->microscopy Yes no_visible No Visible Contamination, but Experiments Failing is_visible->no_visible No is_microbial Microbial Contamination Confirmed? microscopy->is_microbial discard_visible Discard Stock & Reagents Decontaminate Workspace Review Aseptic Technique is_microbial->discard_visible Yes is_microbial->no_visible No advanced_testing Advanced Testing no_visible->advanced_testing mycoplasma_test Mycoplasma PCR Test advanced_testing->mycoplasma_test endotoxin_test Endotoxin (LAL) Assay advanced_testing->endotoxin_test hplc_test HPLC Purity & Concentration Analysis advanced_testing->hplc_test is_contaminated_advanced Contamination or Degradation Confirmed? mycoplasma_test->is_contaminated_advanced endotoxin_test->is_contaminated_advanced hplc_test->is_contaminated_advanced discard_advanced Discard Stock & Reagents Decontaminate Workspace Prepare Fresh Stock is_contaminated_advanced->discard_advanced Yes ok Stock is Likely OK Investigate Other Experimental Variables is_contaminated_advanced->ok No

Caption: Troubleshooting workflow for contaminated this compound stock solutions.

References

Interpreting unexpected side effects of Solithromycin in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected side effects observed during animal studies of Solithromycin. The information is intended for researchers, scientists, and drug development professionals to aid in the interpretation of preclinical data.

Troubleshooting Guides & FAQs

Hepatotoxicity

Question 1: We are observing elevated liver enzymes and hepatocellular vacuolation in our monkey study with this compound. Is this a known finding?

Answer: Yes, these are known findings from preclinical toxicology studies of this compound. In a 13-week oral study in monkeys, researchers observed centrilobular hepatocellular vacuolation, Kupffer cell hyperplasia, and moderate increases in aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT).[1] The liver has been identified as the primary target organ of toxicity in nonclinical studies.[1]

Data Summary: this compound-Induced Hepatotoxicity in Monkeys

ParameterObservationStudy DurationAnimal Model
HistopathologyCentrilobular hepatocellular vacuolation, Kupffer cell hyperplasia13 weeksMonkey (Oral)
Clinical ChemistryModerate increases in AST, ALT, and GGT13 weeksMonkey (Oral)

Question 2: Our rat study is showing severe liver toxicity, including necrosis, at our high dose. Is this consistent with previous findings?

Answer: Yes, this is consistent with findings from a 4-week oral rat study of this compound. The study reported biliary inflammation and centrilobular necrosis/degeneration, which in some cases led to mortality.[1] This suggests a species-specific difference in the manifestation of hepatotoxicity, with rats showing a more severe phenotype at shorter durations compared to monkeys.

Data Summary: this compound-Induced Hepatotoxicity in Rats

ParameterObservationStudy DurationAnimal Model
HistopathologyBiliary inflammation, Centrilobular necrosis/degeneration4 weeksRat (Oral)
OutcomeMortality observed4 weeksRat (Oral)

Drug Accumulation & Phospholipidosis

Question 3: We are observing high concentrations of this compound in the liver tissue of our animal models, far exceeding plasma concentrations. Is this expected?

Answer: Yes, this is an expected pharmacokinetic property of this compound. The drug is known to be widely distributed to tissues and accumulates in the liver at concentrations significantly higher than in plasma with repeated dosing.[1] In a 13-week monkey study, the liver concentration was 1168 times the plasma concentration.[1]

Data Summary: this compound Accumulation in Liver

ParameterValueStudy DurationAnimal Model
Liver Concentration vs. Plasma Concentration1168x13 weeksMonkey

Question 4: We have observed lamellar inclusion bodies in hepatocytes in our animal study, suggestive of phospholipidosis. Has this been reported for this compound?

Answer: Yes, the accumulation of this compound in lysosomes and the induction of phospholipidosis have been identified as a toxicological finding in preclinical studies.[1] This is a known class effect for some cationic amphiphilic drugs. The drug's accumulation in lysosomes is thought to inhibit phospholipase activity, leading to the accumulation of phospholipids (B1166683) and the formation of lamellar bodies.

Experimental Protocols

1. Repeated-Dose Oral Toxicity Study in Monkeys

  • Objective: To evaluate the potential toxicity of this compound following repeated oral administration in non-rodents for 13 weeks.

  • Animal Model: Cynomolgus monkeys.

  • Groups: Three dose groups (low, mid, high) and a vehicle control group.

  • Administration: Once daily oral gavage.

  • Duration: 90 days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for mortality, morbidity, and behavioral changes.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-study and at termination.

    • Electrocardiography (ECG): Performed pre-study and at termination.

    • Clinical Pathology: Blood and urine samples collected at baseline, mid-study, and termination for hematology, clinical chemistry (including liver enzymes), and urinalysis.

    • Toxicokinetics: Blood samples collected at specified time points to determine plasma concentrations of this compound and its metabolites.

    • Anatomic Pathology: Full necropsy performed on all animals at termination. Organ weights recorded. Histopathological examination of a comprehensive list of tissues, with a focus on the liver.

2. Repeated-Dose Oral Toxicity Study in Rats

  • Objective: To evaluate the potential toxicity of this compound following repeated oral administration in rodents for 4 weeks.

  • Animal Model: Sprague-Dawley rats.

  • Groups: Three dose groups (low, mid, high) and a vehicle control group.

  • Administration: Once daily oral gavage.

  • Duration: 28 days.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for mortality, morbidity, and behavioral changes.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Clinical Pathology: Blood and urine samples collected at termination for hematology, clinical chemistry, and urinalysis.

    • Toxicokinetics: Blood samples collected to determine plasma concentrations.

    • Anatomic Pathology: Full necropsy performed on all animals at termination. Organ weights recorded. Histopathological examination of a comprehensive list of tissues, with a focus on the liver.

Visualizations

experimental_workflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase (4 or 13 Weeks) cluster_data_collection Data Collection Phase cluster_termination Termination Phase acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization dosing Daily Oral Gavage (this compound or Vehicle) randomization->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring clinical_pathology Clinical Pathology (Blood & Urine) dosing->clinical_pathology toxicokinetics Toxicokinetics dosing->toxicokinetics necropsy Necropsy & Organ Weights clinical_pathology->necropsy toxicokinetics->necropsy histopathology Histopathology necropsy->histopathology

Caption: Workflow for repeated-dose oral toxicity studies.

phospholipidosis_pathway This compound This compound (Cationic Amphiphilic Drug) lysosome Lysosome This compound->lysosome Accumulation phospholipase Phospholipase Activity lysosome->phospholipase Inhibition phospholipids Phospholipids phospholipase->phospholipids Reduced Degradation of lamellar_bodies Lamellar Inclusion Bodies (Phospholipidosis) phospholipids->lamellar_bodies Accumulation leads to

Caption: Proposed pathway for this compound-induced phospholipidosis.

References

Technical Support Center: Refining Solithromycin Treatment Protocols for Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of solithromycin treatment protocols for resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: this compound is a fluoroketolide designed to overcome common macrolide resistance mechanisms. However, reduced susceptibility can still emerge. The primary resistance mechanisms include:

  • Target Site Modification: Methylation of the 23S rRNA, encoded by erm genes, is a common mechanism of macrolide resistance. This compound's structure, lacking the cladinose (B132029) sugar, makes it less susceptible to this modification compared to older macrolides.[1] However, high-level resistance can still be conferred by some erm genes, particularly erm(B).

  • Efflux Pumps: The mef (macrolide efflux) genes encode for pumps that actively remove the antibiotic from the bacterial cell. This compound has shown better activity against strains with mef-mediated efflux than older macrolides due to its stronger binding to the ribosome.[1]

  • Ribosomal Mutations: Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can alter the antibiotic binding site and reduce the efficacy of this compound.

Q2: My bacterial strain shows high Minimum Inhibitory Concentrations (MICs) to this compound. What are my next steps?

A2: If you observe high MICs, consider the following:

  • Confirm Resistance Mechanism: If possible, perform genetic analysis to identify the resistance mechanism at play (e.g., presence of erm or mef genes, mutations in 23S rRNA). This will inform your next steps.

  • Consider Combination Therapy: this compound has shown synergistic effects when combined with other antibiotics. For Gram-negative bacteria like carbapenem-resistant Klebsiella pneumoniae (CRKP), combinations with meropenem, cefotaxime, colistin, and tetracycline (B611298) have been effective.[2][3]

  • Optimize Dosing Regimen: In an experimental setting, you can perform dose-response studies and time-kill assays to determine if a higher, yet non-toxic, concentration of this compound could be effective. The pharmacokinetic/pharmacodynamic (PK/PD) index most associated with this compound efficacy is the ratio of the area under the free drug concentration-time curve to the MIC (AUC/MIC).[4][5]

Q3: How do I assess the potential for synergy between this compound and another antibiotic?

A3: The checkerboard assay is a standard in vitro method to assess antibiotic synergy. This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two drugs. An FIC index of ≤ 0.5 is generally considered synergistic. A detailed protocol for the checkerboard assay is provided in the "Experimental Protocols" section.

Q4: Are there established clinical breakpoints for this compound against resistant strains?

A4: As this compound is not yet FDA-approved, formal clinical breakpoints from bodies like the CLSI (Clinical and Laboratory Standards Institute) are not fully established for all resistant phenotypes. However, research studies provide susceptibility data that can guide experimental work. For example, against macrolide-resistant Streptococcus pneumoniae, this compound has demonstrated high potency, with most isolates having an MIC of ≤0.5 µg/mL.[6][7]

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound against my resistant strain.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.
Media and incubation conditions Use cation-adjusted Mueller-Hinton broth (CAMHB) and incubate at 35°C for 16-20 hours. Ensure consistent atmospheric conditions.
This compound stock solution degradation Prepare fresh stock solutions of this compound for each experiment. Store the powder as recommended by the manufacturer.

Problem 2: Difficulty interpreting checkerboard assay results for synergy.

Possible Cause Troubleshooting Step
Incorrect calculation of FIC index Double-check the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
Ambiguous growth inhibition Ensure clear wells (no growth) and turbid wells (growth) are easily distinguishable. A microplate reader can provide quantitative optical density measurements to aid interpretation.
"Trailing" growth effect Some drug-organism combinations may show reduced but not completely inhibited growth over a range of concentrations. Record the lowest concentration with a significant reduction in turbidity.

Data Presentation

Table 1: this compound MIC Distribution against Macrolide-Resistant Streptococcus pneumoniae

Serotype (Number of Strains)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
All (272)0.060.25≤0.008 - 0.5
19A (93)0.250.250.03 - 0.5
35B (20)0.120.250.03 - 0.25
11A/11D (15)0.120.250.03 - 0.25

Data adapted from studies on U.S. isolates.[6][7]

Table 2: Synergy of this compound with Other Antibiotics against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

Combination DrugPercentage of Synergistic Interactions (FIC Index ≤ 0.5)
Meropenem100%
Cefotaxime100%
Colistin80%
Tetracycline80%

Based on a study of 67 CRKP isolates.[2][3]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the broth microdilution checkerboard method to determine the FIC index.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and second antibiotic of interest

  • Resistant bacterial strain

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

  • Multichannel pipette

Methodology:

  • Prepare Antibiotic Solutions:

    • Prepare stock solutions of each antibiotic at a concentration 100x the highest desired concentration.

    • In the 96-well plate, serially dilute Drug A horizontally and Drug B vertically in CAMHB. This creates a matrix of antibiotic concentrations.

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate:

    • Add the diluted bacterial inoculum to each well of the 96-well plate.

    • Include control wells with no antibiotics (growth control) and no bacteria (sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours.

  • Determine MICs and FIC Index:

    • The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive/Indifference

      • FIC Index > 4: Antagonism

Protocol 2: In Vitro Dose Optimization using Time-Kill Assay

This protocol helps determine the bactericidal activity of different this compound concentrations over time.

Materials:

  • Flasks or tubes for culture

  • CAMHB

  • This compound

  • Resistant bacterial strain

  • Shaking incubator (35°C)

  • Spectrophotometer

  • Agar (B569324) plates for colony counting

Methodology:

  • Prepare Cultures:

    • Grow the resistant bacterial strain to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 10^6 CFU/mL in flasks containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x the MIC). Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates and incubate overnight.

    • Count the colonies to determine the CFU/mL at each time point for each this compound concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

    • This data helps to identify the this compound concentration and exposure time required for effective killing of the resistant strain.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_synergy Synergy Testing cluster_dose_opt Dose Optimization cluster_analysis Analysis & Refinement strain Resistant Bacterial Strain mic Determine this compound MIC strain->mic checkerboard Checkerboard Assay mic->checkerboard Inform Concentrations time_kill Time-Kill Assay mic->time_kill Inform Concentrations fic Calculate FIC Index checkerboard->fic protocol Refined Treatment Protocol fic->protocol Identify Synergistic Combinations pk_pd Analyze PK/PD (AUC/MIC) time_kill->pk_pd pk_pd->protocol Determine Optimal Dose

Caption: Experimental workflow for refining this compound protocols.

signaling_pathway cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_this compound cluster_resistance Resistance Mechanisms rRNA 23S rRNA protein_synthesis protein_synthesis rRNA->protein_synthesis Inhibits Protein Synthesis soli This compound soli->rRNA Binds to 3 sites erm erm Gene (rRNA Methylation) erm->rRNA Alters Binding Site mef mef Gene (Efflux Pump) mef->soli Pumps out Drug mutation Ribosomal Mutations mutation->rRNA Alters Binding Site

Caption: this compound's mechanism of action and resistance pathways.

References

Solithromycin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of solithromycin under various experimental conditions.

Troubleshooting Unstable this compound Samples

Use this guide to diagnose and address common issues related to this compound instability during your experiments.

Observation Potential Cause Recommended Action
Decreased potency or loss of activity in acidic conditions. While this compound is more acid-stable than older macrolides, prolonged exposure to strong acidic conditions can lead to degradation. The keto group in the ketolide subclass provides some stability, but the glycosidic bonds can still be susceptible to hydrolysis.- Maintain the pH of your experimental solutions between 6.4 and 7.4 for optimal stability. - If acidic conditions are necessary, minimize the exposure time and consider running experiments at lower temperatures to slow down potential degradation.
Precipitation of this compound from solution. This compound has limited solubility in aqueous solutions. Its solubility is higher in organic solvents like DMSO and dimethylformamide.[1] Changes in solvent composition, temperature, or pH can lead to precipitation. DMSO is also hygroscopic and can absorb water, which may reduce the solubility of dissolved compounds.[1]- Ensure you are using an appropriate solvent and that the concentration of this compound does not exceed its solubility limit in that solvent. - For aqueous solutions, consider the use of co-solvents or excipients to improve solubility. - When using DMSO, use anhydrous grade and store it properly to prevent moisture absorption. If precipitation occurs upon storage, gentle warming and vortexing or sonication may help redissolve the compound.[2]
Appearance of unexpected peaks in chromatography (HPLC/UPLC). This may indicate the presence of degradation products. This compound can degrade through several pathways, including hydrolysis, oxidation, and photolysis.- Refer to the "Known Degradation Pathways" section and the corresponding diagrams to identify potential degradation products based on their expected retention times and mass-to-charge ratios. - Perform forced degradation studies under controlled conditions to generate degradation product standards for comparison.
Inconsistent results between experimental replicates. This could be due to variable degradation of this compound across different samples. Inconsistent storage conditions, exposure to light, or temperature fluctuations can contribute to this variability.- Ensure all samples are handled and stored under identical and controlled conditions. - Prepare fresh solutions of this compound for each experiment whenever possible. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months.[2] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Q3: How stable is this compound in acidic and basic conditions?

A3: this compound is a ketolide, a class of macrolides known for greater stability in acidic conditions compared to older macrolides like erythromycin. However, its stability is pH-dependent. Studies on the closely related macrolide azithromycin (B1666446) show maximum stability around pH 6.3.[3] Extreme pH values and elevated temperatures will accelerate degradation.

Q4: Is this compound sensitive to light?

A4: Like many complex organic molecules, this compound may be susceptible to photodegradation. It is advisable to protect this compound solutions from direct and prolonged exposure to light.

Q5: What are the known degradation products of this compound?

A5: While specific forced degradation studies on this compound are not extensively published, its metabolism in humans provides insights into potential degradation pathways. These include N-oxidation, N-acetylation, N-formylation, N-demethylation, and oxidative loss of the triazolyl-phenylamino moiety, leading to the formation of a carboxylic acid.[4]

Quantitative Stability Data

Table 1: Illustrative Degradation of a Macrolide Antibiotic (Telithromycin) under Stress Conditions

Stress ConditionTime (h)Temperature (°C)% Degradation (approx.)
0.1 M HCl860> 90%
0.1 M NaOH460~ 50%
3% H₂O₂2425~ 20%
Photolytic (UVC)2425~ 15%
Thermal (Dry Heat)4880< 10%

Data is hypothetical and based on general knowledge of macrolide stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as for acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Withdraw samples at regular intervals.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C) or in an autoclave. Analyze samples at different time points.

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) or a xenon lamp (simulating sunlight). Analyze samples at various time points. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. A C18 column is commonly used for macrolide analysis.

  • The mobile phase composition will need to be optimized to achieve good separation between the parent drug and its degradation products.

  • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.

  • Couple the HPLC/UPLC system to a mass spectrometer (MS) to obtain mass-to-charge ratios of the degradation products, which aids in their identification.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrument and Columns:

  • Use an HPLC or UPLC system with a PDA or UV detector.

  • Screen different columns (e.g., C18, C8) from various manufacturers to find the one that provides the best separation.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • Vary the pH of the buffer and the ratio of the organic solvent to the aqueous phase to optimize the separation of this compound from its degradation products.

  • A gradient elution may be necessary to resolve all peaks with good symmetry and within a reasonable run time.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

  • Specificity is demonstrated by showing that the method can resolve the main drug peak from all degradation product peaks.

Visualizing Instability Pathways and Workflows

Known Degradation Pathways

The metabolic pathways of this compound can provide clues to its degradation under experimental stress. The following diagram illustrates potential degradation routes.

G This compound This compound N_Oxidation N_Oxidation This compound->N_Oxidation Oxidation N_Acetylation N_Acetylation This compound->N_Acetylation Acetylation N_Formylation N_Formylation This compound->N_Formylation Formylation N_Demethylation N_Demethylation This compound->N_Demethylation Demethylation Oxidative_Loss Oxidative Loss of Triazolyl-phenylamino Moiety This compound->Oxidative_Loss Carboxylic_Acid Carboxylic Acid Metabolite Oxidative_Loss->Carboxylic_Acid Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound Stock Solution B1 Acidic A->B1 B2 Basic A->B2 B3 Oxidative A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Stability-Indicating HPLC/UPLC Analysis B1->C B2->C B3->C B4->C B5->C D1 Quantify Degradation C->D1 D2 Identify Degradation Products (LC-MS) C->D2 D3 Elucidate Degradation Pathways C->D3

Caption: Workflow for this compound stability testing.

Logical Troubleshooting Workflow

This diagram provides a step-by-step guide for troubleshooting unexpected experimental results that may be related to this compound instability.

G Start Unexpected Results? Check_Purity Check Purity of This compound Stock Start->Check_Purity Check_Conditions Review Experimental Conditions (pH, Temp, Light) Check_Purity->Check_Conditions Precipitation Precipitation Observed? Check_Conditions->Precipitation Degradation_Suspected Degradation Suspected? Precipitation->Degradation_Suspected No Adjust_Solvent Adjust Solvent/ Concentration Precipitation->Adjust_Solvent Yes Run_Forced_Degradation Run Forced Degradation Study Degradation_Suspected->Run_Forced_Degradation Yes End Problem Resolved Degradation_Suspected->End No Adjust_Solvent->End Analyze_Degradants Analyze Degradants (HPLC-MS) Run_Forced_Degradation->Analyze_Degradants Modify_Protocol Modify Experimental Protocol Analyze_Degradants->Modify_Protocol Modify_Protocol->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Solithromycin & Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Solithromycin in fluorescence-based assays. This resource provides guidance on how to anticipate, identify, and mitigate potential interference from this compound to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A1: Compound interference in fluorescence-based assays is a phenomenon where a substance in the sample, other than the analyte of interest, modifies the fluorescence signal, which can lead to erroneous measurements.[1][2] This can result in either false positives or false negatives, thereby compromising the validity of the experimental data.

Q2: What are the primary mechanisms of compound interference?

A2: The two main mechanisms of interference are:

  • Autofluorescence: The compound being tested itself fluoresces when exposed to the excitation light used in the assay. This intrinsic fluorescence can add to the signal from the assay's specific fluorophore, potentially leading to false-positive results.[1][2]

  • Quenching: The test compound absorbs the light meant to excite the fluorophore or the light emitted by the fluorophore, which results in a decrease in the detected signal. This can lead to false-negative results.[1]

Q3: Is this compound known to be fluorescent?

A3: Currently, there is no publicly available data detailing the specific excitation and emission spectra of this compound. As a fluoroketolide, its complex structure may possess fluorophores. Therefore, it is crucial to experimentally determine if this compound exhibits autofluorescence under the conditions of your specific assay.

Q4: How can I determine if this compound is interfering with my assay?

A4: You can perform two key control experiments: an autofluorescence check and a quenching check. The protocols for these are detailed in the Troubleshooting Guides section below. These experiments will help you determine if this compound is contributing to the signal or diminishing it.

Q5: What are some common fluorescence-based assays that could be affected?

A5: Any assay that relies on a fluorescent readout could potentially be affected. This includes, but is not limited to:

  • Bacterial viability assays using dyes like propidium (B1200493) iodide or SYTOX Green.

  • Enzyme activity assays with fluorescent substrates.

  • Fluorescence polarization assays for binding studies.

  • Fluorescence Resonance Energy Transfer (FRET) assays.

  • High-content screening assays that use fluorescent reporters.[2]

Troubleshooting Guides

If you are observing unexpected results in your fluorescence-based assay in the presence of this compound, follow these steps to diagnose and address the potential interference.

Issue 1: Unusually High Fluorescence Signal

This may indicate that this compound is autofluorescent at the excitation and emission wavelengths of your assay.

Experimental Protocol: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Methodology:

  • Preparation:

    • Prepare a series of dilutions of this compound in your assay buffer. The concentrations should span the range used in your main experiment.

    • In a black, opaque microplate, add the this compound dilutions to individual wells.

    • Include wells containing only the assay buffer to serve as a blank control.

  • Measurement:

    • Set your fluorescence plate reader to the same excitation and emission wavelengths and settings (e.g., gain) used for your primary assay.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from the intensity of the wells containing this compound.

    • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

Mitigation Strategies:

  • Wavelength Selection: If possible, choose a fluorophore for your assay that has excitation and emission wavelengths that are spectrally distinct from the autofluorescence of this compound.

  • Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from control wells containing only this compound (at the corresponding concentration) from your experimental wells.

  • Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, while the signal from lanthanide-based TRF probes has a much longer decay time, allowing for temporal separation of the signals.

Issue 2: Unusually Low Fluorescence Signal

This may be an indication that this compound is quenching the fluorescence of your assay's fluorophore or causing an inner filter effect.

Experimental Protocol: Assessing this compound-Induced Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Methodology:

  • Preparation:

    • Prepare three sets of wells in a black, opaque microplate:

      • Set A (Fluorophore Only): Assay buffer + your fluorescent probe/reagent.

      • Set B (Fluorophore + this compound): Assay buffer + your fluorescent probe/reagent + this compound at the desired concentration.

      • Set C (Blank): Assay buffer only.

  • Measurement:

    • Read the fluorescence of all wells using the same instrument settings as your main assay.

  • Data Analysis:

    • Subtract the blank signal (Set C) from both Set A and Set B.

    • If the signal in Set B is significantly lower than in Set A, this compound is likely quenching the fluorescence.

Mitigation Strategies:

  • Reduce Compound Concentration: If experimentally feasible, lower the concentration of this compound.

  • Optimize Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, but this must be balanced with potential impacts on the assay's biological system.

  • Use a Different Fluorophore: Some fluorophores are more susceptible to quenching than others. Testing alternative fluorescent probes may identify one that is less affected by this compound.

  • Orthogonal Assay: To confirm your biological findings, consider using a non-fluorescence-based assay, such as a luminescence or absorbance-based assay, which would not be subject to fluorescence quenching.[2]

Data Presentation

As the specific spectral properties of this compound are not publicly available, researchers should characterize these properties empirically. The following tables provide a template for summarizing your findings.

Table 1: User-Determined Spectral Properties of this compound

PropertyWavelength (nm)Notes
Maximum Excitation (λex) User-determined
Maximum Emission (λem) User-determined
Quantum Yield (Φ) User-determinedRelative to a known standard (e.g., quinine (B1679958) sulfate)

Table 2: Summary of this compound Interference in a Specific Assay

Assay TypeFluorophore UsedThis compound Conc. (µM)Observed InterferenceMitigation Strategy Employed
e.g., Bacterial Viabilitye.g., Propidium IodideUser-determinede.g., Autofluorescencee.g., Background Subtraction
e.g., Enzyme Activitye.g., Fluorescein-based substrateUser-determinede.g., Quenchinge.g., Switched to a luminescent assay

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow for identifying and addressing potential interference from this compound.

Interference_Troubleshooting_Workflow Workflow for Identifying and Mitigating this compound Interference start Start: Unexpected Assay Results with this compound check_autofluorescence Perform Autofluorescence Check (this compound + Buffer) start->check_autofluorescence autofluorescence_detected Is Concentration-Dependent Fluorescence Detected? check_autofluorescence->autofluorescence_detected check_quenching Perform Quenching Check (Fluorophore +/- this compound) autofluorescence_detected->check_quenching No mitigate_autofluorescence Mitigate Autofluorescence: - Background Subtraction - Change Fluorophore - Use TRF autofluorescence_detected->mitigate_autofluorescence Yes quenching_detected Is Fluorescence Signal Significantly Reduced? check_quenching->quenching_detected mitigate_quenching Mitigate Quenching: - Lower this compound Conc. - Change Fluorophore - Use Orthogonal Assay quenching_detected->mitigate_quenching Yes no_interference No Significant Interference Detected. Investigate other assay parameters. quenching_detected->no_interference No end End: Assay Optimized mitigate_autofluorescence->end mitigate_quenching->end no_interference->end

Caption: A logical workflow for identifying the source of assay interference.

Autofluorescence_Protocol_Workflow Experimental Workflow for Autofluorescence Assessment prep_samples Prepare Samples: 1. This compound serial dilutions in buffer 2. Buffer-only blank measure_fluorescence Measure Fluorescence (Use same settings as main assay) prep_samples->measure_fluorescence analyze_data Analyze Data: - Subtract blank from this compound wells - Plot Fluorescence vs. Concentration measure_fluorescence->analyze_data conclusion Conclusion: Concentration-dependent increase indicates autofluorescence. analyze_data->conclusion

Caption: Workflow for assessing this compound autofluorescence.

References

Technical Support Center: Troubleshooting Efflux Pump-Mediated Resistance to Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting efflux pump-mediated resistance to the novel fluoroketolide, solithromycin. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent MIC results are a common issue in antimicrobial susceptibility testing and can often be attributed to several factors:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while a dilute inoculum may result in artificially low values.[1]

  • Media Composition: Variations between batches of growth media, as well as the concentration of cations, can influence the activity of some antimicrobial agents.[1]

  • This compound Preparation and Storage: Degradation of the this compound stock solution due to improper storage (e.g., temperature, light exposure) or inaccuracies in serial dilutions can lead to variability.

  • Incubation Conditions: Strict adherence to the recommended incubation time and temperature is crucial. Deviations can affect bacterial growth rates and, consequently, the apparent MIC.[1]

Q2: I suspect efflux pump-mediated resistance to this compound in my bacterial isolate. How can I confirm this?

A2: The most common method to investigate the role of efflux pumps in antibiotic resistance is to perform MIC assays in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of an EPI suggests that the antibiotic is a substrate of an efflux pump. A fold reduction of ≥4 is generally considered significant.

Commonly used broad-spectrum EPIs include:

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.

  • Phenylalanine-arginine β-naphthylamide (PAβN): A competitive inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps.[2]

Q3: My quality control (QC) strain is showing this compound MIC values outside the acceptable range. What should I do?

A3: If the MIC for your QC strain is out of the acceptable range, the results for your experimental isolates in that assay are considered invalid. You should systematically troubleshoot the following:

  • Verify QC Strain Viability and Purity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively. Streak the QC strain on a non-selective agar (B569324) plate to confirm purity.

  • Check Reagent Integrity:

    • This compound: Prepare a fresh stock solution.

    • Growth Media: Use a new batch or lot of media.

  • Review Inoculum Preparation: Re-standardize your inoculum to ensure it matches the 0.5 McFarland standard.

  • Confirm Incubation Conditions: Verify the temperature and duration of incubation.

Q4: I have confirmed efflux pump activity. How do I identify the specific gene(s) responsible?

A4: To identify the specific efflux pump gene(s) involved in this compound resistance, you can use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes. The mef (macrolide efflux) genes, such as mef(A) and mef(E), are common culprits in macrolide resistance.[3][4]

You will need to:

  • Design primers for the target efflux pump genes and a housekeeping gene for normalization.

  • Extract RNA from your bacterial isolate grown in the presence and absence of a sub-inhibitory concentration of this compound.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR to quantify the relative expression of the efflux pump genes.

A significant increase in the expression of a particular efflux pump gene in the presence of this compound suggests its involvement in resistance.

Data Presentation

Table 1: Quality Control Ranges for this compound Susceptibility Testing
Quality Control StrainMethodMIC Range (µg/mL)Reference
Neisseria gonorrhoeae ATCC 49226Agar Dilution0.03 - 0.25[5][6][7]
Streptococcus pneumoniae ATCC 49619Broth Microdilution0.004 - 0.015[8]
Staphylococcus aureus ATCC 29213Broth Microdilution0.03 - 0.12[8]
Enterococcus faecalis ATCC 29212Broth Microdilution0.015 - 0.06[8]
Haemophilus influenzae ATCC 49247Broth Microdilution1 - 4[8]
Table 2: Example MICs of this compound against Macrolide-Resistant Streptococcus agalactiae
GenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Macrolide-Susceptible≤0.0080.015[3]
erm(B)0.030.06[3]
mef(A)0.030.125[3]
Table 3: Troubleshooting Inconsistent this compound MIC Results
ProblemPotential Cause(s)Recommended Solution(s)
MIC values are consistently too high.Inoculum density is too high; this compound has degraded.Verify McFarland standard and final dilution; Prepare fresh this compound stocks and dilutions.[1]
MIC values are consistently too low.Inoculum density is too low; Incubation time is too short.Verify McFarland standard; Ensure incubation for the full recommended time (e.g., 16-20 hours).[1]
High variability between replicates.Pipetting errors; Inhomogeneous inoculum suspension.Calibrate pipettes; Vortex inoculum thoroughly before use.
No growth in positive control wells.Non-viable inoculum; Improperly prepared medium; Incorrect incubation conditions.Use fresh colonies; Check media preparation protocol; Verify incubator temperature.[1]

Experimental Protocols

Protocol 1: this compound MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: a. Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1280 µg/mL. b. Store the stock solution in single-use aliquots at -80°C, protected from light.

  • Preparation of 96-Well Plate: a. Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well microtiter plate. b. Prepare an intermediate dilution of the this compound stock solution in CAMHB. c. Add 100 µL of this intermediate dilution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibitor (EPI) Assay
  • Plate Layout: Design a 96-well plate to include:

    • This compound alone (serial dilutions).

    • This compound + a fixed concentration of EPI (e.g., CCCP or PAβN).

    • EPI alone (to ensure it is not inhibitory at the tested concentration).

    • Growth control (inoculum without any antibiotic or inhibitor).

    • Sterility control (uninoculated broth).

  • Procedure: a. Prepare serial dilutions of this compound as described in Protocol 1. For the "this compound + EPI" wells, prepare the dilutions in CAMHB containing the fixed concentration of the EPI. b. Inoculate the wells with the standardized bacterial suspension. c. Incubate under the same conditions as the standard MIC assay.

  • Data Analysis: a. Record the MIC of this compound alone (MIC_this compound). b. Record the MIC of this compound in the presence of the EPI (MIC_combination). c. Calculate the Fold Reduction in MIC: Fold Reduction = MIC_this compound / MIC_combination. A fold reduction of ≥4 is generally considered significant.

Protocol 3: qRT-PCR for Efflux Pump Gene Expression
  • RNA Extraction and cDNA Synthesis: a. Culture the bacterial isolate with and without a sub-inhibitory concentration of this compound. b. Extract total RNA from both cultures using a commercial kit. c. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: a. Design primers for your target efflux pump genes (e.g., mef(A), mef(E)) and a housekeeping gene (e.g., 16S rRNA) for normalization.

  • qPCR Assay: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, primers, and cDNA. b. Run the qPCR assay using a standard thermal cycling protocol.

  • Data Analysis: a. Calculate the relative quantification of the target genes using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizations

Troubleshooting_MIC start Inconsistent this compound MIC qc_check Are QC strain MICs in range? start->qc_check valid_results Results are valid qc_check->valid_results Yes invalid_results Results are invalid. Re-test. qc_check->invalid_results No inoculum Verify inoculum preparation (0.5 McFarland) media Check media quality (new lot) inoculum->media antibiotic Prepare fresh this compound stock media->antibiotic incubation Confirm incubation conditions (time and temperature) antibiotic->incubation invalid_results->inoculum Efflux_Pump_Investigation start Suspected Efflux-Mediated Resistance to this compound mic_epi Perform MIC assay with and without Efflux Pump Inhibitor (EPI) start->mic_epi mic_reduction Significant (>=4-fold) MIC reduction with EPI? mic_epi->mic_reduction efflux_confirmed Efflux mechanism confirmed mic_reduction->efflux_confirmed Yes no_efflux Efflux not the primary mechanism. Investigate other resistance mechanisms (e.g., target site modification). mic_reduction->no_efflux No qrt_pcr Perform qRT-PCR for known efflux pump genes (e.g., mefA/E) efflux_confirmed->qrt_pcr gene_overexpression Identify overexpressed gene(s) qrt_pcr->gene_overexpression

References

Technical Support Center: Strategies to Reduce Variability in Solithromycin Research Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in their Solithromycin research data. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. In Vitro Susceptibility Testing (MIC Assays)

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A1: The recommended standard protocol for determining the MIC of this compound is the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). This method involves preparing two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A standardized inoculum of the test organism (equivalent to a 0.5 McFarland standard) is then added to each well. The plate is incubated at 35 ± 2°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2]

Q2: Which quality control (QC) strains should I use for this compound MIC testing?

A2: For this compound MIC testing, it is crucial to include appropriate QC strains to ensure the accuracy and reproducibility of the results. Recommended QC strains include Streptococcus pneumoniae ATCC 49619 and Haemophilus influenzae ATCC 49247. For studies involving Neisseria gonorrhoeae, N. gonorrhoeae ATCC 49226 is the recommended QC strain.[3] The observed MIC values for these QC strains should fall within the established acceptable ranges.

Q3: What are the common causes of variability in this compound MIC results?

A3: Variability in this compound MIC results can arise from several factors, including:

  • Inoculum Preparation: Inconsistent inoculum density can significantly impact MIC values. It is critical to standardize the inoculum to a 0.5 McFarland standard.[4]

  • Media Composition: Variations in the cation concentration (Ca²⁺, Mg²⁺) and pH of the Mueller-Hinton broth can affect the activity of this compound.[2] Using cation-adjusted Mueller-Hinton broth from a reputable supplier is recommended.

  • Incubation Time and Temperature: Deviation from the recommended incubation time (16-20 hours) and temperature (35 ± 2°C) can lead to inconsistent results.[2][4]

  • This compound Stability: this compound may degrade in aqueous solutions over time. It is advisable to prepare fresh stock solutions and dilutions for each experiment.[4]

  • Pipetting Errors: Inaccurate serial dilutions due to pipetting errors are a common source of variability.[2]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates Inhomogeneous mixing of the antimicrobial substance in the wells.[5] Contamination of the inoculum or microplate.[2] Inaccurate pipetting during serial dilutions.[2]Ensure thorough mixing of the this compound solution in each well before adding the inoculum. Use aseptic techniques to prevent contamination and consider re-isolating the test organism to ensure a pure culture.[2] Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.
MIC values are consistently higher than expected Degradation of this compound stock solution.[4] Incorrect inoculum density (too high). Prolonged incubation time leading to drug degradation.[4]Prepare fresh this compound stock solutions for each experiment and avoid repeated freeze-thaw cycles.[4] Carefully standardize the inoculum to a 0.5 McFarland standard. Adhere strictly to the recommended incubation time of 16-20 hours.[4]
MIC values are consistently lower than expected Incorrect inoculum density (too low). Errors in preparing the this compound stock solution or serial dilutions.Re-standardize the inoculum preparation procedure. Double-check all calculations and measurements for the preparation of the drug solutions.
Growth in the positive control well is weak or absent The inoculum was not viable or was prepared at too low a density. The growth medium is of poor quality.Use a fresh culture to prepare the inoculum and verify its viability. Test a new batch of Mueller-Hinton broth.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations. The final volume in each well should be 50 µL.

  • Prepare Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB so that after adding 50 µL to each well, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum without this compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[2]

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

II. In Vivo Animal Models (Murine Pneumonia Model)

Frequently Asked Questions (FAQs)

Q1: What is a commonly used animal model for studying the efficacy of this compound against community-acquired bacterial pneumonia (CABP)?

A1: A frequently used and relevant animal model is the neutropenic murine lung infection model.[6][7] In this model, mice are rendered neutropenic to mimic an immunocompromised state, making them more susceptible to bacterial pneumonia. The mice are then infected intranasally with a standardized inoculum of a relevant pathogen, such as Streptococcus pneumoniae.[6][7]

Q2: What are the key sources of variability in murine pneumonia models?

A2: Variability in murine pneumonia models can be significant and can stem from several factors:

  • Animal-related factors: The age, sex, and genetic background of the mice can influence the course of infection and response to treatment.[8]

  • Immunosuppression regimen: The method and timing of inducing neutropenia can affect the severity of the infection.

  • Infection route and inoculum dose: The method of bacterial instillation (e.g., intranasal, intratracheal) and the precise number of colony-forming units (CFUs) in the inoculum are critical variables.[3][8]

  • Sample processing: Variations in how lung tissue is homogenized and plated for bacterial enumeration can introduce variability.[8]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
High variability in bacterial lung burden between animals in the same group Inconsistent delivery of the bacterial inoculum.[3] Variation in the immune status of the animals.[8] Natural variation in the host response to infection.Standardize the inoculation procedure to ensure consistent delivery to the lungs.[3] Ensure a consistent and effective immunosuppression protocol.[8] Increase the number of animals per group to account for biological variability.
Inconsistent or low levels of infection The bacterial inoculum was not virulent or was at too low a concentration. The mice were not sufficiently immunocompromised.Use a fresh, virulent strain of bacteria and accurately quantify the inoculum before infection. Verify the effectiveness of the immunosuppression regimen (e.g., by checking neutrophil counts).
Unexpected mortality in control or treatment groups The infection was too severe, or the treatment was toxic at the administered dose. Contamination of the inoculum with other pathogens.Perform a dose-ranging study to determine the optimal infectious dose and a maximum tolerated dose for the treatment. Ensure the purity of the bacterial culture used for inoculation.
Detailed Experimental Protocol: Neutropenic Murine Pneumonia Model
  • Animal Selection: Use a consistent strain, age, and sex of mice (e.g., female CD-1 mice, 6-8 weeks old).

  • Immunosuppression: Induce neutropenia by intraperitoneal injection of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Bacterial Inoculum Preparation: Culture the desired strain of Streptococcus pneumoniae to mid-log phase. Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁸ CFU/mL.[6]

  • Infection: Lightly anesthetize the mice and instill 50 µL of the bacterial suspension intranasally.[6]

  • Treatment: Begin treatment with this compound at a predetermined time post-infection (e.g., 2 hours). Administer the drug via oral gavage or another appropriate route.

  • Outcome Assessment: At a specified time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates to determine the bacterial burden (CFU/lung).

III. Drug-Drug Interaction and Stability Studies

Frequently Asked Questions (FAQs)

Q1: this compound is known to be a substrate and inhibitor of CYP3A4 and P-glycoprotein (P-gp). How can I assess potential drug-drug interactions?

A1: To assess drug-drug interactions involving CYP3A4 and P-gp, you can perform in vitro studies using human liver microsomes or recombinant CYP enzymes for metabolism studies, and cell-based transporter assays (e.g., using Caco-2 cells) for P-gp interactions. For in vivo studies, a common approach is to co-administer this compound with a known CYP3A4/P-gp substrate (e.g., midazolam, digoxin) and monitor the pharmacokinetic profiles of both drugs.[9][10]

Q2: How can I ensure the stability of this compound in my experimental solutions?

A2: To ensure the stability of this compound, it is important to develop and validate a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method. This method should be able to separate the intact drug from its potential degradation products.[11] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to demonstrate the method's specificity.[12]

Troubleshooting Guide: HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Variable retention times Poor temperature control.[4] Incorrect mobile phase composition.[4] Air bubbles in the system.[4]Use a column oven to maintain a stable temperature.[4] Prepare fresh mobile phase and ensure proper mixing.[4] Degas the mobile phase and purge the system.[4]
Ghost peaks or baseline drift Contaminated mobile phase or detector flow cell.[4][13] Poor column equilibration.[4]Use high-purity solvents and filter the mobile phase. Flush the flow cell.[4][13] Increase the column equilibration time.[4]
Split peaks Column void or contamination. Sample solvent incompatible with the mobile phase.Replace the column or guard column. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.

IV. Quantitative Data Summary

Table 1: In Vitro Activity of this compound against Key Respiratory Pathogens
OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae17130.0080.12
Haemophilus influenzae-12
Moraxella catarrhalis3130.060.12
Staphylococcus aureus (MSSA)-0.060.06
Staphylococcus aureus (MRSA)-0.06>32
Beta-hemolytic streptococci757≤0.030.06
Data compiled from multiple surveillance studies.[14][15]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
DoseCmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)t₁/₂ (h)
50 mg (single dose)0.02231.5ND3.16
400 mg (single dose)0.63.57.1285.14
1200 mg (single dose)1.9646.026.9576.87
400 mg (multiple dose, Day 7)0.684.07.856.8
Data from a Phase 1 study in healthy adult subjects. Cmax, AUC, and t₁/₂ are expressed as means. Tmax is expressed as the median.

V. Experimental Workflows and Signaling Pathways

Diagram 1: Workflow for In Vitro Susceptibility Testing (MIC Assay)

MIC_Workflow prep_drug Prepare this compound Stock Solution prep_plate Perform Serial Dilutions in 96-well Plate prep_drug->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Diagram 2: this compound's Mechanism of Action - Inhibition of Bacterial Protein Synthesis

Solithromycin_MOA This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Enters bacterial cell Binding Binds to 23S rRNA Ribosome->Binding Inhibition Inhibition Binding->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth and Replication Inhibition->Bacterial_Growth Prevents Stasis Bacteriostatic/ Bactericidal Effect Bacterial_Growth->Stasis

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Diagram 3: Troubleshooting Logic for Inconsistent MIC Results

MIC_Troubleshooting start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media Quality and Cation Content check_inoculum->check_media If inoculum is correct check_drug Prepare Fresh This compound Solution check_media->check_drug If media is appropriate check_technique Review Pipetting and Dilution Technique check_drug->check_technique If drug is fresh consistent Consistent Results check_technique->consistent If technique is sound

Caption: A logical workflow for troubleshooting sources of variability in MIC assays.

References

Validation & Comparative

A Comparative Analysis of Solithromycin and Azithromycin Efficacy Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of solithromycin, a novel fluoroketolide, and azithromycin (B1666446), a widely used macrolide, against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. This analysis is based on a comprehensive review of available in vitro and in vivo experimental data.

Executive Summary

This compound demonstrates superior in vitro and in vivo activity against Streptococcus pneumoniae, including strains resistant to azithromycin and other macrolides.[1] This enhanced efficacy is attributed to its unique chemical structure, which allows for three distinct binding interactions with the bacterial ribosome, in contrast to the single binding site of older macrolides like azithromycin.[2] Experimental data consistently show lower minimum inhibitory concentrations (MICs) for this compound against a broad range of S. pneumoniae isolates. Furthermore, in vivo studies in murine models of pneumococcal pneumonia indicate a greater potential for bacterial clearance and improved survival rates with this compound treatment.

Mechanism of Action

Both this compound and azithromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, their specific interactions at the molecular level differ significantly, which accounts for their varied efficacy, particularly against resistant strains.

Azithromycin , a macrolide antibiotic, binds to a single site on the 23S rRNA of the 50S ribosomal subunit, leading to the blockage of the polypeptide exit tunnel.[2] This interference halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.

This compound , a fluoroketolide, also binds to the 23S rRNA within the 50S subunit. However, its structure allows for three points of contact with the ribosome.[2] This multi-site binding strengthens its affinity for the ribosomal target and enables it to overcome common macrolide resistance mechanisms, such as those mediated by erm (erythromycin ribosome methylation) genes.

cluster_Azithromycin Azithromycin Mechanism cluster_this compound This compound Mechanism Azi Azithromycin Azi_Ribosome Binds to single site on 50S ribosomal subunit Azi->Azi_Ribosome Enters bacterium Azi_Inhibit Inhibits protein synthesis Azi_Ribosome->Azi_Inhibit Soli This compound Soli_Ribosome Binds to three sites on 50S ribosomal subunit Soli->Soli_Ribosome Enters bacterium Soli_Inhibit Potently inhibits protein synthesis Soli_Ribosome->Soli_Inhibit Soli_Resist Overcomes macrolide resistance mechanisms Soli_Ribosome->Soli_Resist

Figure 1: Comparative Mechanism of Action

In Vitro Efficacy

The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Comparative MIC Data

The following tables summarize the MIC50 and MIC90 values for this compound and azithromycin against Streptococcus pneumoniae, including macrolide-resistant strains.

Table 1: In Vitro Activity Against S. pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.06>32
Azithromycin0.06>32

Data sourced from a 2016 global SENTRY surveillance program.[3]

Table 2: In Vitro Activity Against Azithromycin-Resistant S. pneumoniae

Resistance MechanismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
erm(B)This compound0.030.25
Telithromycin0.030.25
erm(B) & mef(E)This compound0.250.5
Telithromycin0.51
mef(E)This compound0.060.25
Telithromycin0.250.5

Data from a study on azithromycin-resistant S. pneumoniae with characterized resistance mechanisms.[4]

In Vivo Efficacy

In vivo studies in animal models are essential for evaluating the therapeutic potential of an antibiotic in a living organism. Murine models of pneumococcal pneumonia are widely used for this purpose, with endpoints such as survival rates and bacterial clearance from the lungs.

Murine Pneumonia Model Data

While direct head-to-head comparative studies with identical methodologies are limited, the available data consistently suggest the superiority of this compound.

One study in a murine lethal pneumonia model with a macrolide-resistant strain of S. pneumoniae reported a 50% protective dose (PD50) for azithromycin of >50 mg/kg.[5] In contrast, a separate study in a murine pneumonia mixed-infection model demonstrated that this compound at a dose of 20 mg/kg resulted in a significant reduction in S. pneumoniae bacterial counts in the lungs (-2.87 ± 1.33 log10 CFU/mL).[6]

Another study in a murine lung infection model evaluated the efficacy of azithromycin against susceptible and resistant S. pneumoniae. For susceptible strains, azithromycin at 40 mg/kg once daily resulted in improved survival in four out of five infected mouse groups.[7] However, against strains with low-level resistance, the same dose only improved survival in one of nine groups.[7]

Table 3: Summary of In Vivo Efficacy Data

AntibioticAnimal ModelS. pneumoniae StrainKey FindingsReference
AzithromycinMurine Lethal PneumoniaMacrolide-ResistantPD50 >50 mg/kg[5]
This compoundMurine Pneumonia Mixed-InfectionMacrolide-Resistant-2.87 ± 1.33 log10 CFU/mL reduction in lung bacteria at 20 mg/kg[6]
AzithromycinMurine Lung InfectionSusceptible & Low-Level ResistantImproved survival in 4/5 susceptible groups; 1/9 low-level resistant groups at 40 mg/kg[7]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The determination of MIC values is typically performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: S. pneumoniae isolates are grown on an appropriate agar (B569324) medium, and colonies are used to prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: Serial twofold dilutions of this compound and azithromycin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of a microtiter plate containing the antibiotic dilutions, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate_plates Inoculate microtiter plates with bacteria and antibiotics prep_inoculum->inoculate_plates prep_antibiotics Prepare serial dilutions of antibiotics prep_antibiotics->inoculate_plates incubate Incubate plates inoculate_plates->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Figure 2: Broth Microdilution Workflow

In Vivo Efficacy Testing: Murine Pneumonia Model
  • Animal Model: Specific pathogen-free mice (e.g., Swiss or C57BL/6j) are used.[8]

  • Infection: Mice are anesthetized and infected via intranasal or intratracheal inoculation with a standardized dose of a virulent S. pneumoniae strain (e.g., 105 CFU).[8]

  • Treatment: At a specified time post-infection (e.g., 48 hours), mice are treated with this compound or azithromycin via oral gavage or subcutaneous injection at various dose levels.[8] A control group receives a placebo.

  • Monitoring: Mice are monitored for a defined period (e.g., 10 days) for survival.[7]

  • Bacterial Clearance (optional): At specific time points, subgroups of mice are euthanized, and their lungs and blood are collected to determine the number of viable bacteria (CFU).[8]

start Start infect_mice Induce pneumonia in mice with S. pneumoniae start->infect_mice group_mice Divide mice into treatment and control groups infect_mice->group_mice administer_treatment Administer this compound, Azithromycin, or placebo group_mice->administer_treatment monitor_survival Monitor survival rates over a defined period administer_treatment->monitor_survival bacterial_clearance Determine bacterial load in lungs and blood (optional) administer_treatment->bacterial_clearance analyze_data Analyze and compare efficacy data monitor_survival->analyze_data bacterial_clearance->analyze_data end End analyze_data->end

Figure 3: Murine Pneumonia Model Workflow

Conclusion

References

A Head-to-Head In Vitro Comparison of Solithromycin and Telithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this report provides a comprehensive in vitro comparison of the ketolide antibiotics solithromycin and telithromycin (B1682012). It delves into their antibacterial activity against key respiratory pathogens, details the experimental methodologies for assessing their potency, and illustrates their mechanisms of action.

This compound, a novel fluoroketolide, and its predecessor, telithromycin, represent a critical class of antibiotics developed to combat macrolide-resistant bacteria. Both agents function by inhibiting bacterial protein synthesis through interaction with the 50S ribosomal subunit. However, structural modifications in this compound, notably a fluorine atom at the C-2 position, are suggested to enhance its binding affinity and efficacy against certain resistant strains.[1][2][3][4] This guide presents a side-by-side analysis of their in vitro performance, offering valuable data for microbiological research and the development of new antibacterial therapies.

In Vitro Antibacterial Activity: A Quantitative Analysis

The in vitro potency of this compound and telithromycin is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for both compounds against major community-acquired respiratory pathogens.

Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference
This compound0.060.25[5]
Telithromycin0.030.25[6][7]

Note: Data for this compound is against macrolide-resistant isolates. Telithromycin data is against a mix of erythromycin-sensitive and -resistant isolates.

Table 2: Comparative In Vitro Activity against Haemophilus influenzae
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference
This compound12[8]
Telithromycin1-22-4[9][10]
Table 3: Comparative In Vitro Activity against Staphylococcus aureus
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference
This compound0.06-0.120.25[8][11]
Telithromycin0.060.25[9]

Note: Data includes both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and telithromycin exert their antibacterial effect by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[12][13][14][15] Telithromycin is known to interact with domains II and V of the 23S rRNA.[12][13][14][15] this compound shares these binding sites but possesses an additional interaction point due to its C-2 fluorine, which is thought to contribute to its potent activity, even against some telithromycin-resistant strains.[1][2][16] This enhanced binding is a key differentiator between the two ketolides.

cluster_ribosome Bacterial 50S Ribosome 23S_rRNA 23S rRNA Domain_V Domain V 23S_rRNA->Domain_V Domain_II Domain II 23S_rRNA->Domain_II Additional_Site Additional Binding Site (C-2 fluorine interaction) 23S_rRNA->Additional_Site Protein_Synthesis_Inhibition Protein Synthesis Inhibition Domain_V->Protein_Synthesis_Inhibition Domain_II->Protein_Synthesis_Inhibition Additional_Site->Protein_Synthesis_Inhibition Telithromycin Telithromycin Telithromycin->Domain_V Telithromycin->Domain_II This compound This compound This compound->Domain_V This compound->Domain_II This compound->Additional_Site

Mechanism of Action Comparison

Experimental Protocols: Determining Minimum Inhibitory Concentration

The in vitro activity data presented in this guide is primarily derived from studies employing the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method (CLSI M07-A8)
  • Preparation of Antimicrobial Solutions:

    • Stock solutions of this compound and telithromycin are prepared in a suitable solvent as recommended by the manufacturer.

    • Serial two-fold dilutions of the stock solutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation:

    • A standardized inoculum of the test organism is prepared from a fresh culture.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Microdilution Plate Setup:

    • Sterile 96-well microtiter plates are used.

    • Each well receives a specific volume of the prepared antimicrobial dilution.

    • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included on each plate.

  • Inoculation and Incubation:

    • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1]

A Prepare serial dilutions of This compound and Telithromycin C Inoculate microtiter plate wells containing antibiotic dilutions A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Broth Microdilution Workflow

Conclusion

The in vitro data indicates that both this compound and telithromycin exhibit potent activity against key respiratory pathogens. This compound demonstrates comparable and, in some instances, superior activity to telithromycin, particularly against certain resistant phenotypes of Streptococcus pneumoniae. This enhanced activity is likely attributable to its additional binding site on the bacterial ribosome. The standardized broth microdilution method provides a reliable framework for the continued evaluation of these and other novel antimicrobial agents. This comparative guide serves as a valuable resource for the scientific community engaged in the critical work of antibiotic research and development.

References

Validating Solithromycin's activity against macrolide-resistant clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of solithromycin's in vitro activity demonstrates its significant potential in overcoming common macrolide resistance mechanisms, offering a promising alternative for treating respiratory tract infections caused by drug-resistant bacteria.

This compound, a fourth-generation macrolide and the first fluoroketolide, has shown potent in vitro activity against a wide array of respiratory pathogens, including strains resistant to conventional macrolides like azithromycin (B1666446) and clarithromycin.[1][2][3] Its unique chemical structure allows for enhanced binding to the bacterial ribosome, enabling it to effectively inhibit protein synthesis in bacteria that have developed resistance to older macrolide antibiotics.[1][4][5] This guide provides a comparative overview of this compound's efficacy against key macrolide-resistant clinical isolates, details the experimental protocols for its validation, and illustrates the underlying molecular mechanisms.

Comparative In Vitro Activity of this compound

The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: this compound vs. Comparator Macrolides Against Macrolide-Resistant Streptococcus pneumoniae
AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
This compound 0.06 0.25
Erythromycin16>16

Data sourced from a 2012 U.S. study of 272 macrolide-resistant S. pneumoniae isolates.[6][7][8]

Table 2: this compound Activity Against Macrolide-Resistant Staphylococcus aureus
Resistance PhenotypeThis compound MIC50 (mg/L)This compound MIC90 (mg/L)
erm-positive (iMLSB)0.25>16
erm-positive (cMLSB)4>16
erm-negative0.1250.25

iMLSB: inducible macrolide-lincosamide-streptogramin B resistance; cMLSB: constitutive macrolide-lincosamide-streptogramin B resistance.[9]

Table 3: this compound vs. Other Macrolides Against Haemophilus influenzae
AntibioticIC50 (μg/mL) for 50S subunit synthesis inhibition
This compound 0.23
Cethromycin1.25
Telithromycin (B1682012)1.25

IC50 represents the concentration required to inhibit 50% of the 50S ribosomal subunit formation.[1]

Mechanisms of Action and Resistance

This compound's efficacy against macrolide-resistant bacteria stems from its unique interaction with the bacterial ribosome and its ability to circumvent common resistance mechanisms.

This compound's Enhanced Ribosomal Binding

Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] However, it possesses three distinct binding sites, compared to the two sites of earlier ketolides like telithromycin.[5] This tripartite interaction, which includes a fluorine atom at the C-2 position, results in tighter binding to the 23S rRNA, making it a more potent inhibitor of protein synthesis.[1][5] This enhanced binding also contributes to its bactericidal (bacteria-killing) activity, in contrast to the primarily bacteriostatic (growth-inhibiting) nature of older macrolides.[2][10]

This compound's Mechanism of Action This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Enters bacterium binding Binds to 3 sites on 23S rRNA ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition death Bacterial Cell Death inhibition->death

Caption: this compound's mechanism of action.

Overcoming Macrolide Resistance

The two primary mechanisms of macrolide resistance in bacteria are target site modification and drug efflux.[9][11][12]

  • erm-mediated Ribosomal Methylation: The erm (erythromycin ribosome methylation) genes encode for methyltransferase enzymes that add methyl groups to the 23S rRNA.[9][12] This modification alters the macrolide binding site, reducing drug affinity. This compound's multiple binding sites and structural modifications, including the lack of a cladinose (B132029) sugar, allow it to maintain activity against many strains with erm-mediated resistance.[5][10]

  • mef-mediated Efflux: The mef (macrolide efflux) genes encode for an efflux pump that actively removes macrolides from the bacterial cell.[12] this compound's increased ribosomal binding affinity makes it less susceptible to being removed by these efflux pumps compared to other macrolides.[5]

Macrolide Resistance Mechanisms cluster_erm erm-mediated Resistance cluster_mef mef-mediated Resistance erm_gene erm gene methyltransferase Methyltransferase enzyme erm_gene->methyltransferase ribosome_mod Methylation of 23S rRNA methyltransferase->ribosome_mod reduced_binding Reduced Macrolide Binding ribosome_mod->reduced_binding mef_gene mef gene efflux_pump Efflux Pump Protein mef_gene->efflux_pump drug_expulsion Macrolide Expulsion efflux_pump->drug_expulsion

Caption: Common macrolide resistance pathways.

Experimental Protocols

The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods outlined by the Clinical and Laboratory Standards Institute (CLSI), primarily the broth microdilution method.

Broth Microdilution Method for MIC Determination (CLSI M07-A10)

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

1. Preparation of Antimicrobial Stock Solution:

  • This compound powder is accurately weighed and dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
  • The stock solution is then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • Several morphologically similar colonies of the clinical isolate are selected from an overnight agar (B569324) plate culture.
  • The colonies are suspended in a sterile saline solution or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • This standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Microtiter Plate Inoculation:

  • Aliquots of the prepared antibiotic dilutions are dispensed into the wells of a 96-well microtiter plate.
  • Each well is then inoculated with the standardized bacterial suspension.
  • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO2.

5. MIC Determination:

  • Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_antibiotic [label="Prepare this compound\nSerial Dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate Microtiter Plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at 35°C for 16-20h", fillcolor="#F1F3F4", fontcolor="#202124"]; read_mic [label="Read MIC\n(Lowest concentration with no growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_antibiotic; start -> prep_inoculum; prep_antibiotic -> inoculate; prep_inoculum -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end; }

Caption: Experimental workflow for MIC determination.

Conclusion

The data presented in this guide highlight this compound's potent in vitro activity against clinically important macrolide-resistant bacteria. Its enhanced ribosomal binding and ability to overcome common resistance mechanisms make it a valuable agent in the fight against antimicrobial resistance. The standardized methodologies for its evaluation ensure reproducible and comparable results, which are crucial for its clinical development and potential future use in treating community-acquired bacterial pneumonia and other infections.[2][10][13] Further clinical trials are necessary to fully establish its safety and efficacy in patient populations.[2]

References

A Comparative Guide to Solithromycin and Other Ketolides: Unraveling Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Ketolides, a subclass of macrolide antibiotics, have been developed to overcome common macrolide resistance mechanisms. This guide provides a detailed comparison of the in vitro activity, mechanisms of action, and cross-resistance profiles of solithromycin, a fluoroketolide, against other notable ketolides, telithromycin (B1682012) and cethromycin (B1668416).

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of this compound, telithromycin, and cethromycin has been evaluated against key respiratory pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a comparative overview of their activity against Streptococcus pneumoniae and Haemophilus influenzae.

Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae

AntibioticAll Isolates MIC₅₀ (µg/mL)All Isolates MIC₉₀ (µg/mL)Macrolide-Resistant MIC₅₀ (µg/mL)Macrolide-Resistant MIC₉₀ (µg/mL)Source(s)
This compound 0.060.250.060.25[1]
Telithromycin ≤0.015 - 0.030.250.030.25[1][2][3]
Cethromycin 0.0080.060.0150.12[2][3]

Table 2: Comparative In Vitro Activity against Haemophilus influenzae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
This compound 22[1]
Telithromycin 24[1]
Cethromycin Data not available in the searched literatureData not available in the searched literature

Note: Data is compiled from multiple studies and direct head-to-head comparisons of all three drugs in a single study were not available in the searched literature. MIC values can vary slightly based on the specific isolates and testing conditions.

Experimental Protocols: Determining In Vitro Susceptibility

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI Broth Microdilution Method

This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions (e.g., temperature, CO₂ concentration) for a defined period. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. For fastidious organisms like Streptococcus pneumoniae, the medium is typically supplemented with lysed horse blood. Quality control strains with known MICs are included in each run to ensure the accuracy and reproducibility of the results.

MIC_Workflow Experimental Workflow for MIC Determination prep Prepare serial twofold dilutions of antibiotics in microtiter plates inoculate Inoculate microtiter plates with bacterial suspension prep->inoculate inoculum Prepare standardized bacterial inoculum inoculum->inoculate incubate Incubate plates under appropriate conditions (e.g., 35°C, 5% CO₂) inoculate->incubate read Read plates and determine the lowest concentration with no visible growth (MIC) incubate->read qc Include Quality Control strains with known MICs qc->read Ketolide_Mechanism Ketolide Mechanism of Action and Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms ketolide Ketolide (this compound, Telithromycin, Cethromycin) ribosome 50S Ribosomal Subunit ketolide->ribosome Binds to Domains II & V (this compound also binds to a 3rd site) inhibition Inhibition efflux Antibiotic Efflux ketolide->efflux Pumped out protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition->protein_synthesis erm erm gene (Ribosomal Methylation) reduced_binding Reduced Binding Affinity erm->reduced_binding mef mef gene (Efflux Pump) mef->efflux reduced_binding->ribosome

References

A Comparative Analysis of Solithromycin and Ceftriaxone plus Azithromycin for the Treatment of Uncomplicated Gonorrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic-resistant Neisseria gonorrhoeae necessitates a continuous search for novel therapeutic agents. This guide provides a detailed, objective comparison of the fluoroketolide solithromycin against the standard dual therapy of ceftriaxone (B1232239) and azithromycin (B1666446) for the treatment of uncomplicated gonorrhea. The information presented is based on clinical trial data and in vitro susceptibility studies to support research and development efforts in this critical area.

Efficacy and Safety: Head-to-Head Clinical Trial Data

A pivotal phase 3, open-label, multicenter, non-inferiority trial, known as SOLITAIRE-U, directly compared the efficacy and safety of a single oral 1000 mg dose of this compound with a single intramuscular 500 mg dose of ceftriaxone plus a single oral 1000 mg dose of azithromycin for the treatment of uncomplicated genital gonorrhea.[1][2][3][4]

Key Findings:

  • This compound did not meet the pre-specified non-inferiority margin compared to the ceftriaxone plus azithromycin regimen.[1][5]

  • The microbiological eradication rate in the this compound group was 80% compared to 84% in the ceftriaxone plus azithromycin group in the microbiological intention-to-treat (mITT) population.[1][5]

  • Adverse events, primarily gastrointestinal, were more frequently reported in the this compound group.[1][5]

Table 1: Clinical Efficacy in the SOLITAIRE-U Trial
OutcomeThis compound (1000 mg)Ceftriaxone (500 mg) + Azithromycin (1000 mg)
Microbiological Eradication Rate (mITT) 80% (99/123)84% (109/129)
Difference (95% CI) -4.0% (-13.6 to 5.5)-

Source: The Lancet Infectious Diseases, 2019.[1]

Table 2: Common Adverse Events in the SOLITAIRE-U Trial
Adverse EventThis compound (n=130)Ceftriaxone + Azithromycin (n=131)
Any Adverse Event 53% (69)34% (45)
Diarrhea 24% (31)15% (20)
Nausea 21% (27)11% (15)

Source: The Lancet Infectious Diseases, 2019.[1]

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) data provide a quantitative measure of an antibiotic's in vitro activity against a microorganism. Below is a summary of MIC50 and MIC90 values for this compound, ceftriaxone, and azithromycin against clinical isolates of Neisseria gonorrhoeae.

Table 3: In Vitro Activity against Neisseria gonorrhoeae
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound 0.06 - 0.1250.12 - 0.25
Ceftriaxone 0.016 - 0.030.064 - 0.12
Azithromycin 0.25 - 0.50.5 - 1.0

Note: MIC values can vary between studies and geographic locations. Sources: Antimicrobial Agents and Chemotherapy, 2014; Annals of Laboratory Medicine, 2021; Journal of Antimicrobial Chemotherapy, 2014.[6][7][8][9]

Experimental Protocols

SOLITAIRE-U Clinical Trial Methodology

The SOLITAIRE-U trial was a phase 3, randomized, open-label, non-inferiority study conducted at two sites in Australia and one in the USA.[1][2]

  • Participants: Patients aged 15 years or older with uncomplicated, untreated genital gonorrhea.

  • Intervention: Participants were randomly assigned in a 1:1 ratio to receive either a single oral dose of 1000 mg this compound or a single intramuscular dose of 500 mg ceftriaxone plus a single oral dose of 1000 mg azithromycin.[1][2]

  • Primary Outcome: The primary endpoint was the proportion of patients with microbiological eradication of genital N. gonorrhoeae at the test-of-cure visit (day 7 ± 2), as determined by culture.[1][3] This was assessed in the microbiological intention-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug and had a positive genital culture for N. gonorrhoeae at baseline.[1][5]

  • Non-inferiority Margin: The pre-specified non-inferiority margin was -10%.[1]

Mechanism of Action Signaling Pathways

The antibacterial mechanisms of this compound, ceftriaxone, and azithromycin target different essential cellular processes in Neisseria gonorrhoeae.

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_followup Follow-up p1 Screening of Patients (Age ≥ 15 years with uncomplicated genital gonorrhea) p2 Informed Consent p1->p2 f1 Baseline Sample Collection (Genital Culture for N. gonorrhoeae) rand Random Assignment p2->rand t1 This compound (1000 mg oral, single dose) rand->t1 Group 1 t2 Ceftriaxone (500 mg IM, single dose) + Azithromycin (1000 mg oral, single dose) rand->t2 Group 2 f2 Test of Cure Visit (Day 7 ± 2) t1->f2 t2->f2 f3 Assessment of Microbiological Eradication (Primary Outcome) f2->f3 f4 Safety Assessment (Adverse Events) f2->f4

SOLITAIRE-U Clinical Trial Workflow

moa_ceftriaxone cluster_bacterium Neisseria gonorrhoeae cw Bacterial Cell Wall pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) pg Peptidoglycan Synthesis pbp->pg catalyzes lysis Cell Lysis & Death pbp->lysis leads to inhibition of pg->cw drug Ceftriaxone drug->pbp Inhibits

Mechanism of Action: Ceftriaxone

moa_azithromycin_this compound cluster_bacterium Neisseria gonorrhoeae ribosome 50S Ribosomal Subunit ps Protein Synthesis ribosome->ps essential for death Bacteriostatic/Bactericidal Effect ribosome->death leads to inhibition of growth Bacterial Growth & Replication ps->growth drug Azithromycin / this compound drug->ribosome Binds to

Mechanism of Action: Azithromycin & this compound

Conclusion

Based on the available clinical trial data, a single 1000 mg oral dose of this compound is not a suitable alternative to the standard dual therapy of intramuscular ceftriaxone and oral azithromycin for the treatment of uncomplicated genital gonorrhea, as it did not demonstrate non-inferiority and was associated with a higher incidence of adverse events.[1][5] However, in vitro studies indicate that this compound possesses potent activity against N. gonorrhoeae, with MIC values generally lower than those of azithromycin.[6] Further research, potentially exploring different dosing regimens or combination therapies, may be warranted to fully elucidate the potential role of this compound in the management of gonorrhea, particularly in the context of increasing resistance to current first-line agents.[1] The distinct mechanisms of action of cephalosporins and macrolides/fluoroketolides underscore the importance of continued investigation into new therapeutic strategies, including novel combinations and drug classes, to combat the evolving threat of multidrug-resistant gonorrhea.

References

Validating the Three-Point Binding Hypothesis of Solithromycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solithromycin, a fourth-generation macrolide and the first fluoroketolide, represents a significant advancement in the fight against antibacterial resistance, particularly in the context of community-acquired bacterial pneumonia (CABP). Its enhanced potency, especially against macrolide-resistant strains of Streptococcus pneumoniae, is attributed to a unique three-point binding mechanism to the bacterial ribosome. This guide provides a comprehensive comparison of this compound with other macrolides, supported by experimental data, and details the methodologies used to validate its distinct binding hypothesis.

The Three-Point Binding Hypothesis of this compound

Unlike traditional macrolides that primarily interact with domain V of the 23S rRNA, and the second-generation ketolide telithromycin (B1682012) which has two binding sites, this compound establishes a third point of contact. This tripartite interaction is crucial for its potent activity and ability to overcome common resistance mechanisms.[1]

The three key interactions are:

  • Domain V Interaction: Similar to all macrolides, the desosamine (B1220255) sugar of this compound interacts with the A2058/A2059 cleft in domain V of the 23S rRNA.[1]

  • Domain II Interaction: An extended alkyl-aryl side chain, a feature shared with telithromycin, forms an interaction with the base pair A752-U2609 in domain II.[1]

  • C-2 Fluorine Interaction: Unique to this compound, a fluorine atom at the C-2 position of the lactone ring provides an additional binding interaction with the ribosome, enhancing its binding affinity.[1]

This enhanced binding is thought to contribute to its superior activity against bacteria that have developed resistance to older macrolides through ribosomal methylation.

Comparative Performance of this compound

The enhanced binding of this compound to the bacterial ribosome translates to superior in vitro activity against key respiratory pathogens. Below is a comparative summary of its performance against other macrolides.

Table 1: Comparative Ribosomal Binding Affinities of Macrolides
AntibioticOrganismDissociation Constant (Kd) (nM)Reference
This compound S. pneumoniae5.1 ± 1.1[2]
Erythromycin (B1671065)S. pneumoniae4.9 ± 0.6[2]
ClarithromycinE. coli8[3]
Azithromycin (B1666446)E. coliN/A (two-step binding)[4][5][6]
TelithromycinE. coli8.33 (overall)[7]

Note: Data for clarithromycin, azithromycin, and telithromycin are from studies using E. coli ribosomes and may not be directly comparable to the S. pneumoniae data for this compound and erythromycin due to potential differences in experimental conditions and ribosome structure.

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Streptococcus pneumoniae
AntibioticMacrolide-Susceptible S. pneumoniaeMacrolide-Resistant S. pneumoniae
This compound 0.008 / 0.0150.06 / 0.25
Erythromycin0.03 / 0.06>16 / >16
Azithromycin0.06 / 0.12>8 / >8
Clarithromycin0.03 / 0.06>8 / >8
Telithromycin0.015 / 0.030.12 / 1

Data compiled from multiple surveillance studies.

Experimental Validation of the Three-Point Binding Hypothesis

The three-point binding hypothesis of this compound has been validated through a combination of high-resolution structural biology techniques, biochemical assays, and genetic studies.

Structural Elucidation: X-ray Crystallography and Cryo-Electron Microscopy

The most direct evidence for the three-point binding mechanism comes from structural studies of this compound in complex with the bacterial ribosome.

  • X-ray Crystallography: The crystal structure of the E. coli 70S ribosome in complex with this compound (PDB ID: 4WWW) and telithromycin (PDB ID: 4V7S) has provided detailed atomic-level insights into their binding sites. These structures visually confirm the interactions of the desosamine sugar, the alkyl-aryl side chain, and the unique C-2 fluorine of this compound with the 23S rRNA.

  • Cryo-Electron Microscopy (Cryo-EM): More recently, a cryo-EM structure of an L-linker this compound conjugate bound to the E. coli 50S ribosomal subunit (PDB ID: 8E3M) has been determined at a resolution of 2.25 Å, further corroborating the binding mode.

dot

experimental_workflow X-ray Crystallography/Cryo-EM Workflow for this compound-Ribosome Complex cluster_sample_prep Sample Preparation cluster_crystallography X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy cluster_analysis Data Analysis and Validation ribosome_purification Bacterial Ribosome Purification complex_formation Formation of this compound-Ribosome Complex ribosome_purification->complex_formation solithromycin_prep This compound Preparation solithromycin_prep->complex_formation crystallization Crystallization of the Complex complex_formation->crystallization grid_preparation Vitrification on EM Grid complex_formation->grid_preparation xray_diffraction X-ray Diffraction Data Collection crystallization->xray_diffraction structure_solution Structure Solution and Refinement xray_diffraction->structure_solution model_building Atomic Model Building and Refinement structure_solution->model_building data_collection Cryo-EM Data Collection (Movie Acquisition) grid_preparation->data_collection image_processing Image Processing and 3D Reconstruction data_collection->image_processing image_processing->model_building binding_site_analysis Analysis of this compound Binding Site model_building->binding_site_analysis validation Validation of the Three-Point Binding Hypothesis binding_site_analysis->validation

Caption: Workflow for structural validation of this compound's binding.

Experimental Protocols
  • Ribosome Purification: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus) using established protocols involving sucrose (B13894) gradient centrifugation.

  • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salt concentrations.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model. Refine the atomic model of the ribosome and build the this compound molecule into the electron density map.

Chemical footprinting can identify the specific nucleotides in the 23S rRNA that are protected by the binding of this compound.

  • Complex Formation: Incubate purified ribosomes with and without this compound.

  • Chemical Modification: Treat the complexes with chemical probes (e.g., dimethyl sulfate (B86663) - DMS) that modify accessible rRNA bases.

  • RNA Extraction and Primer Extension: Extract the 23S rRNA and perform a primer extension reaction using a radiolabeled primer that anneals downstream of the expected binding site.

  • Analysis: Analyze the primer extension products on a sequencing gel. Nucleotides protected by this compound will show reduced modification, resulting in the appearance of bands at those positions in the control lane but not in the this compound lane.

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footprinting_workflow Chemical Footprinting Workflow ribosomes Purified Ribosomes complex Ribosome-Solithromycin Complex ribosomes->complex control Ribosomes (Control) ribosomes->control This compound This compound This compound->complex modification Chemical Modification (e.g., DMS) complex->modification control->modification extraction rRNA Extraction modification->extraction primer_extension Primer Extension with Radiolabeled Primer extraction->primer_extension gel Sequencing Gel Electrophoresis primer_extension->gel analysis Autoradiography and Analysis gel->analysis

Caption: Workflow for chemical footprinting to identify binding sites.

Mutations introduced at the proposed binding sites can be used to confirm their importance for this compound's activity.

  • Mutant Construction: Introduce point mutations in the 23S rRNA gene at the nucleotides predicted to interact with this compound (e.g., A2058, A752, U2609) using site-directed mutagenesis kits.

  • Expression of Mutant Ribosomes: Express the mutant 23S rRNA in a bacterial strain where the endogenous rRNA genes have been deleted.

  • Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the strains expressing mutant ribosomes and compare it to the wild-type strain. A significant increase in the MIC for a mutant strain confirms the importance of the mutated nucleotide in this compound binding and activity.

dot

mutagenesis_logic Logic of Site-Directed Mutagenesis Studies hypothesis Hypothesized Binding Site (e.g., A752) mutagenesis Site-Directed Mutagenesis of 23S rRNA Gene (A752G) hypothesis->mutagenesis expression Expression of Mutant Ribosomes in Bacteria mutagenesis->expression mic_testing MIC Testing with this compound expression->mic_testing wild_type Wild-Type Strain (Low MIC) mic_testing->wild_type Comparison mutant Mutant Strain (High MIC) mic_testing->mutant Comparison conclusion Conclusion: A752 is critical for this compound binding mutant->conclusion

Caption: Logical flow of site-directed mutagenesis for binding site validation.

Conclusion

The three-point binding hypothesis of this compound is well-supported by a convergence of structural, biochemical, and genetic evidence. This unique binding mechanism, particularly the additional interaction provided by the C-2 fluorine, results in enhanced affinity for the bacterial ribosome and potent activity against a broad spectrum of respiratory pathogens, including those resistant to older macrolides. The experimental approaches outlined in this guide provide a robust framework for the continued investigation and validation of novel antibiotic-ribosome interactions, which is crucial for the development of next-generation antibacterial agents.

References

A Comparative Analysis of Solithromycin and Moxifloxacin for the Treatment of Community-Acquired Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Community-acquired bacterial pneumonia (CABP) remains a significant cause of morbidity and mortality worldwide. The evolving landscape of antimicrobial resistance necessitates the continued development and evaluation of new therapeutic agents. This guide provides a detailed comparative study of solithromycin, a novel fluoroketolide, and moxifloxacin (B1663623), an established fluoroquinolone, for the treatment of CABP. The following sections present a comprehensive analysis of their clinical efficacy, safety profiles, in-vitro activity, mechanisms of action, and pharmacokinetic properties, supported by experimental data from pivotal clinical trials and laboratory studies.

Clinical Efficacy

The clinical efficacy of this compound was compared to moxifloxacin in two key Phase III, randomized, double-blind, multicenter clinical trials: SOLITAIRE-ORAL and SOLITAIRE-IV. These studies evaluated the non-inferiority of this compound to moxifloxacin in treating adult patients with CABP of Pneumonia Outcomes Research Team (PORT) risk class II, III, or IV.

Data Presentation: Clinical Trial Outcomes
Outcome MeasureSOLITAIRE-ORAL[1]SOLITAIRE-IV[2]
Primary Endpoint: Early Clinical Response (ECR) at 72 hours (Intent-to-Treat Population)
This compound78.2% (333/426)79.3% (344/434)
Moxifloxacin77.9% (338/434)79.7% (342/429)
Treatment Difference (95% CI)0.29% (-5.5 to 6.1)-0.46% (-6.1 to 5.2)
Secondary Endpoint: Clinical Success at Short-Term Follow-Up (5-10 days post-therapy) (Intent-to-Treat Population)
This compound84.5%84.6%
Moxifloxacin86.6%88.6%

In both the SOLITAIRE-ORAL and SOLITAIRE-IV trials, this compound was found to be non-inferior to moxifloxacin in achieving the primary endpoint of early clinical response at 72 hours[1][2].

Safety and Tolerability

The safety profiles of this compound and moxifloxacin were comparable in the clinical trials. The most frequently reported adverse events for both drugs were gastrointestinal in nature and of mild severity.

Data Presentation: Treatment-Emergent Adverse Events (SOLITAIRE-ORAL)[1]
Adverse EventThis compound (n=426)Moxifloxacin (n=434)
Any Treatment-Emergent Adverse Event36.6% (156)35.5% (154)
Most Common Adverse Events
Diarrhea4.2% (18)6.5% (28)
Nausea3.5% (15)3.9% (17)
Headache4.5% (19)2.5% (11)
Vomiting2.3% (10)2.3% (10)
Dizziness2.1% (9)1.6% (7)

In-Vitro Activity

This compound has demonstrated potent in-vitro activity against a broad range of respiratory pathogens, including strains resistant to other macrolides. The following table summarizes the minimum inhibitory concentrations (MICs) for this compound and moxifloxacin against key CABP pathogens.

Data Presentation: In-Vitro Minimum Inhibitory Concentrations (MICs)
PathogenThis compound MIC (µg/mL)Moxifloxacin MIC (µg/mL)
Streptococcus pneumoniaeMIC90 : 0.06MIC90 : 0.25[3][4][5]
Haemophilus influenzaeMIC90 : 0.5MIC90 : 0.03[4][5]
Moraxella catarrhalisMIC90 : 0.06MIC90 : 0.06[4][5]
Staphylococcus aureus (Methicillin-susceptible)IC50 : 0.04MIC90 : 0.06
Mycoplasma pneumoniaePotent activity reportedData not widely available
Legionella pneumophilaPotent activity reportedData not widely available

Mechanisms of Action

This compound and moxifloxacin employ distinct mechanisms to exert their antibacterial effects.

This compound , a fluoroketolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs at three distinct sites within the 23S rRNA, which is a key component of the ribosome. This multi-site binding contributes to its potent activity, even against bacteria that have developed resistance to older macrolides through modification of a single binding site[6]. The binding of this compound blocks the exit tunnel through which newly synthesized peptides emerge, leading to premature termination of protein synthesis.

Moxifloxacin , a fluoroquinolone, targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV[3][7]. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By binding to these enzymes, moxifloxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and moxifloxacin have been characterized in healthy volunteers and patients with CABP.

Data Presentation: Pharmacokinetic Parameters
ParameterThis compoundMoxifloxacin
Route of Administration Oral and IntravenousOral and Intravenous
Half-life (t1/2) ~8 hours[8]~12 hours[9]
Protein Binding Moderate30% to 50%
Metabolism Primarily via CYP3A4[10]Hepatic
Excretion Primarily in feces[8]Urine and feces
Key Pharmacokinetic Features Exhibits autoinhibition of its own metabolism, leading to moderate accumulation with multiple doses[11].Demonstrates good tissue penetration.

Experimental Protocols

SOLITAIRE-ORAL and SOLITAIRE-IV Clinical Trials

Study Design: These were Phase III, global, randomized, double-blind, double-dummy, active-controlled, non-inferiority trials[1][2].

Patient Population: Adults (≥18 years) with a clinical and radiological diagnosis of CABP, classified as PORT risk class II, III, or IV[1][2].

Treatment Arms:

  • This compound Arm:

    • SOLITAIRE-ORAL: Oral this compound 800 mg on day 1, followed by 400 mg on days 2-5, and placebo on days 6-7[1].

    • SOLITAIRE-IV: Intravenous this compound 400 mg on day 1, with an option to switch to oral this compound (800 mg loading dose, then 400 mg daily) for a total of 7 days of therapy[2].

  • Moxifloxacin Arm:

    • SOLITAIRE-ORAL: Oral moxifloxacin 400 mg daily for 7 days[1].

    • SOLITAIRE-IV: Intravenous moxifloxacin 400 mg on day 1, with an option to switch to oral moxifloxacin 400 mg daily for a total of 7 days of therapy[2].

Primary Endpoint: Early clinical response (ECR) at 72 hours after the first dose, defined as improvement in at least two of four cardinal symptoms of CABP (cough, chest pain, sputum production, and dyspnea) with no worsening of any of these symptoms[1][2]. The non-inferiority margin was set at 10%.

Secondary Endpoints: Included clinical success at the short-term follow-up visit (5-10 days after the end of therapy) and microbiological response in patients with an identified baseline pathogen[2].

In-Vitro Susceptibility Testing (Broth Microdilution Method)

The determination of Minimum Inhibitory Concentrations (MICs) for both this compound and moxifloxacin against various bacterial isolates is typically performed following standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[1][12][13][14][15].

General Protocol:

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture.

  • Antimicrobial Agent Dilution: A series of two-fold dilutions of this compound and moxifloxacin are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth, often supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae) in microtiter plates[14].

  • Inoculation: Each well of the microtiter plate containing a specific antibiotic concentration is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism[16].

Visualizations

Experimental_Workflow_SOLITAIRE_Trials cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_assessment Efficacy and Safety Assessment P Adult Patients with CABP (PORT Risk Class II, III, or IV) R Randomization P->R S This compound (Oral or IV-to-Oral) R->S This compound Group M Moxifloxacin (Oral or IV-to-Oral) R->M Moxifloxacin Group ECR Primary Endpoint: Early Clinical Response (ECR) at 72 hours S->ECR SFU Secondary Endpoint: Clinical Success at Short-Term Follow-Up S->SFU AE Adverse Event Monitoring S->AE M->ECR M->SFU M->AE

Caption: Workflow of the SOLITAIRE Clinical Trials.

Mechanism_of_Action cluster_this compound This compound (Fluoroketolide) cluster_moxifloxacin Moxifloxacin (Fluoroquinolone) Sol This compound Ribo Bacterial 50S Ribosomal Subunit Sol->Ribo Binds to 3 sites on 23S rRNA PS Protein Synthesis Ribo->PS Blocks Peptide Exit Tunnel Growth_S Bacterial Growth Inhibition PS->Growth_S Mox Moxifloxacin Enz DNA Gyrase & Topoisomerase IV Mox->Enz Inhibits Rep DNA Replication Enz->Rep Prevents DNA Re-ligation Growth_M Bacterial Cell Death Rep->Growth_M

Caption: Comparative Mechanisms of Action.

References

A Comparative In Vitro Analysis of Solithromycin and Other Fourth-Generation Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of solithromycin, a fluoroketolide, with other fourth-generation macrolides, focusing on antibacterial activity and mechanism of action. The information is supported by experimental data to assist in research and development efforts.

Comparative Antibacterial Activity

The in vitro potency of this compound and other fourth-generation macrolides, such as telithromycin (B1682012) and cethromycin, has been evaluated against key respiratory pathogens. Minimum Inhibitory Concentration (MIC) is a crucial metric for this assessment, indicating the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Key Respiratory Pathogens

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae This compound0.060.25
Telithromycin0.060.5
Cethromycin0.0080.06
Haemophilus influenzae This compound1.02.0
Telithromycin2.04.0
Cethromycin1.25-
Staphylococcus aureus (MSSA) This compound0.060.12
Telithromycin0.120.25
Cethromycin0.035-

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Ribosome Binding Affinity

Macrolide antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] this compound is distinguished by its ability to bind to three sites on the ribosome, in contrast to the two binding sites of telithromycin.[2] This enhanced binding can overcome some common macrolide resistance mechanisms. The strength of this interaction can be quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.

Table 2: Equilibrium Dissociation Constants (Kd) for Macrolide Binding to S. pneumoniae Ribosomes

AntibioticKd (nM)
This compound5.1 ± 1.1
Erythromycin (B1671065)*4.9 ± 0.6

*Erythromycin, an older macrolide, is included for comparison.

The comparable Kd values of this compound and erythromycin suggest that the bactericidal activity of this compound is not solely determined by a higher affinity for the ribosome but also by the kinetics of its dissociation.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton broth (or other appropriate broth for the specific bacterium)

  • Stock solutions of antimicrobial agents

  • Sterile diluents

  • Multipipettor

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Aseptically prepare a stock solution of the antibiotic in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the antibiotic stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard the final 100 µL from the last dilution well.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions prep_antibiotic->serial_dilution prep_broth Dispense Broth in 96-well Plate prep_broth->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubation Incubate at 37°C for 16-20h inoculate_plate->incubation reading Read Results (Visual Inspection) incubation->reading determine_mic Determine MIC reading->determine_mic

Workflow for MIC Determination by Broth Microdilution.
In Vitro Ribosome Binding Assay

This assay measures the affinity of an antibiotic for the bacterial ribosome.

Materials:

  • Purified 70S ribosomes from the target bacterium (e.g., S. pneumoniae)

  • Radiolabeled antibiotic (e.g., [¹⁴C]-solithromycin)

  • Non-radiolabeled antibiotic for competition assay

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Spin-X filters or equivalent for separating bound from free antibiotic

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine purified ribosomes with varying concentrations of the radiolabeled antibiotic in binding buffer.

    • For competition assays, pre-incubate ribosomes with a non-radiolabeled competitor before adding the radiolabeled antibiotic.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).[4]

  • Separation of Bound and Free Ligand:

    • Centrifuge the reaction mixtures through Spin-X filters to separate the ribosomes (with bound antibiotic) from the free antibiotic in the filtrate.

  • Quantification:

    • Quantify the radioactivity in the ribosome-containing fraction using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound antibiotic as a function of the free antibiotic concentration.

    • Calculate the equilibrium dissociation constant (Kd) by fitting the data to a suitable binding isotherm (e.g., using Scatchard analysis or non-linear regression).

Mechanism of Action: Inhibition of Protein Synthesis

This compound and other fourth-generation macrolides exert their antibacterial effect by binding to the 23S rRNA of the 50S ribosomal subunit, thereby blocking the exit tunnel for newly synthesized peptides. This action inhibits bacterial protein synthesis.

Ribosome_Binding_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Leads to This compound This compound This compound->50S_subunit Binds to 23S rRNA This compound->Peptide_Exit_Tunnel Blocks Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of Action of this compound.

References

Solithromycin's Efficacy Against erm(B)-Positive Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance poses a significant threat to global health. Macrolide resistance, often mediated by the erm (erythromycin ribosome methylation) genes, presents a considerable challenge in treating bacterial infections. The erm(B) gene is one of the most widespread mechanisms conferring resistance to macrolides, lincosamides, and streptogramin B (MLSB) antibiotics. Solithromycin, a fourth-generation ketolide, has been developed to overcome such resistance mechanisms. This guide provides a comprehensive comparison of this compound's effectiveness against erm(B)-positive strains, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

This compound generally demonstrates potent activity against various bacterial species, including those harboring the erm(B) gene. However, its efficacy can be influenced by the resistance phenotype, specifically whether it is inducible (iMLSB) or constitutive (cMLSB).

In Vitro Activity Against Staphylococcus aureus

Studies have shown that this compound's minimum inhibitory concentrations (MICs) are significantly lower for erm-negative S. aureus strains compared to erm-positive ones. Within the erm-positive group, strains with a constitutive MLSB (cMLSB) phenotype, which are often associated with the erm(B) gene, exhibit reduced susceptibility to this compound compared to those with an inducible (iMLSB) phenotype.[1]

Strain PhenotypeThis compound MIC50 (mg/L)This compound MIC90 (mg/L)
erm-negative0.1250.25
erm-positive2>16
iMLSB0.25-
cMLSB4-
erm(B)-positive8-
erm(A)-positive1-
erm(C)-positive2-
Data compiled from a study on clinical S. aureus isolates.[1]
In Vitro Activity Against Streptococcus pneumoniae

In Streptococcus pneumoniae, the presence of the erm(B) gene has also been linked to decreased susceptibility to this compound. However, many erm(B)-positive strains remain susceptible to this compound at clinically achievable concentrations.[2] Mutations in the erm(B)L leader peptide and the ribosome binding site upstream of the erm(B) gene can lead to higher MICs.[2][3]

Strain CharacteristicsThis compound MIC Range (µg/mL)
erm(B)-negative≤0.0156
erm(B)-positive (susceptible)≤0.0156
erm(B)-positive (decreased susceptibility)0.03 - 2
Data from a study on multidrug-resistant S. pneumoniae strains.[2]
In Vitro Activity Against Streptococcus agalactiae

This compound has demonstrated potent activity against both macrolide-susceptible and macrolide-resistant Streptococcus agalactiae (Group B Streptococcus). Notably, the MIC90 of this compound against erm(B)-positive strains was found to be lower than that for strains carrying the mef(A/E) efflux pump gene.[4][5]

Strain GenotypeThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Macrolide-Susceptible≤0.0080.015
Macrolide-Resistant (all)0.030.125
erm(B)-positive0.030.06
mef(A)-positive0.030.125
Data from a study on S. agalactiae isolates.[5]

Mechanism of erm(B)-Mediated Resistance and this compound Interaction

The erm(B) gene encodes a methyltransferase that modifies the 23S rRNA, reducing the binding affinity of MLSB antibiotics to the bacterial ribosome. The expression of erm(B) is regulated by a translational attenuation mechanism involving a leader peptide, Erm(B)L.[3] In the absence of an inducing macrolide, the ribosome translates the leader peptide and the erm(B) coding sequence remains inaccessible. When an inducing macrolide is present, it causes the ribosome to stall on the leader peptide, leading to a conformational change in the mRNA that exposes the ribosome binding site for erm(B), allowing its translation and subsequent methylation of the ribosome.[3]

While this compound is a poor inducer of erm(A) and erm(C), it can induce the expression of erm(B), albeit to a lesser extent than erythromycin (B1671065).[6] This induction can contribute to the observed higher MICs in erm(B)-positive strains.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test organism from a non-selective agar (B569324) plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

b. Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of this compound and comparator antibiotics in CAMHB in a 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

c. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

D-zone Test for Inducible Clindamycin (B1669177) Resistance

This test is used to differentiate between inducible and constitutive MLSB resistance phenotypes in staphylococci and streptococci.

a. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

b. Inoculation and Disk Placement:

  • Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension using a sterile swab.

  • Aseptically place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the disks should be 15-26 mm for Staphylococcus spp. and 12 mm for Streptococcus pneumoniae.

c. Incubation:

  • Incubate the plate at 35-37°C for 16-24 hours. For S. pneumoniae, incubate in a 5% CO2 atmosphere.

d. Interpretation:

  • Positive D-zone test (Inducible Resistance): A flattening of the zone of inhibition around the clindamycin disk adjacent to the erythromycin disk, forming a "D" shape.

  • Negative D-zone test: A circular zone of inhibition around the clindamycin disk.

Molecular Detection of erm(B) Gene by PCR

This protocol outlines the steps for detecting the presence of the erm(B) gene using Polymerase Chain Reaction (PCR).

a. DNA Extraction:

  • Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard enzymatic lysis method.

b. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the erm(B) gene.

  • Add the extracted DNA to the master mix.

  • Perform PCR amplification using the following general cycling conditions (optimization may be required):

    • Initial denaturation: 94-95°C for 5-10 minutes.

    • 30-35 cycles of:

      • Denaturation: 94-95°C for 30-60 seconds.

      • Annealing: 50-60°C for 30-60 seconds (primer-dependent).

      • Extension: 72°C for 60-90 seconds.

    • Final extension: 72°C for 5-10 minutes.

c. Product Analysis:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result for the erm(B) gene.

Quantification of erm(B) Gene Expression by qRT-PCR

This method measures the level of erm(B) mRNA to assess gene expression.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from bacterial cultures grown to mid-log phase, with and without sub-inhibitory concentrations of an inducing agent (e.g., erythromycin or this compound).

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or gene-specific primers.

b. Real-Time PCR:

  • Prepare a reaction mixture containing SYBR Green or a TaqMan probe, specific primers for erm(B) and a reference (housekeeping) gene, and the synthesized cDNA.

  • Perform real-time PCR using a thermal cycler with fluorescence detection capabilities. Cycling conditions will vary depending on the instrument and reagents used.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the erm(B) gene and the reference gene.

  • Calculate the relative expression of the erm(B) gene using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the induced and uninduced conditions.

Visualizations

ermB_Induction_Pathway cluster_ribosome Bacterial Ribosome (50S subunit) cluster_mrna erm(B) mRNA cluster_induction Induction by Macrolide cluster_protein Protein Synthesis ribosome Ribosome mrna 5' Leader Peptide (ErmBL) Ribosome Binding Site 2 (RBS2) - Sequestered erm(B) gene 3' ribosome->mrna:f1 Translates Leader Peptide ribosome->mrna:f2 Stalling causes conformational change, exposing RBS2 ribosome->mrna:f3 Translates erm(B) gene methyltransferase Erm(B) Methyltransferase mrna:f3->methyltransferase Transcription & Translation macrolide Macrolide (e.g., Erythromycin, This compound) macrolide->ribosome Binds and Stalls Ribosome on Leader Peptide methyltransferase->ribosome Methylates 23S rRNA no_induction_ribosome Ribosome no_induction_mrna 5' Leader Peptide (ErmBL) RBS2 - Sequestered erm(B) gene 3' no_induction_ribosome->no_induction_mrna:f1

Caption: Signaling pathway of inducible erm(B)-mediated macrolide resistance.

experimental_workflow start Start: Bacterial Isolate (erm(B)-positive) culture Bacterial Culture and Inoculum Preparation start->culture ast Antimicrobial Susceptibility Testing (Broth Microdilution) culture->ast dzone D-zone Test culture->dzone molecular Molecular Analysis culture->molecular mic Determine MIC values for This compound and Comparators ast->mic phenotype Determine Resistance Phenotype (iMLSB or cMLSB) dzone->phenotype pcr PCR for erm(B) gene detection molecular->pcr qrtpcr qRT-PCR for erm(B) expression molecular->qrtpcr genotype Confirm presence of erm(B) gene pcr->genotype expression Quantify erm(B) expression levels qrtpcr->expression data_analysis Data Analysis and Interpretation comparison Comparative Efficacy Assessment data_analysis->comparison mic->data_analysis phenotype->data_analysis genotype->data_analysis expression->data_analysis end End comparison->end

Caption: Experimental workflow for validating this compound's effectiveness.

Conclusion

This compound demonstrates promising activity against many erm(B)-positive bacterial strains, which are a common cause of resistance to older macrolides. However, the level of efficacy is nuanced and can be influenced by the constitutive or inducible nature of the resistance, as well as by specific mutations in the regulatory region of the erm(B) gene. For drug development professionals and researchers, it is crucial to characterize the phenotype and genotype of erm(B)-positive isolates when evaluating the potential of this compound and other novel antibiotics. The experimental protocols provided in this guide offer a framework for the systematic validation of antimicrobial efficacy against these challenging resistant pathogens.

References

A Comparative Guide to the Pharmacokinetics of Oral versus Intravenous Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solithromycin, a novel fluoroketolide antibiotic, has been under investigation for the treatment of community-acquired bacterial pneumonia (CABP).[1] It has been developed in both oral and intravenous (IV) formulations, making it a versatile option for patient care, potentially allowing for a transition from inpatient to outpatient treatment.[2][3] This guide provides a comparative overview of the pharmacokinetic profiles of oral and intravenous this compound, supported by experimental data from clinical trials.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to understanding its efficacy and safety. The route of administration—oral versus intravenous—significantly influences these parameters.

Table 1: Comparative Pharmacokinetic Parameters of this compound (Adults)

Pharmacokinetic ParameterOral this compoundIntravenous this compoundReference(s)
Dose Regimen 800 mg loading dose on Day 1, followed by 400 mg daily400 mg daily[1][4]
Bioavailability ~67%100% (by definition)[5][6]
Time to Peak Concentration (Tmax) 2 to 4 hoursNot applicable (end of infusion)[4]
Peak Plasma Concentration (Cmax) 1.54 µg/mL (Day 1, 800 mg)3.08 µg/mL (Day 1, 400 mg)[1]
Area Under the Curve (AUC0-24h) 18.9 µg·h/mL (Day 1, 800 mg)21.5 µg·h/mL (Day 1, 400 mg)[1]
Volume of Distribution ~400 L~400 L[4]
Plasma Protein Binding ~81%~81%[4]
Half-life (t1/2) ~6-9 hours~6-9 hours[6]

Data presented are geometric means from Phase 3 studies in patients with CABP.[1]

As illustrated in the table, intravenous administration of a 400 mg dose of this compound results in a higher peak plasma concentration (Cmax) compared to an 800 mg oral loading dose. This is expected due to the direct entry of the drug into the systemic circulation, bypassing first-pass metabolism. However, the total drug exposure over 24 hours (AUC0-24h) is comparable between the two routes of administration, demonstrating the rationale for the selected oral loading dose.[1] Notably, the oral bioavailability of this compound is approximately 67%.[5][6]

Experimental Protocols

The data presented above were derived from Phase 1 and Phase 3 clinical trials designed to evaluate the safety, efficacy, and pharmacokinetics of this compound.

Key Experimental Methodologies:

  • Study Design: The pharmacokinetic data for comparison were primarily obtained from randomized, double-blind, multicenter Phase 3 clinical trials.[1][7] One such study, SOLITAIRE-IV, compared the efficacy and safety of intravenous-to-oral this compound with intravenous-to-oral moxifloxacin (B1663623) in adults with CABP.[7]

  • Dosing Regimens:

    • Oral: An 800 mg loading dose was administered on day 1, followed by 400 mg once daily.[1][4]

    • Intravenous: A 400 mg dose was administered once daily.[1][4]

    • IV-to-Oral Switch: In some trials, patients could be switched from intravenous to oral therapy when clinically indicated.[1]

  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at predetermined time points after drug administration to determine plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were measured using validated analytical methods, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is standard for such studies.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, AUC, and t1/2. Population pharmacokinetic (PopPK) modeling was also employed to characterize the drug's behavior in the study population.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of oral versus intravenous this compound.

G cluster_screening Subject Screening & Enrollment cluster_randomization Randomization cluster_pk_sampling Pharmacokinetic Sampling cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Medical Evaluation s2->s3 r1 Randomization to Treatment Arms s3->r1 t1 Oral this compound (800mg LD, then 400mg QD) r1->t1 t2 Intravenous this compound (400mg QD) r1->t2 p1 Serial Blood Collection (pre-dose, and multiple time points post-dose) t1->p1 t2->p1 a1 Plasma Separation p1->a1 a2 Bioanalytical Assay (e.g., LC-MS/MS) a1->a2 a3 Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) a2->a3 a4 Statistical Analysis a3->a4 c1 Comparative PK Profile a4->c1 G cluster_metabolism This compound Metabolism This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Metabolism Excretion Biliary and Renal Excretion This compound->Excretion Unchanged Metabolites Inactive Metabolites (e.g., N-acetyl this compound, CEM-214) CYP3A4->Metabolites Metabolites->Excretion

References

Assessing the Post-Antibiotic Effect of Solithromycin in Comparison to Other Macrolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the post-antibiotic effect (PAE) of the novel fluoroketolide, solithromycin, reveals a notable gap in publicly available comparative data against established macrolides such as azithromycin, clarithromycin (B1669154), and erythromycin. While this compound is reported to exhibit a post-antibiotic effect, specific quantitative data on the duration of this effect from in vitro studies remains elusive in the current body of scientific literature. This guide synthesizes the available experimental data for other macrolides to provide a comparative framework and details the standard methodologies for assessing this important pharmacodynamic parameter.

The post-antibiotic effect, the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent, is a critical factor in determining dosing regimens and predicting clinical efficacy. For macrolide antibiotics, which inhibit protein synthesis, a prolonged PAE can contribute significantly to their therapeutic success. This guide provides a comparative overview of the PAE of key macrolides against common respiratory pathogens and outlines the experimental protocols for its determination.

Comparative Analysis of Post-Antibiotic Effect

The following table summarizes the available data on the post-antibiotic effect of this compound and other macrolides against various bacterial strains. It is important to note the absence of specific PAE duration data for this compound in the reviewed literature.

AntibioticBacterial StrainAntibiotic ConcentrationExposure TimePost-Antibiotic Effect (PAE) Duration (hours)
This compound Various respiratory pathogensData not availableData not availableWhile a PAE is reported, specific duration data is not publicly available[1].
Azithromycin Streptococcus pneumoniaeConcentrations found in epithelial cell lining fluidNot specifiedShorter than clarithromycin[2].
Haemophilus influenzaeConcentrations found in epithelial cell lining fluidNot specifiedLonger than clarithromycin (though not statistically significant)[2].
Clarithromycin Staphylococcus aureus0.5 µg/mLFor one mass doubling5.0[3].
Streptococcus pneumoniaeConcentrations found in epithelial cell lining fluidNot specifiedSignificantly longer than azithromycin[2].
Haemophilus influenzaeConcentrations found in epithelial cell lining fluidNot specifiedShorter than azithromycin[2].
Erythromycin Staphylococcus aureus0.5 µg/mLFor one mass doubling3.0[3].

Experimental Protocols for Determining Post-Antibiotic Effect

The determination of the post-antibiotic effect is a well-established in vitro method. The following protocol is a synthesis of standard procedures described in the scientific literature.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Clinically relevant strains of bacteria, such as Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus, are used.

  • Culture Media: Appropriate broth media, such as Mueller-Hinton broth (MHB) or other suitable media for fastidious organisms, are used for bacterial growth.

  • Growth Phase: Bacteria are grown to the logarithmic phase of growth to ensure they are actively dividing.

Antibiotic Exposure
  • A standardized inoculum of the bacterial culture is prepared.

  • The bacterial suspension is divided into test and control groups.

  • The test group is exposed to a specific concentration of the antibiotic, often a multiple of the minimum inhibitory concentration (MIC), for a defined period (e.g., 1-2 hours).

  • The control group is incubated under the same conditions without the antibiotic.

Antibiotic Removal
  • After the exposure period, the antibiotic must be effectively removed from the bacterial suspension to observe the subsequent growth kinetics. Common methods include:

    • Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the antibiotic concentration to sub-inhibitory levels.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended.

Monitoring Bacterial Regrowth
  • The treated (test) and untreated (control) bacterial suspensions are incubated under optimal growth conditions.

  • Bacterial growth is monitored over time by determining the number of viable cells (colony-forming units per milliliter, CFU/mL) at regular intervals. This is typically done by plating serial dilutions of the cultures onto agar (B569324) plates.

  • The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the CFU/mL in the control culture to increase by 1 log10 above its initial count.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a post-antibiotic effect experiment.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring & Analysis start Start culture Bacterial Culture (Logarithmic Phase) start->culture split Split Culture culture->split control Control Group (No Antibiotic) split->control test Test Group (+ Antibiotic) split->test incubation Incubate (e.g., 1-2 hours) test->incubation removal Remove Antibiotic (Dilution or Washing) incubation->removal regrowth Monitor Regrowth (Viable Counts) removal->regrowth calculation Calculate PAE (T - C) regrowth->calculation end End calculation->end

References

Solithromycin Demonstrates Reduced Susceptibility to Mef-Mediated Efflux in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the fluoroketolide solithromycin reveals its enhanced potency against macrolide-resistant Streptococcus pneumoniae strains harboring the Mef-mediated efflux pump. This guide provides an objective comparison of this compound's performance against other macrolides, supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows.

This compound, a fourth-generation macrolide and the first fluoroketolide, has been engineered to overcome common macrolide resistance mechanisms, including efflux mediated by the mef (macrolide efflux) gene. Its unique chemical structure, featuring a fluorine atom at the C-2 position and an extended alkyl-aryl side chain, allows for three distinct binding sites on the bacterial ribosome. This enhanced binding affinity is thought to contribute to its greater intrinsic activity and reduced susceptibility to efflux pumps compared to older macrolides like azithromycin (B1666446) and clarithromycin, and even the ketolide telithromycin.[1][2]

Comparative In Vitro Activity

The in vitro efficacy of this compound against S. pneumoniae strains with defined macrolide resistance mechanisms has been a key area of investigation. Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's potency, with lower values indicating greater effectiveness.

Data consistently shows that this compound maintains significant activity against S. pneumoniae isolates carrying the mef gene, which encodes for an efflux pump that actively removes macrolides from the bacterial cell. In contrast, the efficacy of older macrolides is substantially diminished in the presence of this resistance mechanism.

Table 1: Comparative MICs against S. pneumoniae with Defined Macrolide Resistance Mechanisms
AntibioticResistance MechanismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound MefA-positive0.120.25
ErmB-positive0.12>128
ErmB + MefA-positive0.25>128
Azithromycin MefA-positive816
ErmB-positive>128>128
ErmB + MefA-positive>128>128
Clarithromycin MefA-positive816
ErmB-positive>128>128
ErmB + MefA-positive>128>128
Telithromycin MefA-positive0.250.5
ErmB-positive1>128
ErmB + MefA-positive1>128

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

The data presented in Table 1 clearly demonstrates that while MefA-mediated efflux leads to a significant increase in the MICs of azithromycin and clarithromycin, this compound's activity is only minimally affected.

To further validate the reduced susceptibility of this compound to Mef-mediated efflux, studies have utilized isogenic strains of S. pneumoniae, where the genes encoding the efflux pump (mefE and mel) have been deleted. This allows for a direct comparison of antibiotic activity with and without the presence of the efflux mechanism.

Table 2: Erythromycin (B1671065) and Telithromycin MICs against Isogenic S. pneumoniae Strains
StrainRelevant GenotypeErythromycin MIC (µg/mL)Telithromycin MIC (µg/mL)
Parent Strain 1 mefE+, mel+8-160.5
Mutant 1a ΔmefE0.5-1≤0.03
Mutant 1b Δmel0.25-0.5≤0.03
Mutant 1c ΔmefEΔmel<0.15≤0.03
Parent Strain 2 mefE+, mel+2-40.06
Mutant 2a ΔmefE0.25≤0.03
Mutant 2b Δmel0.25-0.5≤0.03
Mutant 2c ΔmefEΔmel<0.15≤0.03

Data from a study on the dual MefE/Mel efflux pump.[3]

As shown in Table 2, the deletion of either mefE or mel, and particularly the deletion of both, results in a dramatic decrease in the MICs of erythromycin and telithromycin, highlighting the significant role of this dual-gene efflux pump in macrolide resistance.[3] While this specific study did not include this compound, the data strongly supports the principle that bypassing this efflux mechanism is key to maintaining activity against these resistant strains, a characteristic demonstrated by this compound in other studies.

Experimental Protocols

The data presented in this guide were generated using standardized and validated laboratory methods. The following is a detailed protocol for the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Streptococcus pneumoniae.

Broth Microdilution Method for S. pneumoniae

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Select three to five morphologically similar colonies of S. pneumoniae from a fresh (18-24 hour) non-selective agar (B569324) plate (e.g., sheep blood agar).

    • Suspend the colonies in a sterile broth medium, such as Mueller-Hinton Broth supplemented with 2-5% lysed horse blood.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL.

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

    • The dilutions should cover a range of concentrations that is expected to include the MIC of the test organisms.

  • Inoculation and Incubation:

    • Dispense equal volumes of the appropriate antimicrobial dilution and the standardized bacterial inoculum into the wells of a 96-well microtiter plate.

    • Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth).

    • Incubate the microtiter plates at 35°C in ambient air for 20-24 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Mef_Efflux_Mechanism MefE MefE Major Facilitator Superfamily (MFS) Transporter Macrolide_out Macrolide (e.g., Azithromycin) MefE->Macrolide_out Efflux Proton_in H+ MefE->Proton_in Mel Mel ATP-Binding Cassette (ABC) Transporter-like protein Mel->MefE Associates with ADP ADP + Pi Mel->ADP Macrolide_in Macrolide Macrolide_out->Macrolide_in Enters cell Macrolide_in->MefE Proton H+ Proton->MefE Proton Motive Force ATP ATP ATP->Mel

Caption: MefE/Mel Dual Efflux Pump Mechanism in S. pneumoniae.

MIC_Workflow start Start: Isolate S. pneumoniae colonies prep_inoculum Prepare and standardize inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate plate with diluted bacterial suspension dilute_inoculum->inoculate prep_antibiotics Prepare serial twofold dilutions of antibiotics in microtiter plate prep_antibiotics->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at 35°C for 20-24 hours controls->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: Report MIC value determine_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

References

Comparative safety profile of Solithromycin and Telithromycin in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profiles of two ketolide antibiotics, solithromycin and telithromycin (B1682012). The information is compiled from various preclinical studies to assist researchers in understanding the toxicological differences between these two compounds.

Executive Summary

Telithromycin, the first approved ketolide antibiotic, has been associated with significant safety concerns, including severe hepatotoxicity, neuromuscular blockade, and potential for cardiac QT interval prolongation, which ultimately led to restrictions on its use and its withdrawal from the market in the United States.[1][2][3] this compound, a newer fluoroketolide, was designed to mitigate these risks. Preclinical data suggests that this compound possesses a more favorable safety profile, largely attributed to a key structural modification: the absence of a pyridine (B92270) moiety present in telithromycin.[4] This guide will delve into the comparative preclinical data across major toxicity endpoints.

Hepatotoxicity

Both this compound and telithromycin have been investigated for their potential to cause liver injury. Preclinical studies indicate different primary mechanisms of toxicity.

Key Findings:

  • This compound: In vitro studies suggest that the primary mechanism of this compound-induced hepatotoxicity is through the inhibition of the mitochondrial electron transport chain (ETC).[1]

  • Telithromycin: The precise mechanism of telithromycin-induced hepatotoxicity is less clear and was not well-predicted by the same in vitro models that implicated mitochondrial toxicity for this compound. This suggests that other, possibly more complex or metabolite-driven, mechanisms are involved in telithromycin's liver toxicity.[1][5]

Quantitative Comparison of In Vitro Hepatotoxicity Markers
ParameterThis compoundTelithromycinReference
Primary Mechanism Mitochondrial ETC InhibitionNot fully elucidated by tested models[1]
Median Ratio of Intracellular to Media Concentration (HepG2 cells) 263.44.3[1]
Experimental Protocols

In Vitro Mitochondrial Toxicity Assay:

  • Cell Line: HepG2 cells.

  • Method: Cellular respiration was assessed using a Seahorse XFe96 Flux Analyzer. Cells were incubated with varying concentrations of the antibiotics for 24 hours. The oxygen consumption rate (OCR) was measured to determine the impact on mitochondrial function.[1][6]

  • Endpoint: Decrease in basal OCR, indicative of mitochondrial electron transport chain (ETC) inhibition.

In Vitro Oxidative Stress Assay:

  • Cell Line: HepG2 cells.

  • Method: The production of reactive oxygen and nitrogen species (ROS/RNS) was measured after a 24-hour incubation with the antibiotics.

  • Endpoint: Concentration-dependent increase in ROS/RNS.

Signaling Pathway: Proposed Mechanism of this compound Hepatotoxicity

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Hepatocyte ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition Inhibits ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress Hepatotoxicity Hepatotoxicity Cellular_Stress->Hepatotoxicity G Telithromycin Telithromycin Pyridine_Moiety Pyridine Moiety Telithromycin->Pyridine_Moiety This compound This compound No_Pyridine_Moiety No Pyridine Moiety This compound->No_Pyridine_Moiety nAChR_Inhibition Nicotinic Acetylcholine (B1216132) Receptor Inhibition Pyridine_Moiety->nAChR_Inhibition Reduced_nAChR_Inhibition Reduced/No nAChR Inhibition No_Pyridine_Moiety->Reduced_nAChR_Inhibition Neurotoxicity Neurotoxicity nAChR_Inhibition->Neurotoxicity Improved_Safety Improved Neurotoxicity Safety Profile Reduced_nAChR_Inhibition->Improved_Safety G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Drug Application & Analysis HEK293_hERG HEK293 cells expressing hERG channels Patch_Clamp Whole-cell patch-clamp recording HEK293_hERG->Patch_Clamp Voltage_Protocol Apply voltage-clamp protocol Patch_Clamp->Voltage_Protocol Baseline_Current Record baseline hERG current Voltage_Protocol->Baseline_Current Apply_Drug Apply test compound (this compound or Telithromycin) Baseline_Current->Apply_Drug Record_Inhibited_Current Record inhibited hERG current Apply_Drug->Record_Inhibited_Current IC50_Calculation Calculate IC50 Record_Inhibited_Current->IC50_Calculation

References

Solithromycin in Community-Acquired Bacterial Pneumonia: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of solithromycin, a novel fluoroketolide antibiotic, for the treatment of community-acquired bacterial pneumonia (CABP). The analysis is based on a meta-analysis of randomized controlled trials and data from pivotal Phase 3 studies, offering a valuable resource for researchers and professionals in the field of infectious disease and drug development. While showing promise in clinical trials, it is important to note that this compound has not received FDA approval due to safety concerns, primarily related to hepatotoxicity.[1][2]

Comparative Efficacy Data

A 2019 meta-analysis of three randomized controlled trials (RCTs), encompassing 1,855 patients, concluded that this compound monotherapy is as effective and safe as other antibiotic regimens for CABP.[3] The analysis found no statistically significant differences in early clinical response (ECR) or clinical success rates at short-term follow-up (SFU) between this compound and comparator antibiotics in both the intention-to-treat (ITT) and microbiological intention-to-treat (mITT) populations.[3]

The primary comparator in the pivotal Phase 3 trials (SOLITAIRE-ORAL and SOLITAIRE-IV) was moxifloxacin (B1663623), a fluoroquinolone antibiotic.[2][4][5][6][7][8] The results of these trials consistently demonstrated the non-inferiority of this compound to moxifloxacin for the treatment of CABP.[2][5][7][8]

Table 1: Meta-Analysis of this compound Efficacy in CABP (ITT Population) [3]

OutcomeThis compound GroupComparator GroupOdds Ratio (95% CI)P-value
Early Clinical Response (ECR)--1.00 (0.80 to 1.24)0.99
Clinical Success at SFU--0.78 (0.60 to 1.01)0.06

Table 2: Efficacy Data from SOLITAIRE Phase 3 Trials (ITT Population)

TrialOutcomeThis compound ArmMoxifloxacin ArmDifference (95% CI)
SOLITAIRE-ORAL[2][7][8]Early Clinical Response (ECR)78.2%77.9%0.3% (-5.5 to 6.1)
SOLITAIRE-IV[2][6]Early Clinical Response (ECR)79.3%79.7%-0.46% (-6.1 to 5.2)
Pooled Analysis[2]Early Clinical Response (ECR)77.2%78.9%-1.7% (-7.4 to 4.2)
SOLITAIRE-ORAL[2]Clinical Success at SFU84.5%86.6%-2.1% (-7.1 to 2.8)
SOLITAIRE-IV[2]Clinical Success at SFU84.6%88.6%-4.0% (-8.8 to 0.8)

Comparative Safety and Tolerability

The meta-analysis did not find any statistically significant differences in the occurrence of treatment-emergent adverse events (TEAEs), drug-related adverse events, serious adverse events, or mortality between this compound and comparator antibiotics.[3] Data from the SOLITAIRE trials also indicated a comparable safety profile between this compound and moxifloxacin.[4][8] However, the FDA's Antimicrobial Drugs Advisory Committee raised concerns about the risk of hepatotoxicity with this compound, which was not adequately characterized in the initial trials.[2][4] This ultimately led to the FDA issuing a Complete Response Letter, requesting additional safety data.[1][2]

Table 3: Common Treatment-Emergent Adverse Events (SOLITAIRE-ORAL) [4][8]

Adverse EventThis compound (%)Moxifloxacin (%)
Diarrhea4.26.5
Nausea3.53.9
Headache4.52.5
Vomiting2.42.3
Dizziness2.11.6

Experimental Protocols

The pivotal Phase 3 trials, SOLITAIRE-ORAL and SOLITAIRE-IV, were global, double-blind, active-controlled, non-inferiority studies.

SOLITAIRE-ORAL: [2][7][8]

  • Population: Adults with clinically and radiographically confirmed CABP of Pneumonia Outcomes Research Team (PORT) risk class II, III, or IV.

  • Intervention: Oral this compound (800 mg on day 1, followed by 400 mg on days 2-5, and placebo on days 6-7).

  • Comparator: Oral moxifloxacin (400 mg daily for 7 days).

  • Primary Outcome: Early clinical response (ECR) at 72 hours after the first dose, defined as improvement in at least two of four key symptoms (cough, chest pain, sputum production, dyspnea) with no worsening of any symptom.

SOLITAIRE-IV: [2][6]

  • Population: Adults with moderate to severe CABP requiring initial intravenous therapy.

  • Intervention: Intravenous this compound (400 mg) with the option to switch to oral this compound.

  • Comparator: Intravenous moxifloxacin (400 mg) with the option to switch to oral moxifloxacin.

  • Primary Outcome: Early clinical response (ECR) at 72 hours after the first dose.

Clinical Trial Workflow for CABP

The following diagram illustrates a typical workflow for a clinical trial investigating a new antibiotic for Community-Acquired Bacterial Pneumonia.

CABP_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis Patient_Pool Potential Subjects with Suspected CABP Inclusion_Criteria Inclusion Criteria Met? - Age ≥18 years - Clinical & Radiographic Evidence of CABP - PORT Score II, III, or IV Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? - Recent Antibiotic Use - Hospital-Acquired Pneumonia - Immunosuppression Inclusion_Criteria->Exclusion_Criteria Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Exclusion_Criteria->Screen_Fail Yes Randomization Randomization (1:1) Exclusion_Criteria->Randomization No Solithromycin_Arm This compound (Oral or IV) Randomization->Solithromycin_Arm Comparator_Arm Comparator (e.g., Moxifloxacin) (Oral or IV) Randomization->Comparator_Arm ECR_Assessment Early Clinical Response (ECR) Assessment at 72h Solithromycin_Arm->ECR_Assessment Safety_Monitoring Adverse Event Monitoring Throughout the study Solithromycin_Arm->Safety_Monitoring Comparator_Arm->ECR_Assessment Comparator_Arm->Safety_Monitoring SFU_Visit Short-Term Follow-Up (SFU) Visit (5-10 days post-therapy) ECR_Assessment->SFU_Visit Clinical_Success_Assessment Clinical Success Assessment SFU_Visit->Clinical_Success_Assessment Primary_Endpoint Primary Endpoint Analysis (Non-inferiority of ECR) Clinical_Success_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Clinical Success at SFU) Clinical_Success_Assessment->Secondary_Endpoints Safety_Analysis Safety Profile Analysis Safety_Monitoring->Safety_Analysis

Caption: Workflow of a typical Phase 3 clinical trial for CABP antibiotics.

Conclusion

Based on the available meta-analysis and pivotal Phase 3 trial data, this compound demonstrated non-inferior efficacy to moxifloxacin for the treatment of community-acquired bacterial pneumonia.[2][3][5][7][8] The safety profile appeared comparable in these studies, with gastrointestinal and nervous system disorders being the most commonly reported adverse events.[4][8] However, the development of this compound was halted due to significant concerns regarding hepatotoxicity that were not adequately addressed in the initial clinical development program, leading to the FDA's refusal to grant marketing approval.[1][2][4] This underscores the critical importance of thorough safety characterization in antibiotic drug development. Future research on this compound or other fluoroketolides would need to definitively address the risk of liver injury.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous and non-hazardous waste.[1][3] Additionally, many states have their own, often more stringent, regulations.[1]

Waste Classification and Segregation

The first critical step is to determine if Solithromycin is classified as a hazardous waste. This determination is typically based on its characteristics, such as ignitability, corrosivity, reactivity, or toxicity. Without a specific Safety Data Sheet (SDS) detailing these properties for this compound, a conservative approach is recommended.

Table 1: Pharmaceutical Waste Classification and Disposal Containers

Waste TypeCharacteristicsRecommended Container
RCRA Hazardous Waste Exhibits one or more of the hazardous characteristics defined by the EPA.Black Container
Non-Hazardous Waste Does not meet the criteria for hazardous waste.Blue or White Container
Trace Chemotherapy Waste Items contaminated with small amounts of chemotherapy agents.Yellow Container
Controlled Substances Regulated by the DEA due to potential for abuse.Secure, designated containers as per DEA regulations.

Given that this compound is an antibiotic, it is crucial to prevent its release into the environment, which could contribute to antimicrobial resistance.[4][5][6] Therefore, treating it as a potentially hazardous waste is a prudent measure.

Disposal Procedures

The following step-by-step process outlines the recommended disposal procedure for this compound in a laboratory or research setting.

1. Segregation at the Point of Generation:

  • Immediately segregate waste this compound, including expired or unused product, contaminated labware (e.g., vials, syringes, petri dishes), and personal protective equipment (PPE), into a designated and properly labeled waste container.

2. Container Selection:

  • Based on the waste characterization, select the appropriate color-coded container as detailed in Table 1. For this compound, in the absence of specific guidance, using a container designated for hazardous or non-hazardous pharmaceutical waste is appropriate.

3. Labeling:

  • Clearly label the waste container with "Hazardous Pharmaceutical Waste" or "Non-Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."

4. Storage:

  • Store the waste container in a secure, designated area away from general lab traffic to prevent accidental spills or contact.

5. Engagement of a Licensed Waste Management Vendor:

  • Contract with a licensed and reputable pharmaceutical waste management vendor for the collection, transport, and final disposal of the waste.

6. Final Disposal Method:

  • The preferred and most environmentally sound method for destroying active pharmaceutical ingredients like this compound is high-temperature incineration by a licensed facility.[2][3][7] This method ensures the complete destruction of the active compound.

  • Never dispose of this compound down the drain or in the regular trash. [2] Improper disposal can lead to contamination of water systems and soil.[1][4]

Experimental Protocols Cited

The provided search results did not contain specific experimental protocols related to the disposal of this compound. The information focuses on the regulatory and procedural aspects of pharmaceutical waste management in general.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Solithromycin_Disposal_Workflow start Start: this compound Waste Generated classify Classify Waste (Hazardous vs. Non-Hazardous) start->classify hazardous_container Segregate into RCRA Hazardous Waste Container (Black) classify->hazardous_container  Hazardous non_hazardous_container Segregate into Non-Hazardous Pharmaceutical Waste Container (Blue/White) classify->non_hazardous_container Non-Hazardous   label_waste Label Container with Contents and Hazard Information hazardous_container->label_waste non_hazardous_container->label_waste store_waste Store Securely in Designated Accumulation Area label_waste->store_waste vendor_pickup Arrange for Pickup by Licensed Waste Vendor store_waste->vendor_pickup transport Vendor Transports to Permitted Facility vendor_pickup->transport incineration Final Disposal via High-Temperature Incineration transport->incineration end End: Certificate of Destruction incineration->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general yet crucial guidelines, researchers and scientists can ensure the safe handling and disposal of this compound, thereby minimizing risks to human health and the environment. It is always recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Solithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Solithromycin

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of this compound, a fluoroketolide antibiotic. Adherence to these protocols is essential to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potent nature of this compound and the potential for liver toxicity as observed in clinical trials, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various stages of handling.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety Goggles with side shields or a Face ShieldTwo pairs of powder-free nitrile gloves (ASTM D6978 certified)Disposable gown with closed front and elastic cuffsNIOSH-approved N95 or higher-rated respirator
Solution Preparation and Handling Safety GogglesPowder-free nitrile glovesDisposable gown or lab coatNot generally required if handled in a certified chemical fume hood
Administering to Cell Cultures/Animals Safety Glasses with side shieldsPowder-free nitrile glovesLab coatNot generally required
Waste Disposal Safety GogglesHeavy-duty nitrile or butyl rubber glovesDisposable gownNot generally required if waste is properly contained

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure minimal exposure and prevent contamination, a stringent operational workflow must be followed. The following diagram illustrates the key stages of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Experimental Handling cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Ventilated Enclosure prep_ppe->weigh dissolve Dissolve in a Certified Chemical Fume Hood weigh->dissolve administer Administer to Cultures/Animals dissolve->administer incubate Incubation and Observation administer->incubate decontaminate Decontaminate Work Surfaces incubate->decontaminate dispose_sharps Dispose of Sharps in Designated Container decontaminate->dispose_sharps dispose_waste Segregate and Dispose of Chemical Waste dispose_sharps->dispose_waste remove_ppe Doff PPE in Designated Area dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

The proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, gowns, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not pour solutions down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Methods: The preferred method for the disposal of expired or waste pharmaceutical compounds, including this compound, is high-temperature incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the active pharmaceutical ingredient.

If incineration is not available, the waste may be encapsulated or inertized before being disposed of in a secure landfill. This involves mixing the pharmaceutical waste with an inert material like cement to form a solid block, which is then placed in a sealed container. Always follow local, state, and federal regulations for hazardous waste disposal.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.